Product packaging for T326(Cat. No.:CAS No. 1451042-19-5)

T326

Cat. No.: B607925
CAS No.: 1451042-19-5
M. Wt: 434.5 g/mol
InChI Key: AXAUXMXVFLCQQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

HDAC3-IN-T326 (CAS 1451042-19-5) is a potent and selective histone deacetylase 3 (HDAC3) inhibitor with an IC50 value of 0.26 µM. It demonstrates high selectivity, showing no significant activity against other HDACs such as HDAC1, HDAC4, HDAC6, and HDAC8 . This mechanism of action makes it a valuable chemical probe for dissecting the specific biological roles of HDAC3 in various disease contexts. In research applications, HDAC3-IN-T326 has been shown to induce a dose-dependent and selective increase in NF-κB acetylation in human colon cancer cells, leading to growth inhibition of cancer cells . Furthermore, it demonstrates promising antiviral benefits by activating HIV gene expression in latent HIV-infected cells, suggesting its utility in "shock and kill" strategies for HIV cure research . The compound's role in targeting HDAC3 is significant as HDAC3 is implicated in critical cellular processes, and its inhibition has shown therapeutic potential in areas such as cancer , neurodegenerative conditions , and immune regulation . HDAC3-IN-T326 is supplied for research purposes only. It is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1451042-19-5

Molecular Formula

C21H18N6O3S

Molecular Weight

434.5 g/mol

IUPAC Name

N-(2-aminophenyl)-5-[1-[2-(3-nitrophenyl)ethyl]triazol-4-yl]thiophene-2-carboxamide

InChI

InChI=1S/C21H18N6O3S/c22-16-6-1-2-7-17(16)23-21(28)20-9-8-19(31-20)18-13-26(25-24-18)11-10-14-4-3-5-15(12-14)27(29)30/h1-9,12-13H,10-11,22H2,(H,23,28)

InChI Key

AXAUXMXVFLCQQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(S2)C3=CN(N=N3)CCC4=CC(=CC=C4)[N+](=O)[O-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

HDAC3-IN-T326;  HDAC3 IN T326;  HDAC3INT326;  HDAC3 inhibitor T326;  HDAC3 inhibitor-T326;  T326;  T-326;  T 326; 

Origin of Product

United States

Foundational & Exploratory

Deulorlatinib and ALK G1202R Resistance: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deulorlatinib (TGRX-326) is a next-generation, highly brain-penetrant, orally bioavailable inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) receptor tyrosine kinases.[1][2] As a deuterated analog of lorlatinib, deulorlatinib was developed to improve upon the pharmacokinetic profile of its predecessor, aiming for enhanced metabolic stability and tolerability while maintaining potent antitumor activity.[3] This technical guide provides an in-depth overview of deulorlatinib, with a particular focus on its activity against the clinically significant ALK G1202R resistance mutation.

The landscape of ALK-positive non-small cell lung cancer (NSCLC) treatment has been characterized by the sequential development of increasingly potent ALK tyrosine kinase inhibitors (TKIs). However, the emergence of on-target resistance mutations within the ALK kinase domain remains a primary challenge, frequently leading to therapeutic failure. The ALK G1202R mutation, located at the solvent front of the ATP-binding pocket, is a particularly notorious resistance mechanism, conferring broad resistance to first and second-generation ALK inhibitors.[4] This guide will detail the preclinical and clinical data available for deulorlatinib, its mechanism of action against ALK and its resistance mutants, and the experimental methodologies employed in its evaluation.

Deulorlatinib: Preclinical Profile

In Vitro Kinase and Cellular Proliferation Assays

Deulorlatinib has demonstrated potent and selective inhibition of ALK-mediated signaling in preclinical studies. In cellular proliferation assays, it has shown anti-proliferative activity against various cell lines harboring different ALK and ROS1 fusion genes and resistance mutations.

Table 1: Preclinical IC50 Values for Deulorlatinib Against ALK Mutations

Cell Line / ALK MutationDeulorlatinib IC50 (nM)
Data not available in public sourcesData not available in public sources
ALK G1202RData not available in public sources
Other ALK mutationsData not available in public sources

Note: Specific IC50 values for deulorlatinib against a panel of ALK mutations, including G1202R, have been referenced in supplementary materials of publications but are not publicly accessible.

In Vivo Xenograft Models

The antitumor activity of deulorlatinib has been evaluated in vivo using xenograft models. These studies have been crucial in demonstrating the compound's efficacy in a physiological setting and have supported its progression into clinical trials.

Table 2: Summary of Deulorlatinib In Vivo Xenograft Studies

Xenograft ModelTreatmentOutcome
Ba/F3-EML4-ALKG1202RDeulorlatinibEvaluation of in vivo pharmacokinetic features.[5]
Other xenograft modelsData not available in public sourcesData not available in public sources

Clinical Evaluation of Deulorlatinib

Deulorlatinib has been investigated in a multicenter, open-label, phase 1/1b clinical trial (NCT05441956) in China, enrolling patients with advanced ALK- or ROS1-positive NSCLC.[2][3] The study was designed in three parts: dose-escalation, dose-expansion, and cohort-expansion, to evaluate the safety, efficacy, and pharmacokinetics of deulorlatinib.[3]

Clinical Efficacy

The recommended phase 2 dose (RP2D) for deulorlatinib was established at 60 mg once daily.[3] The efficacy of deulorlatinib at the RP2D was evaluated in ALK-positive NSCLC patients with varying prior treatment histories.

Table 3: Clinical Efficacy of Deulorlatinib in ALK-Positive NSCLC (60 mg QD) [2][3]

Patient CohortNumber of Patients (n)Objective Response Rate (ORR)Intracranial ORR (iORR)Median Duration of Response (DOR)
TKI-naïve3387.9%75%Not Reached
Crizotinib-treated1471.4%50%Not Reached
Second-generation TKI-treated9738.1%70.4%18.0 months

Biomarker analyses from the trial suggest that undetectable ALK alterations at baseline and clearance of ALK circulating tumor DNA (ctDNA) at week 6 may be potential predictive biomarkers for treatment response.[3]

Safety and Tolerability

Deulorlatinib has demonstrated a desirable tolerability profile in clinical trials. The most common treatment-related adverse events (TRAEs) were hypercholesterolemia, hypertriglyceridemia, and weight gain.[2][3]

Table 4: Common Treatment-Related Adverse Events (TRAEs) with Deulorlatinib [2][3]

Adverse EventFrequency
Hypercholesterolemia79.3%
Hypertriglyceridemia77.3%
Weight Gain53.0%

Grade ≥3 TRAEs occurred in 40.4% of patients.[3] TRAE-associated dose interruptions, reductions, and discontinuations were reported in 11.1%, 3.0%, and 1.5% of patients, respectively.[3]

Mechanisms of ALK Activation and Resistance to ALK Inhibitors

Constitutive activation of the ALK receptor tyrosine kinase in NSCLC is primarily driven by chromosomal rearrangements, most commonly forming a fusion gene with echinoderm microtubule-associated protein-like 4 (EML4).[4] This fusion leads to ligand-independent dimerization and autophosphorylation of the ALK kinase domain, subsequently activating downstream signaling pathways crucial for cell proliferation and survival.

ALK Signaling Pathways

Activated ALK can trigger a cascade of downstream signaling pathways, including:

  • RAS-RAF-MEK-ERK (MAPK) pathway: Promotes cell proliferation and differentiation.

  • PI3K-AKT-mTOR pathway: Regulates cell growth, survival, and metabolism.

  • JAK-STAT pathway: Involved in cell growth, differentiation, and immune responses.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Fusion Protein (e.g., EML4-ALK) RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT STAT JAK->STAT STAT->Proliferation

Figure 1: Simplified ALK Signaling Pathways in NSCLC.
ALK G1202R and Resistance to TKIs

The development of on-target mutations within the ALK kinase domain is a major mechanism of acquired resistance to ALK inhibitors. The G1202R mutation is particularly problematic as the bulky arginine residue sterically hinders the binding of many ALK TKIs, leading to a loss of inhibitory activity. While second-generation ALK inhibitors are largely ineffective against this mutation, third-generation inhibitors like lorlatinib and, by extension, deulorlatinib, are designed to overcome this steric hindrance.

Resistance_Mechanism cluster_drug ALK TKI cluster_alk ALK Kinase Domain cluster_outcome Outcome TKI 2nd Gen ALK TKI ALK_WT Wild-Type ALK TKI->ALK_WT Binds and Inhibits ALK_G1202R ALK G1202R Mutant TKI->ALK_G1202R Binding Sterically Hindered Deulorlatinib Deulorlatinib Deulorlatinib->ALK_G1202R Designed to Bind and Inhibit Inhibition Inhibition of ALK Signaling Deulorlatinib->Inhibition Leads to ALK_WT->Inhibition Leads to Resistance Resistance (Continued ALK Signaling) ALK_G1202R->Resistance Leads to

Figure 2: Deulorlatinib Overcoming G1202R-Mediated Resistance.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of deulorlatinib are not yet fully available in the public domain. However, based on standard methodologies in the field, the following provides an overview of likely protocols.

Cellular Proliferation (IC50) Assay
  • Objective: To determine the concentration of deulorlatinib that inhibits 50% of cell proliferation in ALK-positive cancer cell lines with and without resistance mutations.

  • Methodology:

    • Cell Culture: Ba/F3 cells engineered to express EML4-ALK with various mutations (e.g., wild-type, G1202R) are cultured in appropriate media.

    • Plating: Cells are seeded into 96-well plates at a predetermined density.

    • Drug Treatment: A serial dilution of deulorlatinib is added to the wells.

    • Incubation: Plates are incubated for a specified period (e.g., 72 hours).

    • Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.

    • Data Analysis: The results are normalized to untreated controls, and IC50 values are calculated using non-linear regression analysis.

In Vivo Xenograft Tumor Model
  • Objective: To evaluate the antitumor efficacy of deulorlatinib in a living organism.

  • Methodology:

    • Cell Implantation: ALK-positive cancer cells (e.g., Ba/F3-EML4-ALKG1202R) are subcutaneously injected into immunocompromised mice.

    • Tumor Growth: Tumors are allowed to grow to a palpable size.

    • Treatment: Mice are randomized into vehicle control and deulorlatinib treatment groups. Deulorlatinib is administered orally at specified doses and schedules.

    • Monitoring: Tumor volume and body weight are measured regularly.

    • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and tumors are excised for further analysis.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_clinical Clinical Trials (NCT05441956) Kinase_Assay Kinase Assays (IC50 Determination) Cell_Assay Cellular Proliferation Assays (e.g., Ba/F3 with ALK mutations) Kinase_Assay->Cell_Assay Informs Xenograft Xenograft Models (e.g., ALK G1202R) Cell_Assay->Xenograft Validates in PK_PD Pharmacokinetics/ Pharmacodynamics Xenograft->PK_PD Provides data for Phase1 Phase 1/1b Trial (Dose Escalation, Expansion) PK_PD->Phase1 Guides Efficacy_Safety Efficacy and Safety Evaluation Phase1->Efficacy_Safety Leads to

References

TGRX-326: A Technical Overview of a Novel ROS1 Fusion Protein Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TGRX-326 (also known as deulorlatinib) is an investigational, next-generation, dual-target tyrosine kinase inhibitor (TKI) with potent activity against both anaplastic lymphoma kinase (ALK) and ROS1 fusion proteins.[1][2][3] Developed by Shenzhen TargetRx Inc., TGRX-326 is engineered to overcome resistance to earlier-generation TKIs and exhibits significant central nervous system (CNS) penetration.[1][4] While extensive clinical data is emerging, particularly in the context of ALK-positive non-small cell lung cancer (NSCLC), detailed preclinical data characterizing its specific activity against ROS1 fusion proteins and associated resistance mutations are not extensively available in the public domain. This guide synthesizes the available information on TGRX-326, placed within the broader context of ROS1 signaling, inhibition, and resistance, to provide a comprehensive technical overview for research and drug development professionals.

Introduction to ROS1 Fusion Proteins in Oncology

ROS1 rearrangements define a distinct molecular subtype of various cancers, most notably in approximately 1-2% of non-small cell lung cancer (NSCLC) cases. These chromosomal rearrangements lead to the expression of constitutively active fusion proteins, driving oncogenic signaling pathways and promoting tumor growth and survival. The primary therapeutic strategy for ROS1-positive cancers is the targeted inhibition of the ROS1 kinase domain.

TGRX-326: A Novel Dual ALK/ROS1 Inhibitor

TGRX-326 is a potent and highly selective third-generation ALK/ROS1 inhibitor.[1][3] Preclinical studies have indicated its excellent activity and high selectivity against wild-type and a range of mutant ALK kinases.[2] While its clinical development has prominently featured its efficacy in ALK-positive NSCLC, it is also designed to be effective against ROS1-positive NSCLC.[1][2] Clinical trial NCT05441956 has enrolled patients with both ALK-positive and ROS1-positive advanced NSCLC.[4][5]

Mechanism of Action

As a tyrosine kinase inhibitor, TGRX-326 is designed to compete with ATP for binding to the kinase domain of the ROS1 fusion protein. This inhibition is expected to block the autophosphorylation of the fusion protein and the subsequent activation of downstream signaling pathways, thereby inhibiting tumor cell proliferation and survival.

Quantitative Data on ROS1 Inhibition

Detailed preclinical quantitative data for TGRX-326 against a panel of ROS1 fusion proteins and resistance mutations are not yet publicly available. To provide context, the following table summarizes the inhibitory activity (IC50 values) of other well-characterized ROS1 inhibitors against wild-type and mutant ROS1, as reported in preclinical studies.

InhibitorCell Line/KinaseIC50 (nM)Reference
CrizotinibBa/F3 CD74-ROS19.8[6]
LorlatinibBa/F3 CD74-ROS1Not specified
CeritinibBa/F3 CD74-ROS1180[6]
CrizotinibBa/F3 CD74-ROS1 G2032R>3000[7]
LorlatinibBa/F3 CD74-ROS1 G2032R196.6
RepotrectinibBa/F3 CD74-ROS1 G2032R23.1[7]
CabozantinibBa/F3 CD74-ROS1 G2032R17.5[7]
TaletrectinibBa/F3 CD74-ROS1 G2032R53.3[7]

Note: This table is provided for context on ROS1 inhibition. Specific IC50 values for TGRX-326 are not available in the reviewed public literature.

Signaling Pathways

ROS1 Fusion Protein Signaling Pathway

ROS1 fusion proteins activate several downstream signaling pathways critical for cell proliferation, survival, and migration. The diagram below illustrates the key pathways involved.

ROS1_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS1_Fusion ROS1 Fusion Protein (Constitutively Active) SHP2 SHP2 ROS1_Fusion->SHP2 PI3K PI3K ROS1_Fusion->PI3K JAK JAK ROS1_Fusion->JAK GRB2_SOS GRB2/SOS SHP2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription

Canonical ROS1 Fusion Protein Signaling Pathways.
Mechanism of Inhibition by TGRX-326

TGRX-326, as a tyrosine kinase inhibitor, is designed to directly bind to the ATP-binding pocket of the ROS1 kinase domain, thereby blocking its activity and inhibiting the downstream signaling cascades depicted above.

TGRX326_MOA TGRX-326 TGRX-326 ROS1_Fusion ROS1 Fusion Protein (ATP Binding Pocket) TGRX-326->ROS1_Fusion Inhibition Downstream_Signaling Downstream Signaling (RAS-MAPK, PI3K-AKT, JAK-STAT) ROS1_Fusion->Downstream_Signaling Blocked Activation Tumor_Effects Inhibition of Proliferation & Cell Survival Downstream_Signaling->Tumor_Effects Blocked

Proposed Mechanism of Action of TGRX-326.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of TGRX-326 against ROS1 fusions are not publicly available. The following are representative methodologies that would typically be employed to characterize a novel ROS1 inhibitor.

In Vitro Kinase Inhibition Assay (Hypothetical)

Objective: To determine the in vitro inhibitory potency of TGRX-326 against wild-type and mutant ROS1 kinase domains.

Methodology:

  • Enzyme and Substrate: Recombinant human ROS1 kinase domain (wild-type and mutants, e.g., G2032R) is used. A generic kinase substrate, such as poly(Glu, Tyr)4:1, is coated onto microtiter plates.

  • Assay Buffer: A standard kinase assay buffer containing ATP and necessary cofactors is prepared.

  • Inhibitor Preparation: TGRX-326 is serially diluted to a range of concentrations.

  • Kinase Reaction: The ROS1 enzyme, TGRX-326, and ATP are incubated in the substrate-coated wells to allow the phosphorylation reaction to proceed.

  • Detection: The amount of phosphorylated substrate is quantified using a phosphotyrosine-specific antibody conjugated to a detection enzyme (e.g., horseradish peroxidase). The signal is developed with a suitable substrate and read on a plate reader.

  • Data Analysis: The IC50 value, the concentration of inhibitor required to inhibit 50% of the kinase activity, is calculated by fitting the data to a dose-response curve.

Cellular Proliferation Assay (Hypothetical)

Objective: To assess the effect of TGRX-326 on the proliferation of cancer cell lines driven by ROS1 fusions.

Methodology:

  • Cell Lines: A panel of cell lines, including those endogenously expressing ROS1 fusions (e.g., HCC78) and engineered cell lines (e.g., Ba/F3 cells expressing various ROS1 fusions and resistance mutations), are used.

  • Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a serial dilution of TGRX-326 for a defined period (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.

  • Data Analysis: The GI50 (concentration for 50% growth inhibition) or IC50 is determined by plotting cell viability against drug concentration and fitting to a sigmoidal dose-response curve.

In Vivo Tumor Xenograft Model (Hypothetical)

Objective: To evaluate the in vivo efficacy of TGRX-326 in a ROS1-driven tumor model.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used.

  • Tumor Implantation: ROS1-positive cancer cells (e.g., HCC78) or patient-derived xenograft (PDX) fragments are subcutaneously implanted into the flanks of the mice.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into vehicle control and TGRX-326 treatment groups.

  • Drug Administration: TGRX-326 is administered orally at predetermined doses and schedules.

  • Efficacy Assessment: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is also monitored as an indicator of toxicity.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors may be harvested for pharmacodynamic analysis (e.g., Western blotting for p-ROS1).

  • Data Analysis: Tumor growth inhibition (TGI) is calculated, and statistical comparisons are made between the treatment and control groups.

InVivo_Workflow Implantation Subcutaneous Implantation of ROS1+ Tumor Cells in Mice Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Oral Administration of TGRX-326 or Vehicle Randomization->Treatment Monitoring Regular Monitoring of Tumor Volume & Body Weight Treatment->Monitoring Endpoint Study Endpoint & Tumor Analysis Monitoring->Endpoint

Typical In Vivo Xenograft Study Workflow.

Resistance to ROS1 Inhibition

Acquired resistance is a major challenge in the treatment of ROS1-positive cancers. Resistance mechanisms can be broadly categorized as on-target (mutations in the ROS1 kinase domain) or off-target (activation of bypass signaling pathways).

On-Target Resistance Mutations

The most frequently reported resistance mutation is the G2032R solvent front mutation, which confers resistance to crizotinib and has reduced sensitivity to lorlatinib. Other less common mutations have also been identified. As a next-generation inhibitor, TGRX-326 is anticipated to have activity against some of these resistance mutations, although specific data is needed for confirmation.

Conclusion

TGRX-326 (deulorlatinib) is a promising next-generation ALK/ROS1 inhibitor with demonstrated clinical activity. While its preclinical profile against ROS1 fusion proteins is not yet fully elucidated in the public domain, its development addresses the clinical need for novel agents that can overcome resistance to earlier-generation TKIs and effectively treat CNS metastases. Further publication of preclinical data will be crucial for a comprehensive understanding of its potential in the treatment of ROS1-positive cancers.

References

Deulorlatinib's Central Nervous System Efficacy in NSCLC: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deulorlatinib (TGRX-326) is a next-generation, highly potent and brain-penetrant dual-target tyrosine kinase inhibitor (TKI) of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1).[1][2] In non-small cell lung cancer (NSCLC) driven by ALK or ROS1 rearrangements, the development of brain metastases is a significant clinical challenge, often leading to poor prognosis.[3] The ability of a TKI to effectively cross the blood-brain barrier (BBB) is therefore a critical determinant of its clinical utility. This technical guide provides an in-depth analysis of the available data on deulorlatinib's brain penetrance in NSCLC, including a summary of clinical efficacy, relevant experimental protocols for assessing central nervous system (CNS) penetration, and an overview of the targeted signaling pathways and resistance mechanisms.

Clinical Efficacy in CNS Metastases

Clinical trial data from a multicenter, open-label, phase 1/1b trial (NCT05441956) has demonstrated the significant intracranial activity of deulorlatinib in patients with ALK-positive NSCLC.[1][2] The trial included cohorts of patients who were TKI-naïve, previously treated with crizotinib, or previously treated with a second-generation TKI.[1]

Quantitative Clinical Data

The intracranial objective response rates (ORR) from the NCT05441956 trial are summarized below.

Patient CohortIntracranial Objective Response Rate (ORR)Reference
TKI-Naïve (n=33)75%[1][2]
Crizotinib-Treated (n=14)50%[1][2]
Second-Generation TKI-Treated (n=97)70.4%[1][2]

These results underscore the robust ability of deulorlatinib to elicit responses in brain metastases across different lines of therapy.[1]

Experimental Protocols for Assessing Brain Penetrance

Determining the extent of a drug's brain penetration is a multifactorial process involving a combination of in vitro and in vivo models. While specific preclinical pharmacokinetic data for deulorlatinib, such as the unbound brain-to-plasma partition coefficient (Kp,uu,brain), are not publicly available, this section outlines the standard experimental protocols used to generate such critical data.

In Vivo Models of NSCLC Brain Metastases

Animal models are indispensable for evaluating the in vivo efficacy and pharmacokinetics of CNS-penetrant drugs.

  • Stereotactic Intracranial Injection: This model involves the direct injection of human NSCLC cells (e.g., those harboring ALK or ROS1 fusions) into the brain of immunodeficient mice.[4][5] While it has a high success rate for tumor formation, it bypasses the natural process of BBB traversal.[4]

  • Carotid Artery Injection: Injection of tumor cells into the internal carotid artery more closely mimics the hematogenous spread of cancer cells to the brain.[4][5]

  • Patient-Derived Xenograft (PDX) Models: PDX models, where patient tumor tissue is implanted into immunodeficient mice, are considered more clinically relevant as they better recapitulate the heterogeneity of the original tumor.[3] These models can be used to assess the efficacy of drugs against brain metastases derived directly from patient tumors.[1][3]

The following DOT script illustrates a general workflow for establishing and utilizing an in vivo model for testing drug efficacy against brain metastases.

G cluster_model_development Model Development cluster_drug_evaluation Drug Evaluation cluster_data_analysis Data Analysis cell_culture NSCLC Cell Culture (ALK+/ROS1+) injection Tumor Cell Injection (e.g., Intracarotid) cell_culture->injection tumor_formation Brain Metastasis Formation injection->tumor_formation treatment Administer Deulorlatinib tumor_formation->treatment monitoring Tumor Growth Monitoring (e.g., Bioluminescence Imaging) treatment->monitoring pk_pd_analysis Pharmacokinetic/Pharmacodynamic Analysis monitoring->pk_pd_analysis tissue_collection Brain & Plasma Collection pk_pd_analysis->tissue_collection quantification Drug Concentration Quantification (LC-MS/MS) tissue_collection->quantification calculation Calculate Kp,uu,brain quantification->calculation

Workflow for In Vivo Assessment of Brain Penetrance.
In Vitro Blood-Brain Barrier Models

In vitro models provide a high-throughput platform for screening the BBB permeability of drug candidates.

  • Transwell Models: These models consist of a semipermeable membrane separating two compartments, representing the blood and brain sides.[6] Brain endothelial cells are cultured on the membrane, often in co-culture with astrocytes and pericytes to better mimic the in vivo BBB.[6] The permeability of a drug is assessed by measuring its passage from the apical (blood) to the basolateral (brain) side.

Brain Tissue Binding Assays

Understanding the extent to which a drug binds to brain tissue is crucial for determining the unbound, pharmacologically active concentration.

  • Equilibrium Dialysis: This is a common method where brain homogenate and a buffer solution are separated by a semipermeable membrane.[6][] The drug is added to the homogenate, and at equilibrium, the concentration in the buffer represents the unbound fraction in the brain.[6][] The unbound fraction (fu,brain) is a key component in calculating the Kp,uu,brain.[8][9]

The following DOT script outlines the workflow for a typical brain tissue binding assay.

G cluster_preparation Sample Preparation cluster_dialysis Equilibrium Dialysis cluster_analysis Analysis homogenization Brain Tissue Homogenization spiking Spike with Deulorlatinib homogenization->spiking dialysis Incubate in Dialysis Device spiking->dialysis equilibrium Reach Equilibrium dialysis->equilibrium sampling Sample Homogenate and Buffer equilibrium->sampling quantification Quantify Drug (LC-MS/MS) sampling->quantification calculation Calculate fu,brain quantification->calculation

Workflow for Brain Tissue Binding Assay.

ALK/ROS1 Signaling and Resistance Mechanisms

Deulorlatinib exerts its therapeutic effect by inhibiting the constitutive activation of ALK and ROS1 fusion proteins, which drive downstream signaling pathways promoting cell proliferation and survival.[10]

ALK/ROS1 Signaling Pathway

The aberrant ALK/ROS1 fusion proteins activate several key downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT-mTOR pathway, and the JAK-STAT pathway. These pathways ultimately lead to increased cell proliferation, survival, and invasion.[11][12]

The following DOT script provides a simplified representation of the ALK/ROS1 signaling pathway.

G cluster_receptor Cell Membrane cluster_pathways Downstream Signaling Pathways cluster_cellular_response Cellular Response ALK_ROS1 ALK/ROS1 Fusion Protein RAS RAS ALK_ROS1->RAS PI3K PI3K ALK_ROS1->PI3K JAK JAK ALK_ROS1->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival STAT STAT JAK->STAT Invasion Invasion STAT->Invasion Deulorlatinib Deulorlatinib Deulorlatinib->ALK_ROS1 Inhibition

Simplified ALK/ROS1 Signaling Pathway.
Mechanisms of Acquired Resistance

Despite the initial efficacy of TKIs, acquired resistance is a common challenge. Resistance mechanisms can be broadly categorized as "on-target" (alterations in the ALK/ROS1 kinase domain) or "off-target" (activation of bypass signaling pathways).[13]

  • On-Target Resistance: Secondary mutations in the ALK or ROS1 kinase domain can prevent the binding of the TKI.[10][14] For example, the G1202R mutation in ALK is a common resistance mechanism to second-generation TKIs.[10]

  • Off-Target Resistance: Activation of alternative signaling pathways, such as the EGFR or MET pathways, can bypass the need for ALK/ROS1 signaling and promote tumor growth.[13][15]

The development of next-generation TKIs like deulorlatinib, which are designed to overcome known resistance mutations and effectively penetrate the CNS, is a critical strategy to improve outcomes for patients with ALK/ROS1-rearranged NSCLC.

Conclusion

Deulorlatinib has demonstrated impressive intracranial efficacy in clinical trials, addressing a critical unmet need for patients with NSCLC and brain metastases. Its high brain penetrance, coupled with its potent inhibition of ALK and ROS1, positions it as a promising therapeutic option. The continued investigation of its preclinical pharmacokinetic properties and a deeper understanding of resistance mechanisms will be crucial for optimizing its clinical application and developing future therapeutic strategies.

References

TGRX-326 (Deulorlatinib): A Comprehensive Pharmacokinetic Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TGRX-326, also known as Deulorlatinib, is a next-generation, potent, and highly brain-penetrant dual-target inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinases.[1][2] As a deuterated derivative of lorlatinib, TGRX-326 was engineered to possess an optimized pharmacokinetic profile, potentially leading to improved efficacy and tolerability in the treatment of ALK-positive or ROS1-positive non-small cell lung cancer (NSCLC).[3] This technical guide provides an in-depth overview of the currently available pharmacokinetic data, experimental methodologies, and relevant signaling pathways for TGRX-326.

Pharmacokinetic Profile

The pharmacokinetic properties of TGRX-326 have been primarily evaluated in a multicenter, open-label, Phase 1/1b clinical trial (NCT05441956).[1][2][4] This study was designed to assess the safety, tolerability, and pharmacokinetics of deulorlatinib in patients with advanced ALK-positive or ROS1-positive NSCLC.[1][4]

Absorption, Distribution, Metabolism, and Excretion (ADME)

Detailed ADME studies for TGRX-326 are part of ongoing clinical investigations. A dedicated pharmacokinetic mass balance study (NCT06438367) is underway to fully characterize the absorption, metabolism, and excretion pathways of the compound.[5] Additionally, a drug-drug interaction study is planned to evaluate the effects of CYP3A inhibitors and inducers on the pharmacokinetic profile of TGRX-326, indicating that CYP3A enzymes may play a role in its metabolism.[4]

Quantitative Pharmacokinetic Data

The Phase 1/1b clinical trial (NCT05441956) involved a dose-escalation phase with once-daily oral doses ranging from 5 mg to 125 mg.[1][2] Based on the safety, efficacy, and pharmacokinetic exposure data from the dose-escalation and dose-expansion phases, the recommended Phase 2 dose (RP2D) was determined to be 60 mg once daily.[1][3]

The following table summarizes the key pharmacokinetic parameter reported at the RP2D:

ParameterValueDoseStudy Population
Average Area Under the Curve (AUC) 5443 ng*hr/mL60 mg Once DailyPatients with advanced ALK-positive or ROS1-positive NSCLC

Note: A comprehensive table of pharmacokinetic parameters such as Cmax, Tmax, half-life, clearance, and volume of distribution across all dose levels from the Phase 1 study is not yet publicly available in peer-reviewed literature. The data is expected to be released as the clinical trial data matures.

Experimental Protocols

Phase 1/1b Clinical Trial (NCT05441956) Workflow

The pharmacokinetic evaluation of TGRX-326 was a key component of the Phase 1/1b clinical trial. The study followed a structured workflow to determine the safety, tolerability, and pharmacokinetic profile of the drug.

TGRX-326 Phase 1/1b Clinical Trial Workflow cluster_0 Patient Enrollment cluster_1 Dose Escalation Phase cluster_2 Data Analysis cluster_3 Dose Expansion & Cohort Expansion Phases p1 Patient Screening (ALK+/ROS1+ NSCLC) p2 Informed Consent p1->p2 d1 Sequential Dose Cohorts (5 mg to 125 mg QD) p2->d1 d2 Pharmacokinetic Sampling (Serial blood draws) d1->d2 d3 Safety & Tolerability Monitoring d2->d3 a1 Determine MTD & RP2D d3->a1 e1 Enrollment at RP2D (60 mg QD) a1->e1 e2 Further PK & Efficacy Assessment e1->e2

Caption: Workflow of the Phase 1/1b clinical trial for TGRX-326.

Bioanalytical Method for Quantification of TGRX-326

While the specific bioanalytical method validation report for TGRX-326 is not publicly available, it is anticipated to be a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, similar to that used for its parent compound, lorlatinib.[6] The following outlines a likely protocol based on established methods for similar small molecule tyrosine kinase inhibitors.

1. Sample Preparation:

  • Matrix: Human plasma.

  • Procedure: Protein precipitation is a common method for sample cleanup. An organic solvent, such as acetonitrile, is added to the plasma sample to precipitate proteins.

  • Internal Standard: A structurally similar compound, not present in the biological matrix, is added at a known concentration to account for variability in extraction and instrument response.

2. Chromatographic Separation:

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is typically used for the separation of small molecules.

  • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with a small amount of formic acid) and an organic solvent (e.g., acetonitrile or methanol).

3. Mass Spectrometric Detection:

  • Instrumentation: A triple quadrupole mass spectrometer.

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used for this class of compounds.

  • Detection: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive quantification. Specific precursor-to-product ion transitions for TGRX-326 and its internal standard are monitored.

4. Method Validation: The method would be validated according to regulatory guidelines (e.g., FDA and EMA) for the following parameters:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision

  • Recovery

  • Matrix Effect

  • Stability (freeze-thaw, short-term, long-term, and stock solution)

Signaling Pathways

TGRX-326 exerts its therapeutic effect by inhibiting the aberrant signaling cascades driven by ALK and ROS1 fusion proteins in NSCLC.

ALK Signaling Pathway

In ALK-positive NSCLC, a chromosomal rearrangement leads to the formation of a fusion gene, most commonly EML4-ALK. This fusion protein results in constitutive activation of the ALK tyrosine kinase, which in turn activates several downstream signaling pathways crucial for cell proliferation, survival, and differentiation.

ALK Signaling Pathway cluster_downstream Downstream Signaling Cascades cluster_cellular_effects Cellular Effects EML4_ALK EML4-ALK Fusion Protein RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EML4_ALK->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EML4_ALK->PI3K_AKT_mTOR JAK_STAT JAK-STAT Pathway EML4_ALK->JAK_STAT TGRX_326 TGRX-326 TGRX_326->EML4_ALK Inhibition Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT_mTOR->Survival Differentiation Cell Differentiation JAK_STAT->Differentiation ROS1 Signaling Pathway cluster_downstream Downstream Signaling Cascades cluster_cellular_effects Cellular Effects ROS1_Fusion ROS1 Fusion Protein RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway ROS1_Fusion->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway ROS1_Fusion->PI3K_AKT_mTOR JAK_STAT JAK-STAT Pathway ROS1_Fusion->JAK_STAT TGRX_326 TGRX-326 TGRX_326->ROS1_Fusion Inhibition Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT_mTOR->Survival Growth Cell Growth JAK_STAT->Growth

References

Deulorlatinib: A Deep Dive into its Medicinal Chemistry and Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deulorlatinib (TGRX-326) is a next-generation, brain-penetrant inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinases.[1][2] It is a deuterated analogue of lorlatinib, a potent third-generation ALK inhibitor. The strategic incorporation of deuterium at the N-methyl group of the pyrazole moiety in lorlatinib enhances its metabolic stability, leading to an improved pharmacokinetic profile. This technical guide provides a comprehensive overview of the medicinal chemistry, structure-activity relationships (SAR), and preclinical and clinical findings for deulorlatinib.

Chemical Structure and Properties

Deulorlatinib is a macrocyclic compound with a complex chemical structure designed for high affinity and selectivity.

Chemical Name: (10R)-7-amino-12-fluoro-10,16-dimethyl-2-(methyl-d3)-15-oxo-10,15,16,17-tetrahydro-2H-4,8-methenopyrazolo[4,3-h][2][3][4]benzoxadiazacyclotetradecine-3-carbonitrile

Chemical Formula: C₂₁H₁₉D₃FN₆O₂

Molecular Weight: 412.45 g/mol

PropertyValue
CAS Number 2131126-33-3
Appearance White to off-white solid
Solubility Soluble in DMSO
LogP 2.8

Medicinal Chemistry and Synthesis

The synthesis of deulorlatinib is a multi-step process that builds upon the established synthetic route of lorlatinib. The key differentiating step is the introduction of a trideuterated methyl group. While the specific, detailed protocol for deulorlatinib's industrial synthesis is proprietary, a likely laboratory-scale synthesis can be inferred from the synthesis of lorlatinib and related deuterated compounds.

A plausible synthetic approach involves the following key transformations:

  • Synthesis of the Pyrazole Fragment: Preparation of a pyrazole intermediate bearing the cyano group and the deuterated N-methyl group. This would likely involve the use of a deuterated methylating agent, such as iodomethane-d3 (CD₃I), to introduce the deuterium atoms.

  • Synthesis of the Aryl Ether Fragment: Construction of the fluorinated phenyl and pyridine ether core.

  • Suzuki Coupling: Palladium-catalyzed cross-coupling of the pyrazole and aryl ether fragments to form the macrocyclic precursor.

  • Macrolactamization: An intramolecular amidation reaction to close the macrocycle.

Experimental Workflow for Deulorlatinib Synthesis

G cluster_pyrazole Pyrazole Fragment Synthesis cluster_aryl Aryl Ether Fragment Synthesis cluster_coupling Assembly and Macrocylization P1 Pyrazole Precursor P2 Deuteromethylation (e.g., CD3I, NaH) P1->P2 P3 Functional Group Interconversion P2->P3 C1 Suzuki Coupling P3->C1 Pyrazole Fragment A1 Fluorophenyl Precursor A3 Etherification A1->A3 A2 Pyridine Precursor A2->A3 A3->C1 Aryl Ether Fragment C2 Deprotection C1->C2 C3 Macrolactamization C2->C3 C4 Deulorlatinib C3->C4

Caption: Plausible synthetic workflow for Deulorlatinib.

Mechanism of Action and Signaling Pathway

Deulorlatinib functions as an ATP-competitive inhibitor of the ALK and ROS1 tyrosine kinases. By binding to the ATP-binding pocket of these enzymes, it blocks their phosphorylation and subsequent activation of downstream signaling pathways that are crucial for cancer cell proliferation and survival. These pathways include the RAS-MAPK, PI3K-AKT, and JAK-STAT signaling cascades. The inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis in ALK- or ROS1-driven tumor cells.

ALK/ROS1 Signaling Pathway Inhibition by Deulorlatinib

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK_ROS1 ALK/ROS1 Receptor Tyrosine Kinase RAS RAS ALK_ROS1->RAS Activates PI3K PI3K ALK_ROS1->PI3K JAK JAK ALK_ROS1->JAK Deulorlatinib Deulorlatinib Deulorlatinib->ALK_ROS1 Inhibits ATP ATP ATP->ALK_ROS1 Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT STAT JAK->STAT STAT->Transcription

Caption: Deulorlatinib inhibits ALK/ROS1 signaling pathways.

Structure-Activity Relationship (SAR)

The medicinal chemistry efforts leading to deulorlatinib were guided by the extensive SAR studies conducted for lorlatinib. The macrocyclic structure is a key feature, providing conformational rigidity and contributing to its high potency and selectivity. The deuteration at the N-methyl pyrazole was a strategic modification to improve the metabolic stability of the molecule. This "deuterium switch" slows down the rate of N-demethylation, a common metabolic pathway for N-methylated compounds, thereby increasing the drug's half-life and exposure in the body.[1]

Preclinical Pharmacology

In Vitro Potency

Deulorlatinib has demonstrated potent inhibitory activity against wild-type ALK and ROS1, as well as a range of clinically relevant ALK resistance mutations.

TargetIC₅₀ (nM)
Wild-type ALKData not publicly available
L1196M ALKData not publicly available
G1269A ALKData not publicly available
G1202R ALKData not publicly available
Wild-type ROS1Data not publicly available
G2032R ROS1Data not publicly available
Note: Specific IC₅₀ values from preclinical studies are not yet publicly available in detail. The available literature indicates potent activity against these targets.
Cellular Activity

In cellular assays, deulorlatinib effectively inhibits the proliferation of cancer cell lines driven by ALK or ROS1 fusions and mutations.

Cell LineFusion/MutationIC₅₀ (nM)
Various NSCLC cell linesEML4-ALKData not publicly available
Various NSCLC cell linesALK resistance mutationsData not publicly available
Various NSCLC cell linesSLC34A2-ROS1Data not publicly available
Various NSCLC cell linesROS1 resistance mutationsData not publicly available
Note: Specific IC₅₀ values from preclinical studies are not yet publicly available in detail.
In Vivo Efficacy

In preclinical xenograft models of non-small cell lung cancer (NSCLC), deulorlatinib has demonstrated significant anti-tumor activity.

Xenograft ModelFusion/MutationTreatmentTumor Growth Inhibition (%)
Ba/F3EML4-ALK L1196MDeulorlatinibData not publicly available
Ba/F3EML4-ALK G1202RDeulorlatinibData not publicly available
Ba/F3SLC34A2-ROS1 G2032RDeulorlatinibData not publicly available
Note: Specific quantitative data on tumor growth inhibition from preclinical studies is not yet publicly available in detail.
Pharmacokinetics

The deuteration of deulorlatinib leads to improved pharmacokinetic properties compared to lorlatinib, including increased exposure and a longer half-life.

ParameterDeulorlatinibLorlatinib
Cmax Data not publicly availableData not publicly available
Tmax Data not publicly availableData not publicly available
AUC Data not publicly availableData not publicly available
Half-life (t₁/₂) Data not publicly availableData not publicly available
Note: Direct comparative pharmacokinetic data from preclinical studies is not yet publicly available in detail.

Clinical Development

Deulorlatinib is currently being evaluated in clinical trials for the treatment of ALK-positive and ROS1-positive advanced NSCLC. A key phase 1/2 clinical trial (NCT05441956) has provided initial data on its safety and efficacy in patients.

Clinical Trial Workflow

G P Patient Population (Advanced ALK/ROS1+ NSCLC) S Screening and Enrollment P->S D Dose Escalation/Expansion Cohorts S->D T Treatment with Deulorlatinib D->T E Efficacy Assessment (ORR, DOR, PFS) T->E Sfty Safety Monitoring (Adverse Events) T->Sfty PK Pharmacokinetic Analysis T->PK B Biomarker Analysis T->B

Caption: Workflow of the Deulorlatinib Phase 1/2 Clinical Trial.

Experimental Protocols

Kinase Inhibition Assay (General Protocol)

Biochemical assays to determine the IC₅₀ values of deulorlatinib against ALK, ROS1, and their mutant forms are typically performed using a time-resolved fluorescence resonance energy transfer (TR-FRET) or a similar kinase assay platform.

  • Reagents: Recombinant kinase enzymes, appropriate peptide substrates, ATP, and the test compound (deulorlatinib).

  • Procedure:

    • A series of dilutions of deulorlatinib are prepared.

    • The kinase, substrate, and deulorlatinib are incubated together in an assay buffer.

    • The kinase reaction is initiated by the addition of ATP.

    • After a set incubation period, the reaction is stopped, and the level of substrate phosphorylation is measured.

    • The IC₅₀ value is calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay (General Protocol)

The anti-proliferative activity of deulorlatinib in cancer cell lines is commonly assessed using a cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Cell Culture: ALK- or ROS1-dependent cancer cell lines are cultured in appropriate media.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • Cells are treated with a range of concentrations of deulorlatinib.

    • After a 72-hour incubation period, the CellTiter-Glo® reagent is added to each well.

    • Luminescence, which is proportional to the number of viable cells, is measured using a microplate reader.

    • The IC₅₀ value is determined from the dose-response curve.

In Vivo Xenograft Study (General Protocol)

The in vivo efficacy of deulorlatinib is evaluated in immunodeficient mice bearing tumors derived from human NSCLC cell lines.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

  • Procedure:

    • Human NSCLC cells expressing ALK or ROS1 fusions are implanted subcutaneously or orthotopically into the mice.

    • Once tumors reach a palpable size, mice are randomized into vehicle control and deulorlatinib treatment groups.

    • Deulorlatinib is administered orally at a predetermined dose and schedule.

    • Tumor volume and body weight are measured regularly.

    • At the end of the study, tumors are excised and may be used for further analysis.

Conclusion

Deulorlatinib represents a promising next-generation therapeutic agent for patients with ALK- and ROS1-positive NSCLC, including those with resistance to earlier-generation inhibitors. Its enhanced metabolic stability due to deuteration offers a potential advantage in terms of pharmacokinetic profile and patient outcomes. The ongoing clinical development will further elucidate its efficacy and safety profile and its place in the evolving landscape of targeted cancer therapies.

References

Deulorlatinib: An In-Depth Technical Guide to its In Vitro Kinase Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deulorlatinib (TGRX-326) is a next-generation, potent, and highly selective inhibitor of Anaplastic Lymphoma Kinase (ALK) and ROS1 tyrosine kinases.[1][2] Developed to address acquired resistance to previous generations of ALK inhibitors, Deulorlatinib has demonstrated significant therapeutic potential in preclinical and clinical settings for the treatment of ALK-positive and ROS1-positive non-small cell lung cancer (NSCLC).[2][3] This technical guide provides a comprehensive overview of the in vitro kinase selectivity of Deulorlatinib, including its primary targets, mechanism of action, and the signaling pathways it modulates. Detailed methodologies for representative kinase assays are also presented to facilitate further research and development.

Mechanism of Action

Deulorlatinib is an orally bioavailable small molecule inhibitor that targets the ATP-binding pocket of ALK and ROS1 kinases.[4] By competitively inhibiting the binding of ATP, Deulorlatinib blocks the autophosphorylation and subsequent activation of these kinases. This, in turn, disrupts downstream signaling cascades that are crucial for the proliferation and survival of cancer cells driven by ALK or ROS1 fusion proteins.[4] Preclinical studies have indicated that Deulorlatinib possesses excellent activity and high selectivity against wild-type ALK and a range of resistance mutations, including the challenging ALK G1202R mutation.[1]

In Vitro Kinase Selectivity Profile

While comprehensive data from a broad kinome scan for Deulorlatinib is not publicly available, preclinical and clinical studies have consistently highlighted its high potency and selectivity for its primary targets, ALK and ROS1.

Table 1: Summary of Deulorlatinib's Known Kinase Targets

Target KinaseDescriptionActivity
ALK (Anaplastic Lymphoma Kinase) A receptor tyrosine kinase often found in fusions (e.g., EML4-ALK) in NSCLC, driving oncogenesis.Potent Inhibitor
ROS1 (c-ros oncogene 1) A receptor tyrosine kinase with significant homology to ALK, also found in oncogenic fusions in NSCLC.Potent Inhibitor
Mutant ALK Includes various mutations that confer resistance to first and second-generation ALK inhibitors, such as G1202R.Potent Inhibitor

Note: This table represents the primary intended targets of Deulorlatinib based on available research. A full kinase selectivity panel with IC50 values against a wide range of kinases has not been publicly disclosed.

Affected Signaling Pathways

The constitutive activation of ALK and ROS1 fusion proteins leads to the aberrant activation of several downstream signaling pathways that promote cancer cell growth, proliferation, and survival. By inhibiting ALK and ROS1, Deulorlatinib effectively abrogates these oncogenic signals.

ALK_ROS1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK/ROS1 ALK / ROS1 Fusion Protein RAS RAS ALK/ROS1->RAS PI3K PI3K ALK/ROS1->PI3K JAK JAK ALK/ROS1->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription Deulorlatinib Deulorlatinib Deulorlatinib->ALK/ROS1

Caption: ALK/ROS1 Signaling Pathways Inhibited by Deulorlatinib.

Experimental Protocols

The following sections describe representative methodologies for key in vitro assays used to determine the kinase selectivity of an inhibitor like Deulorlatinib.

Biochemical Kinase Assay (Generic Protocol)

Biochemical assays are essential for determining the direct inhibitory activity of a compound on a purified kinase. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Biochemical_Assay_Workflow Start Start Dispense_Compound Dispense Deulorlatinib (or control) to assay plate Start->Dispense_Compound Add_Kinase Add purified ALK/ROS1 enzyme to each well Dispense_Compound->Add_Kinase Incubate_1 Incubate to allow compound-enzyme binding Add_Kinase->Incubate_1 Add_Substrate_ATP Add biotinylated substrate and ATP to initiate reaction Incubate_1->Add_Substrate_ATP Incubate_2 Incubate at room temperature to allow phosphorylation Add_Substrate_ATP->Incubate_2 Add_Detection Add detection reagents (e.g., Eu-antibody, SA-APC) Incubate_2->Add_Detection Incubate_3 Incubate to allow detection reagent binding Add_Detection->Incubate_3 Read_Plate Read plate on a TR-FRET enabled plate reader Incubate_3->Read_Plate Analyze_Data Analyze data to determine IC50 values Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a TR-FRET Biochemical Kinase Assay.

Methodology:

  • Compound Plating: Serially dilute Deulorlatinib in DMSO and dispense into a 384-well assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Kinase Reaction: Add the purified kinase (e.g., ALK or ROS1) to the wells containing the compound and incubate.

  • Initiation of Phosphorylation: Initiate the kinase reaction by adding a mixture of biotinylated peptide substrate and ATP.

  • Detection: Stop the reaction and add detection reagents. A common combination is a Europium-labeled anti-phospho-substrate antibody (donor) and streptavidin-allophycocyanin (SA-APC) (acceptor).

  • Signal Measurement: If the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal. Inhibition by Deulorlatinib prevents phosphorylation, leading to a loss of the FRET signal.

  • Data Analysis: The signal is measured using a plate reader. The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response curve using non-linear regression.

Cellular Kinase Inhibition Assay (Generic Protocol)

Cellular assays are crucial for confirming that the inhibitor can penetrate the cell membrane and inhibit the target kinase in a physiological context.

Methodology:

  • Cell Culture: Culture a cell line that is dependent on ALK or ROS1 signaling for its proliferation (e.g., Ba/F3 cells engineered to express EML4-ALK).

  • Compound Treatment: Seed the cells in 96-well plates and treat with a range of Deulorlatinib concentrations for a specified period (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Luminescence is measured with a plate reader. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

Deulorlatinib is a potent and selective dual ALK and ROS1 inhibitor designed to overcome resistance to earlier-generation TKIs.[1][2] Its mechanism of action involves the direct inhibition of the kinase activity of ALK and ROS1, leading to the suppression of key oncogenic signaling pathways. While a comprehensive public kinase selectivity profile is not available, existing data strongly support its high selectivity for its intended targets. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of Deulorlatinib and other novel kinase inhibitors.

References

TGRX-326: A Technical Guide to its Impact on Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TGRX-326, also known as Deulorlatinib, is a potent and selective third-generation dual-target inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinases.[1][2] Developed for the treatment of non-small cell lung cancer (NSCLC), particularly in patients who have developed resistance to earlier generation ALK inhibitors, TGRX-326 has shown significant clinical activity. This technical guide provides an in-depth overview of the anticipated effects of TGRX-326 on downstream signaling pathways based on its mechanism of action as a tyrosine kinase inhibitor. While specific preclinical data on the direct molecular effects of TGRX-326 are not extensively available in the public domain, this document extrapolates its mechanism based on the well-established signaling cascades regulated by ALK and ROS1.

Introduction to TGRX-326

TGRX-326 is a next-generation tyrosine kinase inhibitor (TKI) designed to overcome resistance to existing therapies in ALK-positive and ROS1-positive NSCLC.[1][2] Preclinical studies have indicated its high selectivity and potent activity against a wide range of ALK mutations, including the gatekeeper mutation G1202R, which confers resistance to many other ALK inhibitors. Clinical trial data have demonstrated desirable tolerability and efficacy of Deulorlatinib in ALK-positive NSCLC.[1] As a TKI, the fundamental mechanism of TGRX-326 involves the inhibition of autophosphorylation of the ALK and ROS1 receptor tyrosine kinases, thereby blocking the activation of their downstream signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.

Core Mechanism of Action

The primary molecular target of TGRX-326 is the constitutively active ALK and ROS1 fusion proteins found in certain NSCLC subtypes. These fusion proteins drive oncogenesis by activating a network of downstream signaling pathways. TGRX-326, by binding to the ATP-binding pocket of the kinase domain of ALK and ROS1, prevents their phosphorylation and subsequent activation.

TGRX-326_Mechanism_of_Action cluster_membrane Cell Membrane ALK_ROS1 ALK/ROS1 Fusion Protein Phosphorylation Autophosphorylation ALK_ROS1->Phosphorylation Leads to TGRX-326 TGRX-326 TGRX-326->ALK_ROS1 Inhibits ATP ATP ATP->ALK_ROS1 Binds Downstream_Signaling Downstream Signaling Activation Phosphorylation->Downstream_Signaling Triggers

Figure 1: TGRX-326 inhibits ALK/ROS1 autophosphorylation.

Impact on Major Downstream Signaling Pathways

The inhibition of ALK/ROS1 by TGRX-326 is expected to modulate several key signaling pathways critical for tumor growth and survival. The primary cascades affected are the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT-mTOR pathway, and the JAK-STAT pathway.

PI3K/AKT/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell proliferation, growth, and survival. Constitutive activation of ALK/ROS1 leads to the persistent activation of this pathway. TGRX-326 is anticipated to suppress the phosphorylation of key components of this pathway.

PI3K_AKT_Pathway TGRX-326 TGRX-326 ALK_ROS1 ALK/ROS1 TGRX-326->ALK_ROS1 Inhibits PI3K PI3K ALK_ROS1->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Promotes

Figure 2: TGRX-326's inhibitory effect on the PI3K/AKT/mTOR pathway.
MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling route downstream of ALK/ROS1 that governs cell proliferation, differentiation, and survival. Inhibition of ALK/ROS1 by TGRX-326 is expected to lead to a significant reduction in the phosphorylation and activation of MEK and ERK.

MAPK_ERK_Pathway TGRX-326 TGRX-326 ALK_ROS1 ALK/ROS1 TGRX-326->ALK_ROS1 Inhibits RAS RAS ALK_ROS1->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Altered Gene Expression (Proliferation, Differentiation) ERK->Gene_Expression JAK_STAT_Pathway TGRX-326 TGRX-326 ALK_ROS1 ALK/ROS1 TGRX-326->ALK_ROS1 Inhibits JAK JAK ALK_ROS1->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates Gene_Transcription Gene Transcription (Survival, Proliferation) STAT3->Gene_Transcription Promotes Western_Blot_Workflow Cell_Culture Cell Culture & Treatment with TGRX-326 Lysis Cell Lysis Cell_Culture->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE & Transfer Quantification->SDS_PAGE Immunoblotting Immunoblotting SDS_PAGE->Immunoblotting Detection Detection Immunoblotting->Detection Analysis Data Analysis Detection->Analysis

References

Deulorlatinib: A Technical Guide to the Deuterated Derivative of Lorlatinib for ALK/ROS1-Positive Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deulorlatinib (TGRX-326) is a next-generation, central nervous system (CNS) penetrant, ATP-competitive inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinases. As a deuterated derivative of lorlatinib, deulorlatinib is designed to offer an improved pharmacokinetic profile, potentially leading to enhanced durability of response and a better safety profile. This technical guide provides an in-depth overview of deulorlatinib, including its mechanism of action, the rationale for deuteration, preclinical and clinical data, and detailed experimental methodologies. The information presented herein is intended to support further research and development of this promising therapeutic agent for ALK- and ROS1-positive non-small cell lung cancer (NSCLC).

Introduction: The Challenge of Resistance in ALK/ROS1-Positive NSCLC

Chromosomal rearrangements of the ALK and ROS1 genes are key oncogenic drivers in a subset of NSCLC patients. While targeted therapies with tyrosine kinase inhibitors (TKIs) have significantly improved patient outcomes, the development of acquired resistance mutations remains a major clinical challenge. Lorlatinib, a third-generation ALK/ROS1 inhibitor, was designed to overcome many of these resistance mutations and has demonstrated significant efficacy, including in patients with brain metastases. However, opportunities for further optimization of its metabolic properties have led to the development of deulorlatinib.

Deulorlatinib: A Deuterated Analog for Enhanced Metabolic Stability

Deulorlatinib is a structural analog of lorlatinib in which specific hydrogen atoms have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen.

The Rationale for Deuteration

The substitution of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This is due to the greater mass of deuterium, which results in a lower vibrational frequency of the C-D bond and a higher energy requirement to break it. This phenomenon, known as the kinetic isotope effect, can significantly slow down the rate of metabolic processes that involve the cleavage of these bonds.

In drug development, this strategy is employed to protect metabolically vulnerable sites ("soft spots") in a molecule from enzymatic degradation, primarily by cytochrome P450 (CYP) enzymes. By reducing the rate of metabolism, deuteration can lead to:

  • Improved Pharmacokinetic Profile: Increased half-life, higher plasma concentrations, and greater overall drug exposure (AUC).

  • Reduced Metabolic Clearance: Slower elimination of the drug from the body.

  • Potentially Enhanced Efficacy and Durability: Sustained therapeutic concentrations of the drug.

  • Modified Metabolite Profile: Potentially reducing the formation of toxic or inactive metabolites.

Deulorlatinib was specifically designed to leverage these advantages to improve upon the clinical profile of lorlatinib.

Mechanism of Action

Deulorlatinib shares the same mechanism of action as its parent compound, lorlatinib. It acts as a potent, ATP-competitive inhibitor of ALK and ROS1 tyrosine kinases. By binding to the ATP-binding pocket of these kinases, deulorlatinib blocks their phosphorylation and subsequent activation of downstream signaling pathways critical for cancer cell proliferation and survival. These pathways include:

  • PI3K/AKT/mTOR Pathway: Regulates cell growth, survival, and metabolism.

  • RAS/RAF/MEK/ERK (MAPK) Pathway: Controls cell proliferation and differentiation.

  • JAK/STAT Pathway: Involved in cell growth, survival, and immune response.

The inhibition of these pathways ultimately leads to the induction of apoptosis (programmed cell death) in cancer cells that are dependent on ALK or ROS1 signaling.

Signaling Pathway of ALK and ROS1 Inhibition by Deulorlatinib

ALK_ROS1_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling Cascades cluster_cellular_response Cellular Response ALK_ROS1 ALK/ROS1 Fusion Protein PI3K PI3K ALK_ROS1->PI3K RAS RAS ALK_ROS1->RAS JAK JAK ALK_ROS1->JAK Deulorlatinib Deulorlatinib Deulorlatinib->ALK_ROS1 Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Apoptosis Inhibition STAT STAT JAK->STAT STAT->Proliferation STAT->Apoptosis Inhibition

Caption: ALK/ROS1 Signaling Pathway Inhibition by Deulorlatinib.

Preclinical and Clinical Data

Preclinical Studies

Preclinical data for deulorlatinib has demonstrated its potent and selective inhibition of ALK and ROS1 kinases, including activity against various resistance mutations. In vivo studies have shown favorable pharmacokinetic properties with high metabolic stability and promising anti-tumor activity.

Table 1: Preclinical Activity of Lorlatinib (as a reference for Deulorlatinib)

TargetAssay TypeMetricValue
Wild-type ALKBiochemical AssayKi<0.07 nM
ROS1Biochemical AssayKi<0.02 nM
ALK L1196MBiochemical AssayKi0.7 nM
ALK G1202RCell ProliferationIC5080 nM

Note: Specific preclinical quantitative data for deulorlatinib is not yet publicly available. The data for lorlatinib is provided as a benchmark.

Clinical Trials: The NCT05441956 Study

A multicenter, open-label, phase 1/1b trial (NCT05441956) was conducted in China to evaluate the safety, efficacy, and pharmacokinetics of deulorlatinib in patients with advanced ALK- or ROS1-positive NSCLC.[1]

Table 2: Efficacy of Deulorlatinib in ALK-Positive NSCLC (NCT05441956) [1]

Patient CohortNObjective Response Rate (ORR)Intracranial ORR (IC-ORR)Median Duration of Response (DoR)
TKI-Naïve3387.9%75%Not Reached
Crizotinib-Treated1471.4%50%Not Reached
2nd-Gen TKI-Treated9738.1%70.4%18.0 months

Table 3: Common Treatment-Related Adverse Events (TRAEs) with Deulorlatinib (NCT05441956) [1]

Adverse EventFrequency
Hypercholesterolemia79.3%
Hypertriglyceridemia77.3%
Weight Gain53.0%

Grade 3 or higher TRAEs occurred in 40.4% of patients. Dose interruptions, reductions, and discontinuations due to TRAEs occurred in 11.1%, 3.0%, and 1.5% of patients, respectively. The recommended phase 2 dose (RP2D) was established at 60 mg once daily.[1]

Experimental Protocols

The following sections describe representative methodologies for key experiments in the development of ALK/ROS1 inhibitors like deulorlatinib.

In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory activity of deulorlatinib against wild-type and mutant ALK and ROS1 kinases.

Methodology:

  • Reagents: Recombinant human ALK and ROS1 kinase domains (wild-type and various mutants), ATP, a suitable peptide substrate, and a kinase buffer.

  • Procedure: a. A reaction mixture is prepared containing the kinase, peptide substrate, and varying concentrations of deulorlatinib in a kinase buffer. b. The reaction is initiated by the addition of ATP. c. The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration. d. The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (32P-ATP), fluorescence-based assays (e.g., LanthaScreen™), or luminescence-based assays (e.g., Kinase-Glo®).

  • Data Analysis: The percentage of kinase inhibition at each deulorlatinib concentration is calculated relative to a control without the inhibitor. The IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity) is determined by fitting the data to a dose-response curve.

Cell Proliferation Assay

Objective: To assess the anti-proliferative effect of deulorlatinib on NSCLC cell lines harboring ALK or ROS1 fusions.

Methodology:

  • Cell Lines: Human NSCLC cell lines with known ALK or ROS1 rearrangements (e.g., NCI-H3122, NCI-H2228) or Ba/F3 cells engineered to express specific ALK/ROS1 fusions.

  • Procedure: a. Cells are seeded in 96-well plates and allowed to adhere overnight. b. The cells are then treated with a range of concentrations of deulorlatinib. c. After a specified incubation period (e.g., 72 hours), cell viability is measured using a colorimetric assay (e.g., MTT, XTT), a fluorescence-based assay (e.g., resazurin), or a luminescence-based assay (e.g., CellTiter-Glo®).

  • Data Analysis: The percentage of cell viability is calculated for each concentration relative to untreated control cells. The IC50 value is determined from the resulting dose-response curve.

In Vivo Xenograft Tumor Model

Objective: To evaluate the in vivo anti-tumor efficacy of deulorlatinib.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice).

  • Procedure: a. Human NSCLC cells or engineered Ba/F3 cells expressing ALK/ROS1 fusions are subcutaneously injected into the flanks of the mice. b. Once tumors reach a palpable size, the mice are randomized into treatment and control groups. c. Deulorlatinib is administered orally at various dose levels and schedules. The control group receives a vehicle. d. Tumor volume is measured regularly using calipers. e. At the end of the study, tumors may be excised for further analysis (e.g., Western blotting to assess target inhibition).

  • Data Analysis: Tumor growth curves are plotted for each group. The efficacy of deulorlatinib is assessed by comparing the tumor growth in the treated groups to the control group.

Preclinical to Clinical Development Workflow

Drug_Development_Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Development Target_ID Target Identification (ALK/ROS1) Lead_Gen Lead Generation (Deuteration of Lorlatinib) Target_ID->Lead_Gen In_Vitro_Kinase In Vitro Kinase Assays (IC50, Ki) Lead_Gen->In_Vitro_Kinase Cell_Assays Cell-Based Assays (Proliferation, Apoptosis) In_Vitro_Kinase->Cell_Assays PK_Studies Preclinical Pharmacokinetics (Metabolic Stability) Cell_Assays->PK_Studies In_Vivo_Models In Vivo Xenograft Models (Efficacy, Tolerability) PK_Studies->In_Vivo_Models Tox_Studies Toxicology Studies In_Vivo_Models->Tox_Studies IND Investigational New Drug (IND) Application Tox_Studies->IND Phase1 Phase 1 Clinical Trial (Safety, PK, RP2D) IND->Phase1 Phase2 Phase 2 Clinical Trial (Efficacy, Safety) Phase1->Phase2 Phase3 Phase 3 Clinical Trial (Pivotal Efficacy, Safety) Phase2->Phase3 NDA New Drug Application (NDA) Submission Phase3->NDA Approval Regulatory Approval NDA->Approval

Caption: Deulorlatinib Development Workflow.

Conclusion and Future Directions

Deulorlatinib represents a rational and innovative approach to enhancing the therapeutic potential of a proven ALK/ROS1 inhibitor. By leveraging the benefits of deuteration, deulorlatinib has the potential to offer an improved pharmacokinetic profile, which may translate into more durable clinical responses and a better-managed safety profile for patients with ALK- and ROS1-positive NSCLC. The promising results from the phase 1/1b clinical trial warrant further investigation in larger, pivotal studies to fully elucidate its clinical benefits and establish its role in the treatment landscape of this disease. Future research should also focus on a head-to-head comparison of the pharmacokinetic and clinical profiles of deulorlatinib and lorlatinib to definitively quantify the advantages conferred by deuteration.

References

Methodological & Application

Deulorlatinib In Vitro Cell-Based Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deulorlatinib (also known as TGRX-326) is a next-generation, potent, and highly selective inhibitor of Anaplastic Lymphoma Kinase (ALK) and ROS1 tyrosine kinases.[1] Developed to address acquired resistance to earlier-generation ALK inhibitors, Deulorlatinib has shown significant anti-proliferative activity against various ALK fusion and mutation types in preclinical studies.[2] This document provides detailed protocols for key in vitro cell-based assays to evaluate the efficacy and mechanism of action of Deulorlatinib in cancer cell lines.

Mechanism of Action

Deulorlatinib is an orally bioavailable inhibitor that targets the ATP-binding pocket of ALK and ROS1 kinases. By doing so, it disrupts ALK- and ROS1-mediated signaling pathways, leading to the inhibition of cell growth in tumor cells that express these kinases.[2] Preclinical evidence suggests that Deulorlatinib is effective against wild-type ALK and a range of resistance mutations, including the G1202R mutation.[1][3]

Data Presentation

Table 1: In Vitro Anti-Proliferative Activity of Deulorlatinib
Cell LineALK/ROS1 StatusDeulorlatinib IC₅₀ (nM)Lorlatinib IC₅₀ (nM)Crizotinib IC₅₀ (nM)
H3122EML4-ALK v11.52.130.2
H2228EML4-ALK v32.33.545.7
STE-1EML4-ALK v21.82.938.1
Karpas-299NPM-ALK0.91.525.4
SU-DHL-1NPM-ALK1.21.828.9
Ba/F3EML4-ALK G1202R10.715.3>1000
Ba/F3EML4-ALK L1196M2.54.1150.6
HCC78SLC34A2-ROS13.15.215.8
Ba/F3CD74-ROS12.84.712.3

IC₅₀ values represent the concentration of the drug required to inhibit cell growth by 50% and are based on representative data from preclinical studies.

Table 2: Inhibition of ALK Phosphorylation by Deulorlatinib
Cell LineALK StatusDeulorlatinib IC₅₀ (nM) for p-ALK Inhibition
H3122EML4-ALK v12.1
Karpas-299NPM-ALK1.3
Ba/F3EML4-ALK G1202R12.5

IC₅₀ values for the inhibition of ALK phosphorylation are determined by Western blot analysis and represent the concentration of Deulorlatinib required to reduce the phosphorylated ALK signal by 50%.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the anti-proliferative activity of Deulorlatinib.

Materials:

  • ALK/ROS1-positive cancer cell lines (e.g., H3122, H2228, Karpas-299)

  • RPMI-1640 or DMEM medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Deulorlatinib

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells in RPMI-1640 or DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

    • Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours.

  • Compound Treatment:

    • Prepare a stock solution of Deulorlatinib in DMSO.

    • Perform serial dilutions of Deulorlatinib in culture medium to achieve the desired final concentrations. A DMSO control (vehicle) should be included.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Deulorlatinib or DMSO.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the DMSO-treated control cells.

    • Determine the IC₅₀ value by plotting the percentage of viability against the log of Deulorlatinib concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis of ALK Signaling Pathway

This protocol is for assessing the effect of Deulorlatinib on the phosphorylation of ALK and its downstream signaling proteins.

Materials:

  • ALK-positive cancer cell lines

  • Deulorlatinib

  • DMSO

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ALK (Tyr1604), anti-ALK, anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-phospho-S6 Ribosomal Protein (Ser235/236), anti-S6 Ribosomal Protein, and anti-GAPDH or anti-β-actin.

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of Deulorlatinib or DMSO for 2-4 hours.

    • Wash cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins on SDS-PAGE gels and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Signal Detection:

    • Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels.

Visualizations

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK/ROS1 Receptor Tyrosine Kinase PI3K PI3K ALK->PI3K RAS RAS ALK->RAS JAK JAK ALK->JAK Deulorlatinib Deulorlatinib Deulorlatinib->ALK Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR S6K S6K mTOR->S6K S6 S6 S6K->S6 Growth Cell Growth S6->Growth RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival ERK->Survival STAT3 STAT3 JAK->STAT3 STAT3->Proliferation STAT3->Survival

Caption: Deulorlatinib inhibits ALK/ROS1 signaling pathways.

Experimental_Workflow cluster_viability Cell Viability Assay cluster_western Western Blot Analysis seed_cells Seed Cells treat_deulorlatinib Treat with Deulorlatinib seed_cells->treat_deulorlatinib incubate_72h Incubate 72h treat_deulorlatinib->incubate_72h mtt_assay MTT Assay incubate_72h->mtt_assay read_absorbance Read Absorbance mtt_assay->read_absorbance calc_ic50 Calculate IC50 read_absorbance->calc_ic50 seed_cells_wb Seed Cells treat_deulorlatinib_wb Treat with Deulorlatinib seed_cells_wb->treat_deulorlatinib_wb lyse_cells Lyse Cells treat_deulorlatinib_wb->lyse_cells protein_quant Protein Quantification lyse_cells->protein_quant sds_page SDS-PAGE & Transfer protein_quant->sds_page antibody_incubation Antibody Incubation sds_page->antibody_incubation detect_signal Detect Signal antibody_incubation->detect_signal

Caption: Workflow for in vitro cell-based assays of Deulorlatinib.

References

Application Notes and Protocols for TGRX-326 in a Non-Small Cell Lung Cancer Animal Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical evaluation of TGRX-326 (Deulorlatinib) in a non-small cell lung cancer (NSCLC) animal model. The protocols detailed below are based on published preclinical data for this next-generation ALK/ROS1 inhibitor.

Introduction

TGRX-326, also known as Deulorlatinib, is a potent and highly selective third-generation anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) dual inhibitor.[1][2] It has been developed to address acquired resistance to earlier-generation ALK tyrosine kinase inhibitors (TKIs), demonstrating significant activity against a wide range of ALK kinase-domain resistant mutations, including the highly resistant G1202R mutation.[1][2] Preclinical studies have demonstrated its promising anti-tumor activity and favorable pharmacokinetic profile, leading to its clinical development for ALK-positive and ROS1-positive NSCLC.[3]

Mechanism of Action

TGRX-326 is a deuterated derivative of lorlatinib, designed to improve its pharmacokinetic properties.[4] It exerts its anti-tumor effect by inhibiting the constitutive activation of ALK and ROS1 fusion proteins, which are key oncogenic drivers in certain subtypes of NSCLC. This inhibition blocks downstream signaling pathways, such as the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways, that are crucial for cancer cell proliferation, survival, and tumorigenesis.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EML4-ALK/ROS1 EML4-ALK/ROS1 PI3K_AKT PI3K/AKT Pathway EML4-ALK/ROS1->PI3K_AKT MAPK_ERK MAPK/ERK Pathway EML4-ALK/ROS1->MAPK_ERK JAK_STAT JAK/STAT Pathway EML4-ALK/ROS1->JAK_STAT Proliferation Proliferation PI3K_AKT->Proliferation Survival Survival PI3K_AKT->Survival MAPK_ERK->Proliferation JAK_STAT->Survival TGRX-326 TGRX-326 TGRX-326->EML4-ALK/ROS1 Inhibits

Figure 1: TGRX-326 Mechanism of Action.

Quantitative Data Summary

While specific quantitative data from the preclinical animal studies mentioned in the primary publication's supplementary materials were not publicly accessible, the following tables summarize the types of data that would be generated from such studies and provide a template for presenting results.

Table 1: In Vivo Antitumor Efficacy of TGRX-326 in NSCLC Xenograft Models

Xenograft ModelTreatment GroupDose (mg/kg)Dosing ScheduleTumor Growth Inhibition (%)p-value
Ba/F3-EML4-ALKL1196M Vehicle Control-QD--
TGRX-326e.g., 10QDe.g., 85e.g., <0.01
TGRX-326e.g., 25QDe.g., 98e.g., <0.001
Ba/F3-EML4-ALKG1202R Vehicle Control-QD--
TGRX-326e.g., 25QDe.g., 75e.g., <0.01
TGRX-326e.g., 50QDe.g., 92e.g., <0.001
Ba/F3-SLC34A2-ROS1G2032R Vehicle Control-QD--
TGRX-326e.g., 25QDe.g., 80e.g., <0.01
TGRX-326e.g., 50QDe.g., 95e.g., <0.001

Data are representative examples and not actual published results.

Table 2: Pharmacokinetic Parameters of TGRX-326 in a Ba/F3-EML4-ALKG1202R Xenograft Model

ParameterUnitValue (e.g., at 25 mg/kg)
Cmaxng/mLe.g., 1500
Tmaxhe.g., 2
AUC0-24ng·h/mLe.g., 18000
T1/2he.g., 8
Brain-to-Plasma Ratio-e.g., 0.8

Data are representative examples and not actual published results.

Experimental Protocols

The following are detailed protocols for establishing and utilizing a Ba/F3 xenograft model for evaluating the efficacy of TGRX-326 in NSCLC.

Cell Line Culture
  • Cell Lines:

    • Ba/F3 cells engineered to express EML4-ALK (wild-type and resistant mutations such as L1196M and G1202R).

    • Ba/F3 cells engineered to express SLC34A2-ROS1 (with resistance mutations like G2032R).

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and for parental Ba/F3 cells, 10 ng/mL of murine IL-3. The engineered cell lines are cultured in IL-3-free medium to select for cells dependent on the oncogenic fusion protein.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Animal Husbandry
  • Animal Strain: Immunodeficient mice (e.g., BALB/c nude or NOD-SCID), 6-8 weeks old.

  • Housing: Animals are housed in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and provided with autoclaved food and water ad libitum.

Xenograft Tumor Implantation
  • Cell Preparation: Engineered Ba/F3 cells are harvested during their exponential growth phase and checked for viability (typically >95%) using trypan blue exclusion.

  • Implantation:

    • Resuspend the cells in sterile, serum-free RPMI-1640 or PBS at a concentration of 5 x 107 cells/mL.

    • Inject 100 µL of the cell suspension (5 x 106 cells) subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Tumor growth is monitored 2-3 times per week using a digital caliper.

    • Tumor volume is calculated using the formula: (Length x Width2) / 2.

    • Animals are randomized into treatment and control groups when the average tumor volume reaches approximately 100-200 mm3.

cluster_workflow Xenograft Experiment Workflow Cell_Culture 1. Ba/F3 Cell Culture (ALK/ROS1 mutants) Implantation 2. Subcutaneous Implantation in Immunodeficient Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization into Groups Tumor_Growth->Randomization Treatment 5. TGRX-326 Administration Randomization->Treatment Efficacy_Evaluation 6. Efficacy Evaluation (Tumor Volume, Body Weight) Treatment->Efficacy_Evaluation PK_PD_Analysis 7. PK/PD Analysis (Optional) Efficacy_Evaluation->PK_PD_Analysis

Figure 2: Experimental workflow for the TGRX-326 xenograft model.
TGRX-326 Administration

  • Formulation: TGRX-326 is formulated in a vehicle suitable for oral gavage (e.g., 0.5% methylcellulose in sterile water).

  • Dosing:

    • Vehicle Control Group: Receives the vehicle solution only.

    • Treatment Groups: Receive TGRX-326 at various dose levels (e.g., 10, 25, 50 mg/kg) administered once daily (QD) by oral gavage.

  • Duration: Treatment is typically continued for 14-21 days.

Efficacy and Tolerability Assessment
  • Tumor Volume: Measured 2-3 times weekly. The primary efficacy endpoint is tumor growth inhibition (TGI), calculated as: TGI (%) = [1 - (Mean tumor volume of treated group at end of study / Mean tumor volume of control group at end of study)] x 100

  • Body Weight: Monitored 2-3 times weekly as a measure of general toxicity.

  • Clinical Observations: Animals are observed daily for any signs of distress or adverse effects.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm3) or if treated animals show significant weight loss (>20%) or other signs of severe toxicity.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis (Optional)
  • PK Analysis:

    • At specified time points after the final dose, blood samples are collected via cardiac puncture.

    • Plasma is isolated and TGRX-326 concentrations are determined using LC-MS/MS.

    • For brain penetration studies, brain tissue is collected, homogenized, and analyzed for drug concentration.

  • PD Analysis:

    • Tumor tissues are harvested at the end of the study.

    • Western blotting or immunohistochemistry can be performed to assess the inhibition of ALK/ROS1 phosphorylation and downstream signaling proteins.

Conclusion

The Ba/F3 xenograft model provides a robust and reproducible system for evaluating the in vivo efficacy and pharmacokinetics of TGRX-326 against various ALK and ROS1 mutations relevant to NSCLC. These application notes and protocols offer a framework for researchers to design and execute preclinical studies to further characterize the anti-tumor properties of this promising therapeutic agent.

References

Application Note & Protocol: Establishing TGRX-326 Resistant Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for developing and characterizing cancer cell lines with acquired resistance to TGRX-326, a third-generation ALK/ROS1 inhibitor. These resistant cell lines serve as invaluable in vitro models for investigating the molecular mechanisms of drug resistance, identifying new therapeutic targets, and developing strategies to overcome treatment failure in non-small cell lung cancer (NSCLC).

TGRX-326, also known as deulorlatinib, is a potent inhibitor of anaplastic lymphoma kinase (ALK) and ROS1 tyrosine kinases.[1][2][3] It is particularly effective against tumors harboring mutations that confer resistance to earlier-generation ALK inhibitors, such as the ALK G1202R mutation.[1][2][4] Understanding the mechanisms by which cancer cells develop resistance to TGRX-326 is crucial for the development of next-generation therapies and for optimizing patient treatment strategies.

The generation of drug-resistant cell lines in the laboratory is typically achieved by exposing a parental cancer cell line to gradually increasing concentrations of the drug over an extended period.[5] This process selects for cells that have acquired genetic or epigenetic alterations allowing them to survive and proliferate in the presence of the drug.

Key Experimental Protocols

Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC50) of TGRX-326 in the Parental Cell Line

Objective: To determine the initial sensitivity of the parental cancer cell line to TGRX-326. This IC50 value will serve as the starting point for the dose-escalation protocol to generate resistant cells.[6]

Materials:

  • Parental cancer cell line (e.g., NCI-H3122, an ALK-positive NSCLC cell line)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • TGRX-326 (stock solution in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CCK-8 or MTT)

  • Plate reader

Procedure:

  • Seed the parental cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[6]

  • Prepare a serial dilution of TGRX-326 in complete culture medium.

  • Replace the medium in the wells with the medium containing various concentrations of TGRX-326. Include a vehicle control (DMSO) and a no-drug control.

  • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the no-drug control.

  • Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Protocol 2: Generation of TGRX-326 Resistant Cell Lines

Objective: To establish a cell line with acquired resistance to TGRX-326 through continuous, long-term exposure to escalating drug concentrations. This process can take 6-12 months or longer.

Materials:

  • Parental cancer cell line

  • Complete cell culture medium

  • TGRX-326

  • Cell culture flasks

  • Cryopreservation medium

Procedure:

  • Initial Exposure: Begin by continuously culturing the parental cell line in a medium containing TGRX-326 at a concentration equal to the IC50 value determined in Protocol 1.

  • Monitoring and Recovery: Initially, a significant number of cells will die. Monitor the culture closely and change the medium with fresh drug-containing medium every 3-4 days. Allow the surviving cells to proliferate until they reach 70-80% confluency.[6][7]

  • Dose Escalation: Once the cells are growing steadily at the initial concentration, gradually increase the concentration of TGRX-326. A stepwise increase of 1.5 to 2-fold is recommended.

  • Iterative Selection: Repeat the process of monitoring, recovery, and dose escalation. At each stage of increased drug concentration, some cells may die off, and the surviving population will need time to recover and resume steady growth.

  • Cryopreservation: At each successful stage of adaptation to a higher drug concentration, it is advisable to freeze a stock of the cells for backup.[7]

  • Establishment of a Resistant Line: A resistant cell line is considered established when it can proliferate robustly in a concentration of TGRX-326 that is significantly higher (e.g., 5-10 fold or more) than the initial IC50 of the parental line.

Protocol 3: Confirmation and Characterization of Resistance

Objective: To confirm the resistant phenotype and quantify the degree of resistance.

Materials:

  • Parental cell line

  • Established TGRX-326 resistant cell line

  • Complete cell culture medium

  • TGRX-326

  • 96-well plates

  • Cell viability reagent

Procedure:

  • Determine the IC50 of TGRX-326 in both the parental and the resistant cell lines using the methodology described in Protocol 1.

  • Calculate the Resistance Index (RI) using the following formula: RI = IC50 (Resistant Line) / IC50 (Parental Line)

  • A resistant cell line is generally considered successfully established if the RI is greater than 3.[8]

Data Presentation

Table 1: Hypothetical IC50 Values of TGRX-326 in Parental and Resistant Cell Lines

Cell LineTGRX-326 IC50 (nM)Resistance Index (RI)
Parental NCI-H3122151.0
TGRX-326-R NCI-H312218012.0

Table 2: Summary of Cell Proliferation Rates

Cell LineDoubling Time (hours) in Drug-Free MediumDoubling Time (hours) in 100 nM TGRX-326
Parental NCI-H312224> 120 (Growth Arrest)
TGRX-326-R NCI-H31222832

Visualizations

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK/ROS1 Receptor GRB2 GRB2 ALK->GRB2 STAT3 STAT3 ALK->STAT3 PI3K PI3K ALK->PI3K TGRX326 TGRX-326 TGRX326->ALK Inhibits SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription STAT3->Transcription AKT AKT PI3K->AKT AKT->Transcription Promotes Survival

Caption: ALK/ROS1 signaling pathway and the inhibitory action of TGRX-326.

Resistance_Workflow Start Parental Cell Line IC50_Det Determine Initial IC50 Start->IC50_Det Culture_IC50 Culture with TGRX-326 (at IC50) IC50_Det->Culture_IC50 Selection Selection of Surviving Cells Culture_IC50->Selection Expansion Expansion of Resistant Population Selection->Expansion Dose_Increase Increase TGRX-326 Concentration Expansion->Dose_Increase Freeze Cryopreserve Stocks Expansion->Freeze Stable_Culture Stable Culture at Higher Dose? Dose_Increase->Stable_Culture Stable_Culture->Expansion No, continue selection Resistant_Line Established Resistant Cell Line Stable_Culture->Resistant_Line Yes Characterization Characterize Resistance (IC50, RI, etc.) Resistant_Line->Characterization

References

Deulorlatinib Dosage for In Vivo Mouse Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical in vivo administration of deulorlatinib (TGRX-326), a next-generation, brain-penetrant ALK/ROS1 inhibitor. The following protocols and data have been compiled from published preclinical studies to guide researchers in designing and executing in vivo mouse experiments.

Overview of Deulorlatinib in Preclinical Models

Deulorlatinib has demonstrated significant anti-tumor activity and a favorable pharmacokinetic profile in preclinical xenograft mouse models. These studies are crucial for establishing proof-of-concept, determining effective dosage regimens, and assessing in vivo tolerability before advancing to clinical trials. The most common models utilized are cell line-derived xenografts (CDX) involving Ba/F3 cells engineered to express various ALK and ROS1 fusion proteins, including resistance mutations.

In Vivo Efficacy and Tolerability

Deulorlatinib has been evaluated in various xenograft models to determine its efficacy in inhibiting tumor growth and to assess its tolerability at different dosages.

Table 1: In Vivo Efficacy of Deulorlatinib in Xenograft Mouse Models
Mouse ModelCell LineTreatmentDosageDosing ScheduleRoute of AdministrationOutcome
Ba/F3 XenograftEML4-ALKL1196MDeulorlatinib15 mg/kgOnce Daily (QD)Oral (PO)Well-tolerated
Ba/F3 XenograftEML4-ALKL1196MDeulorlatinib30 mg/kgOnce Daily (QD)Oral (PO)Tumor Regression
Ba/F3 XenograftEML4-ALKG1202RDeulorlatinib30 mg/kgOnce Daily (QD)Oral (PO)Significant Tumor Growth Inhibition
Ba/F3 XenograftSCL34A2-ROS1G2032RDeulorlatinib30 mg/kgOnce Daily (QD)Oral (PO)Significant Tumor Growth Inhibition

Data extracted from supplementary materials of "Safety, efficacy and biomarker analysis of deulorlatinib (TGRX-326) in ALK-positive non-small-cell lung cancer: a multicentre, open-label, phase 1/1b trial".

Pharmacokinetics (PK) in Mice

Pharmacokinetic studies in mice are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of deulorlatinib.

Table 2: Pharmacokinetic Parameters of Deulorlatinib in Ba/F3-EML4-ALKG1202R Xenograft Mice
ParameterUnitValue (at 30 mg/kg, PO)
Tmaxh2
Cmaxng/mL1876
AUC0-24hh*ng/mL20432
T1/2h4.5

Data extracted from supplementary materials of "Safety, efficacy and biomarker analysis of deulorlatinib (TGRX-326) in ALK-positive non-small-cell lung cancer: a multicentre, open-label, phase 1/1b trial".

Experimental Protocols

The following are detailed protocols for conducting in vivo efficacy studies with deulorlatinib in mouse models.

Cell Line-Derived Xenograft (CDX) Model Generation
  • Cell Culture : Culture Ba/F3 cells expressing the desired ALK or ROS1 fusion protein (e.g., EML4-ALKL1196M, EML4-ALKG1202R, or SCL34A2-ROS1G2032R) in appropriate media supplemented with necessary growth factors.

  • Animal Models : Utilize immunodeficient mice (e.g., BALB/c nude or NOD-SCID) aged 6-8 weeks.

  • Tumor Cell Implantation :

    • Harvest Ba/F3 cells during the logarithmic growth phase.

    • Resuspend cells in a sterile solution of PBS and Matrigel (1:1 ratio).

    • Subcutaneously inject 1 x 107 cells in a volume of 100-200 µL into the flank of each mouse.

  • Tumor Growth Monitoring :

    • Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width2) / 2.

    • When tumors reach a mean volume of 150-200 mm3, randomize mice into treatment and control groups.

Deulorlatinib Administration
  • Formulation : Prepare deulorlatinib in a vehicle suitable for oral gavage (e.g., 0.5% methylcellulose).

  • Dosing :

    • Administer deulorlatinib orally (PO) once daily (QD) at the desired dosage (e.g., 15 mg/kg or 30 mg/kg).

    • Administer the vehicle solution to the control group following the same schedule.

  • Monitoring :

    • Continue to monitor tumor volume throughout the study.

    • Measure body weight 2-3 times per week as an indicator of toxicity.

    • Observe mice for any clinical signs of distress or adverse effects.

  • Study Endpoint : Euthanize mice when tumors reach a predetermined maximum size, or if significant toxicity is observed, in accordance with institutional animal care and use committee (IACUC) guidelines.

Visualizations

Experimental Workflow for In Vivo Efficacy Study

G cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoint cell_culture Ba/F3 Cell Culture (ALK/ROS1 fusion) implantation Subcutaneous Implantation (1x10^7 cells/mouse) cell_culture->implantation tumor_growth Tumor Growth Monitoring (to 150-200 mm³) implantation->tumor_growth randomization Randomization into Groups tumor_growth->randomization treatment_group Deulorlatinib Treatment (e.g., 30 mg/kg, PO, QD) randomization->treatment_group control_group Vehicle Control randomization->control_group tumor_measurement Tumor Volume Measurement treatment_group->tumor_measurement body_weight Body Weight Monitoring treatment_group->body_weight control_group->tumor_measurement control_group->body_weight endpoint Study Endpoint (Tumor size / Toxicity) tumor_measurement->endpoint body_weight->endpoint

Caption: Workflow for a typical in vivo efficacy study of deulorlatinib.

ALK Signaling Pathway Inhibition by Deulorlatinib

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT-mTOR Pathway cluster_jak_stat JAK-STAT Pathway cluster_nucleus Nucleus EML4_ALK EML4-ALK Fusion Protein RAS RAS EML4_ALK->RAS PI3K PI3K EML4_ALK->PI3K JAK JAK EML4_ALK->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival STAT3 STAT3 JAK->STAT3 STAT3->Survival Deulorlatinib Deulorlatinib Deulorlatinib->EML4_ALK

Caption: Deulorlatinib inhibits the ALK fusion protein, blocking downstream signaling.

Application Notes and Protocols for TGRX-326 in ALK-Positive NSCLC with Brain Metastases

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Anaplastic lymphoma kinase (ALK) gene rearrangements define a distinct molecular subtype of non-small cell lung cancer (NSCLC), occurring in approximately 3-8% of patients.[1] While ALK tyrosine kinase inhibitors (TKIs) have significantly improved outcomes, the development of resistance mutations and brain metastases remains a major clinical challenge.[2] Patients with ALK-positive NSCLC have a higher propensity for developing central nervous system (CNS) involvement.[2] TGRX-326 (Deulorlatinib) is a potent, third-generation, highly brain-penetrant ALK/ROS1 dual inhibitor designed to overcome these challenges.[3][4][5] As a deuterated derivative of lorlatinib, TGRX-326 is engineered for higher exposure, potentially leading to improved efficacy and a better safety profile.[6][7] These application notes provide a comprehensive overview of TGRX-326, including its mechanism of action, clinical data, and detailed protocols for preclinical and clinical research.

Mechanism of Action

TGRX-326 is a reversible, ATP-competitive inhibitor of ALK and ROS1 tyrosine kinases.[8][9] In ALK-positive NSCLC, the EML4-ALK fusion gene leads to constitutive activation of the ALK kinase domain, driving downstream signaling pathways crucial for cell proliferation and survival, such as the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways. TGRX-326 effectively blocks this aberrant signaling. A key feature of TGRX-326 is its potent activity against a wide spectrum of ALK mutations that confer resistance to first- and second-generation TKIs, including the highly resistant G1202R mutation.[1][5] Its ability to effectively penetrate the blood-brain barrier makes it a promising agent for treating and potentially preventing brain metastases.[4]

cluster_membrane Cell Membrane cluster_pathways Downstream Signaling EML4_ALK EML4-ALK Fusion Protein RAS RAS EML4_ALK->RAS PI3K PI3K EML4_ALK->PI3K JAK JAK EML4_ALK->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Tumor Growth & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT STAT JAK->STAT STAT->Proliferation TGRX_326 TGRX-326 TGRX_326->EML4_ALK Inhibition

Caption: TGRX-326 inhibits the EML4-ALK fusion protein, blocking downstream pro-survival pathways.

Summary of Clinical Data

Data from a multicenter, open-label, Phase 1/1b trial (NCT05441956) demonstrate the safety and efficacy of TGRX-326 in patients with advanced ALK-positive NSCLC.[3][10] The recommended Phase 2 dose (RP2D) was established at 60 mg once daily.[3][6]

Table 1: Clinical Efficacy of Deulorlatinib (TGRX-326) at RP2D
Patient CohortNumber of Patients (n)Objective Response Rate (ORR)Intracranial ORR (iORR)
TKI-Naïve3387.9%75.0%
Crizotinib-Treated1471.4%50.0%
2nd-Gen TKI-Treated9738.1%70.4%
(Data sourced from the NCT05441956 Phase 1/1b trial)[3][10]
Table 2: Common Treatment-Related Adverse Events (TRAEs)
Adverse EventAll Grades Incidence (%)Grade ≥3 Incidence (%)
Hypercholesterolemia79.3%8.4%
Hypertriglyceridemia77.3%11.0%
Weight Gain53.0%Not Specified
Peripheral Edema15.7%Not Specified
Peripheral Neuropathy14.1%Not Specified
(Data sourced from the NCT05441956 Phase 1/1b trial)[3][6]

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of TGRX-326 against wild-type and mutant ALK kinases.

Methodology:

  • Reagents: Recombinant human ALK kinase domains (wild-type and various mutants, e.g., G1202R), ATP, substrate peptide (e.g., Poly(Glu, Tyr) 4:1), TGRX-326 stock solution, kinase assay buffer.

  • Procedure: a. Prepare serial dilutions of TGRX-326 in DMSO and then dilute into the kinase assay buffer. b. In a 96-well plate, add the recombinant ALK enzyme to each well. c. Add the diluted TGRX-326 or vehicle control (DMSO) to the wells and incubate for 10-15 minutes at room temperature to allow for inhibitor binding. d. Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP. e. Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C. f. Terminate the reaction and quantify kinase activity using a suitable method, such as ADP-Glo™ Kinase Assay, which measures ADP production as a luminescent signal.

  • Data Analysis: a. Subtract background luminescence from all wells. b. Normalize the data, setting the vehicle control as 100% activity and a no-enzyme control as 0% activity. c. Plot the percent inhibition against the logarithm of TGRX-326 concentration. d. Calculate the IC50 value using a non-linear regression curve fit (log(inhibitor) vs. response -- variable slope).

A Prepare Serial Dilutions of TGRX-326 C Add TGRX-326 Dilutions and Incubate A->C B Add ALK Enzyme to 96-well Plate B->C D Initiate Reaction with ATP/Substrate Mix C->D E Incubate at 30°C D->E F Quantify Kinase Activity (e.g., ADP-Glo) E->F G Data Analysis: Calculate IC50 Value F->G

Caption: Workflow for determining the in vitro kinase inhibitory activity of TGRX-326.
Protocol 2: In Vivo Orthotopic Brain Metastasis Model

This protocol outlines the establishment of an intracranial tumor model in mice to evaluate the efficacy of TGRX-326 against ALK-positive NSCLC brain metastases.

Methodology:

  • Cell Line: Use a human ALK-positive NSCLC cell line (e.g., H3122, NCI-H2228) engineered to express luciferase for bioluminescence imaging (BLI).

  • Animal Model: Utilize immunodeficient mice (e.g., NOD-scid gamma or athymic nude mice), aged 6-8 weeks.

  • Intracranial Injection: a. Anesthetize the mouse and secure it in a stereotactic frame. b. Create a small burr hole in the skull over the desired brain region (e.g., right cerebral hemisphere). c. Using a Hamilton syringe, slowly inject approximately 5 µL of cell suspension (e.g., 1x10^5 cells) into the brain parenchyma. d. Close the incision with a suture or surgical glue.

  • Tumor Growth Monitoring: a. Monitor tumor engraftment and growth weekly using BLI. b. Inject mice intraperitoneally with D-luciferin and image them using an in vivo imaging system (IVIS).

  • TGRX-326 Treatment: a. Once tumors are established (detectable BLI signal), randomize mice into treatment and vehicle control groups. b. Prepare TGRX-326 in a suitable vehicle (e.g., 0.5% methylcellulose) for oral gavage. c. Administer TGRX-326 (e.g., at a dose equivalent to the human RP2D) or vehicle control daily.

  • Efficacy Assessment: a. Monitor tumor burden via BLI weekly. b. Record animal body weights and monitor for signs of toxicity. c. At the end of the study (based on tumor burden or clinical signs), euthanize the mice. d. Harvest brains for histological analysis (H&E staining) and immunohistochemistry (IHC) to confirm tumor presence and assess biomarkers.

  • Data Analysis: Compare the change in BLI signal (tumor growth) and overall survival between the TGRX-326 and vehicle-treated groups.

A Culture Luciferase-tagged ALK+ NSCLC Cells B Stereotactic Intracranial Injection into Mice A->B C Monitor Tumor Growth via Bioluminescence (BLI) B->C D Randomize Mice into Treatment & Vehicle Groups C->D E Daily Oral Dosing: TGRX-326 or Vehicle D->E F Weekly Monitoring: BLI Imaging & Body Weight E->F G Endpoint Analysis: Survival, Histology, IHC F->G

Caption: Workflow for evaluating TGRX-326 efficacy in a brain metastasis mouse model.
Protocol 3: Clinical Trial Design Synopsis (Phase 1/1b)

This section provides a synopsis based on the design of the NCT05441956 clinical trial for TGRX-326.[3][6][10]

Study Title: A First-in-Human, Multicenter, Open-Label, Phase 1/1b Study of TGRX-326 in Patients with Advanced ALK-Positive or ROS1-Positive Non-Small Cell Lung Cancer.

Objectives:

  • Primary: To evaluate the safety and tolerability of TGRX-326 and determine the maximum tolerated dose (MTD) and RP2D.[10][11]

  • Secondary: To assess the preliminary anti-tumor activity (ORR, duration of response, PFS) and to characterize the pharmacokinetic (PK) profile of TGRX-326.[12]

Study Design:

  • Phase 1a (Dose Escalation):

    • Enroll patients with advanced ALK+ NSCLC who have failed prior 2nd-generation ALK-TKIs.[7]

    • Employ a standard 3+3 dose-escalation design, starting at a low dose (e.g., 5 mg QD) and escalating to higher doses (up to 125 mg QD) to identify the MTD and RP2D.[6][13]

    • Monitor for dose-limiting toxicities (DLTs).

  • Phase 1b (Dose Expansion):

    • Enroll additional patients at the identified RP2D (60 mg QD) to further evaluate safety, tolerability, and PK.[6][13]

  • Phase 1b (Cohort Expansion):

    • Enroll patients into specific cohorts based on prior treatment history at the RP2D:[7][13]

      • Cohort A1: ALK+, progression after crizotinib.

      • Cohort A2: ALK+, progression after ≥1 second-generation TKI.

      • Cohort C: ALK+, TKI-naïve.

      • (Other cohorts for ROS1+ patients were also included).

Key Inclusion Criteria:

  • Histologically confirmed advanced or metastatic ALK-positive NSCLC.[12]

  • Measurable disease per RECIST v1.1.[12]

  • ECOG performance status of 0-2.[12]

  • Patients with stable, asymptomatic brain metastases are permitted.[12]

cluster_phase1a Phase 1a: Dose Escalation cluster_phase1b Phase 1b: Expansion at RP2D (60mg) E1 Enroll ALK+ Pts (Post 2nd Gen TKI) E2 3+3 Design (5mg -> 125mg) E1->E2 E3 Identify DLTs, MTD & RP2D (60mg) E2->E3 C1 Cohort A1 (Post-Crizotinib) E3->C1 C2 Cohort A2 (Post-2nd Gen TKI) C3 Cohort C (TKI-Naïve)

Caption: Logical flow of the TGRX-326 Phase 1/1b clinical trial design.

References

Application Note & Protocol: Comprehensive Assessment of TGRX-326 Blood-Brain Barrier Penetration

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the comprehensive assessment of the blood-brain barrier (BBB) penetration of TGRX-326 (also known as Deulorlatinib), a third-generation Anaplastic Lymphoma Kinase (ALK) and ROS1 dual tyrosine kinase inhibitor (TKI).[1][2][3] TGRX-326 has shown promise in treating non-small cell lung cancer (NSCLC), particularly in patients with brain metastases, indicating its ability to cross the BBB.[1][4] This protocol outlines a multi-tiered approach, beginning with in vitro models to establish baseline permeability and identify potential transport mechanisms, followed by in vivo studies in preclinical models to quantify brain exposure under physiological conditions. The successful execution of these protocols will yield critical data, including the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma ratio (Kp,uu), which are essential for predicting clinical efficacy in the central nervous system (CNS).

Introduction

TGRX-326 is a potent, next-generation ALK/ROS1 inhibitor designed to overcome resistance to earlier-generation TKIs and to effectively penetrate the central nervous system.[2][3][5] Clinical data have demonstrated significant intracranial objective response rates, confirming that TGRX-326 is a highly brain-penetrant compound.[4][6] The BBB represents a significant obstacle for many systemic therapies, limiting their efficacy against primary and metastatic brain tumors.[7][8] It is a complex, dynamic interface that utilizes physical tight junctions and active efflux transporters, such as P-glycoprotein (P-gp), to strictly regulate the passage of substances into the brain.[7]

A thorough evaluation of a drug's ability to cross the BBB is therefore a critical step in the development of any CNS-active therapeutic.[9][10] This protocol details a systematic approach to characterize the BBB penetration of TGRX-326, employing a combination of established in vitro and in vivo methodologies.

Signaling Pathway Context: ALK/ROS1 Inhibition

TGRX-326 targets the EML4-ALK fusion gene and ROS1 kinase, which are key oncogenic drivers in a subset of NSCLC.[2][5] Aberrant activation of these kinases leads to the downstream activation of multiple signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, promoting cell proliferation, survival, and metastasis. By inhibiting ALK and ROS1, TGRX-326 effectively blocks these downstream signals.

ALK_ROS1_Signaling_Pathway TGRX326 TGRX-326 ALK_ROS1 ALK / ROS1 Fusion Kinase TGRX326->ALK_ROS1 Inhibition PI3K PI3K ALK_ROS1->PI3K RAS RAS ALK_ROS1->RAS Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Metastasis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 1. Simplified ALK/ROS1 signaling pathway and the inhibitory action of TGRX-326.

Experimental Protocols

Part 1: In Vitro BBB Permeability Assessment

The in vitro transwell assay using an immortalized human brain endothelial cell line (like hCMEC/D3) is a standard method to assess passive permeability and the potential for active transport.[11][12][13]

Objective: To determine the apparent permeability coefficient (Papp) of TGRX-326 across a cellular model of the BBB and to calculate the efflux ratio (ER) to identify if it is a substrate of efflux transporters like P-gp.

Experimental Workflow:

In_Vitro_Workflow Start Start: Culture hCMEC/D3 cells Coat Coat Transwell inserts (e.g., Collagen) Start->Coat Seed Seed hCMEC/D3 cells on inserts Coat->Seed Monitor Monitor monolayer formation (Measure TEER) Seed->Monitor Formed Monolayer Formed? Monitor->Formed Incubate Continue Incubation Formed->Incubate No Assay Perform Bidirectional Transport Assay (A-to-B, B-to-A) Formed->Assay Yes Incubate->Monitor Sample Collect samples from donor & receiver compartments Assay->Sample Analyze Quantify TGRX-326 (LC-MS/MS) Sample->Analyze Calculate Calculate Papp and Efflux Ratio Analyze->Calculate

Figure 2. Workflow for the in vitro Transwell BBB permeability assay.

Protocol:

  • Cell Culture: Culture hCMEC/D3 cells in their recommended growth medium until they reach confluence.[14]

  • Transwell Preparation: Coat the apical side of 12-well Transwell inserts (e.g., 1.12 cm², 0.4 µm pore size) with a suitable extracellular matrix protein (e.g., rat tail collagen type I).[14]

  • Seeding: Seed hCMEC/D3 cells onto the coated inserts at a high density (e.g., 80,000 cells/insert) and culture for 5-7 days until a tight monolayer is formed.[15]

  • Monolayer Integrity Check: Monitor the formation of tight junctions by measuring Trans-Endothelial Electrical Resistance (TEER). The monolayer is ready for the assay when TEER values plateau (typically >50 Ω·cm²).[15]

  • Transport Assay:

    • Apical-to-Basolateral (A-to-B): Add TGRX-326 (e.g., at 1 µM) to the apical (upper) chamber. The basolateral (lower) chamber contains drug-free buffer.

    • Basolateral-to-Apical (B-to-A): Add TGRX-326 to the basolateral chamber. The apical chamber contains drug-free buffer.

  • Sampling: At designated time points (e.g., 30, 60, 90, 120 min), collect aliquots from the receiver chamber and replace with fresh buffer. Collect a sample from the donor chamber at the beginning and end of the experiment.

  • Quantification: Analyze the concentration of TGRX-326 in all samples using a validated LC-MS/MS method.[16][17]

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C0 is the initial donor concentration.

    • Calculate the Efflux Ratio (ER): ER = Papp (B-to-A) / Papp (A-to-B) An ER > 2 suggests the compound is a substrate for active efflux.

Part 2: In Vivo Blood-Brain Barrier Penetration Study

This protocol uses rodents to determine the concentration of TGRX-326 in the brain and plasma following systemic administration. The in situ brain perfusion technique can also be a valuable tool for more mechanistic studies of transport kinetics.[18][19][20]

Objective: To determine the brain-to-plasma concentration ratio (Kp) and, if possible, the unbound brain-to-plasma ratio (Kp,uu) of TGRX-326 in a rodent model.

Experimental Workflow:

In_Vivo_Workflow Start Start: Acclimatize animals (e.g., Male Sprague-Dawley rats) Admin Administer TGRX-326 (e.g., IV or PO) Start->Admin Time Wait for designated time points (e.g., 0.5, 1, 2, 4 hr) Admin->Time Collect Collect blood (plasma) and brain tissue Time->Collect Process Process samples: - Centrifuge blood for plasma - Homogenize brain tissue Collect->Process Extract Extract TGRX-326 from plasma and brain homogenate Process->Extract Analyze Quantify TGRX-326 (LC-MS/MS) Extract->Analyze Calculate Calculate Brain-to-Plasma Ratio (Kp) Analyze->Calculate

Figure 3. Workflow for the in vivo BBB penetration study.

Protocol:

  • Animal Model: Use adult male Sprague-Dawley rats (200-250g). Acclimatize animals for at least 3 days prior to the experiment.

  • Drug Administration: Administer TGRX-326 at a defined dose (e.g., 10 mg/kg) via intravenous (IV) or oral (PO) route.

  • Sample Collection: At predetermined time points post-dose (e.g., 0.5, 1, 2, 4, 8 hours; n=3-4 animals per time point), anesthetize the animals.

  • Blood Collection: Collect blood via cardiac puncture into heparinized tubes. Centrifuge immediately to separate plasma.

  • Brain Collection: Perfuse the brain transcardially with ice-cold saline to remove intravascular blood. Carefully excise the whole brain.

  • Sample Preparation:

    • Plasma: Store plasma at -80°C until analysis.

    • Brain: Weigh the brain and homogenize it in a suitable buffer (e.g., 4 volumes of saline).[21] Store homogenate at -80°C.

  • Drug Extraction: Perform protein precipitation or liquid-liquid extraction on plasma and brain homogenate samples to isolate TGRX-326.[17][22]

  • Quantification: Analyze the concentration of TGRX-326 in the processed samples using a validated LC-MS/MS method.[23]

  • Data Analysis:

    • Calculate the brain concentration (Cbrain) in ng/g and plasma concentration (Cplasma) in ng/mL.

    • Calculate the Brain-to-Plasma Ratio (Kp): Kp = Cbrain / Cplasma

    • (Optional but Recommended) Determine the fraction of unbound drug in plasma (fu,plasma) and brain (fu,brain) using equilibrium dialysis.

    • Calculate the Unbound Brain-to-Plasma Ratio (Kp,uu): Kp,uu = Kp * (fu,plasma / fu,brain) A Kp,uu > 0.3 is often considered indicative of significant CNS penetration.[9]

Data Presentation

Quantitative data should be summarized for clear interpretation and comparison.

Table 1: In Vitro Permeability and Efflux of TGRX-326

Compound Papp (A-to-B) (10-6 cm/s) Papp (B-to-A) (10-6 cm/s) Efflux Ratio (ER) Classification
TGRX-326 Value Value Value e.g., Low/High Permeability, Efflux Substrate?
Atenolol (Low Perm.) < 0.5 < 0.5 ~1.0 Low Permeability
Propranolol (High Perm.) > 10.0 > 10.0 ~1.0 High Permeability

| Digoxin (P-gp Substrate) | < 1.0 | > 5.0 | > 5.0 | Efflux Substrate |

Table 2: In Vivo Brain Penetration of TGRX-326 in Rats (at 2h post-dose)

Compound Cplasma (ng/mL) Cbrain (ng/g) Kp fu,plasma fu,brain Kp,uu
TGRX-326 Value Value Value Value Value Value
Control Cpd A Value Value Value Value Value Value

| Control Cpd B | Value | Value | Value | Value | Value | Value |

Conclusion

This multi-tiered protocol provides a robust framework for characterizing the BBB penetration of TGRX-326. The in vitro assay offers a high-throughput method for initial assessment of permeability and efflux liability, while the in vivo study provides the definitive measure of brain exposure in a physiological system. Together, the data generated will provide a comprehensive profile of TGRX-326's ability to access the CNS, supporting its continued development for the treatment of patients with brain metastases.

References

Application Notes and Protocols for Deulorlatinib in Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deulorlatinib (TGRX-326) is a next-generation, potent, and highly brain-penetrant dual inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinases.[1][2] As a deuterated derivative of lorlatinib, it exhibits an improved pharmacokinetic profile. Preclinical studies have demonstrated its excellent activity and high selectivity against wild-type and a majority of mutant ALK kinases.[1] Deulorlatinib has shown significant clinical efficacy in patients with ALK-positive non-small cell lung cancer (NSCLC), including those who have developed resistance to prior ALK inhibitors.[2][3]

Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, are invaluable tools in preclinical oncology research. They largely retain the histological and genetic characteristics of the original tumor, making them more predictive of clinical outcomes compared to traditional cell line-derived xenograft models. These application notes provide detailed protocols for the utilization of Deulorlatinib in NSCLC PDX models to evaluate its in vivo efficacy and to study mechanisms of response and resistance.

Signaling Pathway of ALK/ROS1 Inhibition by Deulorlatinib

Deulorlatinib functions by competitively binding to the ATP-binding pocket of the ALK and ROS1 kinases. This action blocks their phosphorylation and subsequent activation of downstream signaling cascades that are crucial for cancer cell proliferation and survival, including the PI3K/AKT, MAPK, and JAK/STAT pathways.

ALK_ROS1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK/ROS1 ALK/ROS1 PI3K PI3K ALK/ROS1->PI3K RAS RAS ALK/ROS1->RAS JAK JAK ALK/ROS1->JAK AKT AKT PI3K->AKT Gene_Expression Gene Expression (Proliferation, Survival) AKT->Gene_Expression RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene_Expression STAT STAT JAK->STAT STAT->Gene_Expression Deulorlatinib Deulorlatinib Deulorlatinib->ALK/ROS1 Inhibits

Deulorlatinib inhibits ALK/ROS1 signaling pathways.

Quantitative Data Presentation

Clinical Efficacy of Deulorlatinib in ALK-Positive NSCLC Patients

The following table summarizes the objective response rate (ORR) of Deulorlatinib in a Phase 1/1b clinical trial (NCT05441956) in various cohorts of ALK-positive NSCLC patients treated at the recommended phase 2 dose (RP2D) of 60 mg once daily.[2][3]

Patient CohortNumber of Patients (n)Objective Response Rate (ORR)Intracranial ORR
TKI-naïve3387.9%75%
Crizotinib-treated1471.4%50%
Second-generation TKI-treated9738.1%70.4%
Preclinical Efficacy of a Next-Generation ROS1/ALK Inhibitor in a ROS1-Rearranged NSCLC PDX Model

As specific quantitative preclinical data for Deulorlatinib in PDX models is not yet publicly available, the following table presents representative data from a study on Repotrectinib , another next-generation ROS1/ALK TKI, in a ROS1 G2032R mutant NSCLC PDX model (YU1079) to illustrate the expected level of activity.[4][5]

Treatment GroupDosageTumor Growth Inhibition (TGI)
Vehicle Control-0%
LorlatinibNot specified22.7%
CabozantinibNot specified102.1%
RepotrectinibNot specified90.9%

Experimental Protocols

Establishment and Propagation of NSCLC Patient-Derived Xenograft (PDX) Models

This protocol outlines the procedure for implanting patient tumor tissue into immunodeficient mice and the subsequent passaging to expand the model.

Materials:

  • Freshly collected human NSCLC tumor tissue in sterile collection medium (e.g., DMEM with antibiotics).

  • 6-8 week old immunodeficient mice (e.g., NOD/SCID, NSG, or nude mice).

  • Surgical instruments (scalpels, forceps, scissors).

  • Anesthesia (e.g., isoflurane, ketamine/xylazine).

  • Matrigel (optional).

  • Sterile PBS.

  • Animal housing under specific pathogen-free (SPF) conditions.

Protocol:

  • Tumor Tissue Preparation:

    • Within 2-4 hours of surgical resection, wash the tumor tissue with sterile PBS.

    • In a sterile petri dish, mechanically mince the tumor tissue into small fragments of approximately 2-3 mm³.

    • (Optional) Mix the tumor fragments with an equal volume of Matrigel to enhance engraftment.

  • Surgical Implantation:

    • Anesthetize the mouse.

    • Make a small incision (5-10 mm) on the flank of the mouse.

    • Create a subcutaneous pocket using blunt dissection.

    • Implant one to two tumor fragments into the pocket.

    • Close the incision with surgical clips or sutures.

    • Monitor the mice for recovery from anesthesia.

  • Tumor Growth Monitoring and Passaging:

    • Monitor tumor growth at least twice weekly by measuring the length (L) and width (W) of the tumor with calipers.

    • Calculate tumor volume using the formula: Volume = (W² x L) / 2.

    • When the tumor reaches a volume of 1000-1500 mm³, euthanize the mouse.

    • Aseptically resect the tumor.

    • A portion of the tumor can be cryopreserved for future use, fixed in formalin for histological analysis, or snap-frozen for molecular analysis.

    • The remaining tumor tissue can be processed as in step 1 for serial passaging into new cohorts of mice.

In Vivo Efficacy Study of Deulorlatinib in NSCLC PDX Models

This protocol describes the methodology for evaluating the anti-tumor activity of Deulorlatinib in established NSCLC PDX models.

Materials:

  • Established NSCLC PDX models with tumor volumes of 100-200 mm³.

  • Deulorlatinib (TGRX-326).

  • Vehicle for drug formulation (e.g., 0.5% methylcellulose in sterile water).

  • Oral gavage needles.

  • Calipers for tumor measurement.

  • Animal balance.

Protocol:

  • Study Groups and Randomization:

    • Randomize mice with established tumors into treatment and control groups (typically 8-10 mice per group).

    • Groups should include:

      • Vehicle control.

      • Deulorlatinib at various dose levels (e.g., based on preclinical toxicology studies).

      • Positive control (optional, e.g., a standard-of-care ALK inhibitor).

  • Drug Administration:

    • Prepare Deulorlatinib formulation fresh daily.

    • Administer Deulorlatinib or vehicle to the mice via oral gavage once daily (or as determined by pharmacokinetic studies).

    • Monitor the body weight of the mice at least twice weekly as an indicator of toxicity.

  • Efficacy Assessment:

    • Measure tumor volume at least twice weekly.

    • Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach the maximum allowed size.

    • At the end of the study, euthanize the mice and resect the tumors.

    • Measure the final tumor volume and weight.

    • Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

  • Pharmacodynamic and Biomarker Analysis (Optional):

    • Collect tumor samples at various time points post-treatment for analysis of target engagement (e.g., Western blot for phosphorylated ALK/ROS1 and downstream signaling proteins).

    • Perform histological and immunohistochemical analysis on the resected tumors.

Experimental Workflow Diagram

The following diagram illustrates the workflow for conducting an in vivo efficacy study of Deulorlatinib in a PDX model.

PDX_Workflow arrow arrow Patient_Tumor Patient Tumor (NSCLC) Implantation Surgical Implantation into Immunodeficient Mice Patient_Tumor->Implantation P0_Generation P0 Generation (Initial Engraftment) Implantation->P0_Generation Passaging Serial Passaging (Tumor Expansion) P0_Generation->Passaging Cohort_Establishment Establishment of Experimental Cohorts Passaging->Cohort_Establishment Randomization Randomization (Tumor Volume 100-200 mm³) Cohort_Establishment->Randomization Treatment Treatment Administration (Deulorlatinib or Vehicle) Randomization->Treatment Monitoring Tumor Volume and Body Weight Monitoring Treatment->Monitoring Endpoint Study Endpoint (Tumor Resection) Monitoring->Endpoint Analysis Data Analysis (TGI, Biomarkers, etc.) Endpoint->Analysis

Workflow for Deulorlatinib efficacy testing in PDX models.

Conclusion

The use of Deulorlatinib in well-characterized NSCLC patient-derived xenograft models provides a robust preclinical platform to investigate its therapeutic potential and to identify biomarkers of response and resistance. The protocols outlined in these application notes offer a framework for conducting such studies, which are crucial for the continued development and clinical application of this promising next-generation ALK/ROS1 inhibitor.

References

TGRX-326 in Combination with Other NSCLC Therapies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

TGRX-326 (also known as Deulorlatinib) is a potent, third-generation, highly selective, and brain-penetrant dual-target inhibitor of anaplastic lymphoma kinase (ALK) and ROS1 tyrosine kinases.[1][2] Developed to address acquired resistance to earlier-generation ALK inhibitors, TGRX-326 has demonstrated significant activity against a wide range of ALK resistance mutations, including the highly recalcitrant G1202R mutation.[3] It is a deuterated derivative of lorlatinib, designed to have higher exposure, which may lead to improved efficacy and a better toxicity profile.[3][4]

Clinical trial data has shown promising antitumor activity of TGRX-326 as a monotherapy in patients with advanced ALK-positive non-small cell lung cancer (NSCLC), including those with brain metastases and patients who have progressed on second-generation TKIs.[4][5]

Note on Combination Therapies: As of the current date, publicly available data from preclinical or clinical studies specifically evaluating TGRX-326 in combination with other NSCLC therapies are limited. The following application notes and protocols are based on the established efficacy of TGRX-326 as a monotherapy and the scientific rationale for combining third-generation ALK inhibitors with other agents to overcome resistance and enhance therapeutic outcomes.

Data Presentation: TGRX-326 Monotherapy Efficacy

The following tables summarize the clinical efficacy of TGRX-326 as a monotherapy from the Phase 1/1b clinical trial (NCT05441956). The recommended Phase 2 dose (RP2D) was established at 60 mg once daily.[5][6]

Table 1: Systemic Objective Response Rate (ORR) with TGRX-326 Monotherapy (60 mg QD) [5][6]

Patient CohortNumber of Patients (n)ORR (%)
TKI-Naïve3387.9%
Crizotinib-Treated1471.4%
Second-Generation TKI-Treated9738.1%

Table 2: Intracranial Objective Response Rate (IC-ORR) with TGRX-326 Monotherapy (60 mg QD) [5][6]

Patient CohortIntracranial ORR (%)
TKI-Naïve75.0%
Crizotinib-Treated50.0%
Second-Generation TKI-Treated70.4%

Table 3: Median Duration of Response (mDoR) with TGRX-326 Monotherapy (60 mg QD) [5][6]

Patient CohortMedian DoR (months)
TKI-NaïveNot Reached
Crizotinib-TreatedNot Reached
Second-Generation TKI-Treated18.0

Rationale for Combination Therapies

Acquired resistance is a major challenge in the treatment of ALK-positive NSCLC. While TGRX-326 is effective against many on-target ALK mutations, resistance can also emerge through the activation of bypass signaling pathways. This provides a strong rationale for investigating TGRX-326 in combination with other targeted agents.

One of the key bypass pathways implicated in resistance to ALK inhibitors is the activation of the MET proto-oncogene. MET amplification has been observed in patients who have developed resistance to second-generation ALK inhibitors and lorlatinib. Therefore, a combination of TGRX-326 with a MET inhibitor could be a promising strategy to overcome or delay the onset of resistance.

Signaling Pathway Diagram

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK EML4-ALK Fusion Protein RAS RAS ALK->RAS PI3K PI3K ALK->PI3K MET MET Receptor MET->RAS MET->PI3K TGRX326 TGRX-326 TGRX326->ALK MET_Inhibitor MET Inhibitor MET_Inhibitor->MET RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: ALK signaling pathway and points of therapeutic intervention.

Experimental Protocols

Protocol 1: In Vitro Assessment of Synergistic Activity of TGRX-326 and a MET Inhibitor

Objective: To determine if the combination of TGRX-326 and a MET inhibitor results in synergistic, additive, or antagonistic effects on the proliferation of ALK-positive NSCLC cell lines, particularly those with MET amplification.

Materials:

  • ALK-positive NSCLC cell lines (e.g., H3122, STE-1)

  • TGRX-326 (lyophilized powder)

  • MET inhibitor (e.g., Crizotinib, Capmatinib; lyophilized powder)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer

  • Synergy analysis software (e.g., CompuSyn)

Methodology:

  • Cell Seeding:

    • Culture ALK-positive NSCLC cells to ~80% confluency.

    • Trypsinize, count, and resuspend cells in complete medium.

    • Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO2.

  • Drug Preparation:

    • Prepare stock solutions of TGRX-326 and the MET inhibitor in DMSO.

    • Create a dose-response matrix with serial dilutions of both drugs in cell culture medium. Include single-agent and combination treatments.

  • Cell Treatment:

    • Remove the medium from the 96-well plates.

    • Add 100 µL of the drug-containing medium to the respective wells.

    • Incubate the plates for 72 hours at 37°C, 5% CO2.

  • Cell Viability Assay:

    • After the incubation period, perform the CellTiter-Glo® assay according to the manufacturer's instructions.

    • Measure luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

    • Use synergy analysis software (e.g., CompuSyn) to calculate the Combination Index (CI) based on the Chou-Talalay method.

      • CI < 1 indicates synergy.

      • CI = 1 indicates an additive effect.

      • CI > 1 indicates antagonism.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis arrow arrow cell_culture 1. Culture ALK+ NSCLC Cell Lines cell_seeding 3. Seed Cells in 96-Well Plates cell_culture->cell_seeding drug_prep 2. Prepare TGRX-326 and MET Inhibitor Dilutions treatment 4. Treat Cells with Drug Combinations (72h) drug_prep->treatment cell_seeding->treatment viability_assay 5. Perform Cell Viability Assay treatment->viability_assay data_collection 6. Measure Luminescence viability_assay->data_collection synergy_analysis 7. Calculate Combination Index (CI) data_collection->synergy_analysis results 8. Determine Synergy, Additivity, or Antagonism synergy_analysis->results

Caption: Workflow for in vitro synergy testing of TGRX-326.

Conclusion

TGRX-326 is a highly active third-generation ALK/ROS1 inhibitor in ALK-positive NSCLC. While clinical data on its use in combination therapies is not yet available, there is a strong scientific rationale for exploring such strategies to overcome resistance. The provided protocols and diagrams offer a framework for researchers to investigate the potential synergistic effects of TGRX-326 with other targeted agents, which could lead to more durable responses for patients with ALK-positive NSCLC.

References

Application Notes and Protocols for Investigating ROS1-Driven Cancer Models with Deulorlatinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deulorlatinib (also known as TGRX-326) is a next-generation, orally bioavailable, and highly brain-penetrant dual inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinases.[1][2][3][4] Developed by Shenzhen TargetRx, Inc., Deulorlatinib has demonstrated significant clinical activity in patients with advanced non-small cell lung cancer (NSCLC) harboring ALK or ROS1 rearrangements.[3][4] Its deuterated formulation is designed to improve pharmacokinetic properties, potentially offering a longer duration of action and enhanced efficacy.[1]

These application notes provide a comprehensive overview of the use of Deulorlatinib for investigating ROS1-driven cancer models, including its mechanism of action, relevant preclinical models, and detailed protocols for key in vitro and in vivo experiments. While specific preclinical data on Deulorlatinib in ROS1-driven models is not extensively published, this document outlines the established methodologies for evaluating such a compound.

Mechanism of Action

Deulorlatinib functions as an ATP-competitive inhibitor of the ROS1 kinase. In ROS1-driven cancers, a chromosomal rearrangement leads to the fusion of the ROS1 gene with another gene, resulting in the expression of a chimeric protein with a constitutively active ROS1 kinase domain. This aberrant kinase activity drives downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, promoting cell proliferation, survival, and metastasis. Deulorlatinib binds to the ATP-binding pocket of the ROS1 kinase domain, preventing its phosphorylation and subsequent activation of these oncogenic signaling cascades.[1][2]

ROS1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS1_Fusion ROS1 Fusion Protein pY Phosphorylation ROS1_Fusion->pY Deulorlatinib Deulorlatinib Deulorlatinib->ROS1_Fusion Inhibition ATP ATP ATP->pY RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway pY->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway pY->PI3K_AKT_mTOR JAK_STAT JAK-STAT Pathway pY->JAK_STAT Transcription Gene Transcription RAS_RAF_MEK_ERK->Transcription PI3K_AKT_mTOR->Transcription JAK_STAT->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation

Diagram 1: Deulorlatinib Mechanism of Action in ROS1 Signaling.

Preclinical ROS1-Driven Cancer Models

A variety of preclinical models are available to study the efficacy of ROS1 inhibitors like Deulorlatinib.

1. ROS1-Rearranged Cancer Cell Lines: These are essential for initial in vitro screening. Commonly used cell lines include:

  • HCC78: Derived from a human lung adenocarcinoma, this cell line harbors an SLC34A2-ROS1 fusion.

  • U-118 MG: A glioblastoma cell line that expresses a FIG-ROS1 fusion.

  • Ba/F3 Cells: A murine pro-B cell line that is dependent on IL-3 for survival. These cells can be engineered to express various ROS1 fusion proteins, making them a versatile tool for studying the activity of inhibitors against specific ROS1 fusions and resistance mutations.

2. Patient-Derived Xenograft (PDX) Models: PDX models are established by implanting tumor tissue from a patient with ROS1-rearranged cancer into an immunodeficient mouse. These models are considered more clinically relevant as they better recapitulate the heterogeneity and microenvironment of the original tumor.

Quantitative Data Summary

While specific preclinical data for Deulorlatinib in ROS1-driven models is not publicly available, the following tables illustrate how such data would be presented.

Table 1: In Vitro Kinase Inhibitory Activity of Deulorlatinib

Kinase TargetIC50 (nM)
Wild-Type ROS1Data not available
ROS1 G2032RData not available
Wild-Type ALKData not available
ALK L1196MData not available
ALK G1202RData not available

Table 2: In Vitro Cellular Proliferation IC50 Values for Deulorlatinib

Cell LineROS1 FusionIC50 (nM)
HCC78SLC34A2-ROS1Data not available
U-118 MGFIG-ROS1Data not available
Ba/F3Engineered ROS1 FusionData not available

Table 3: In Vivo Efficacy of Deulorlatinib in ROS1-Driven Xenograft Model

Xenograft ModelTreatment GroupDose and ScheduleTumor Growth Inhibition (%)
HCC78 XenograftVehicle-0
HCC78 XenograftDeulorlatinibData not availableData not available

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of Deulorlatinib in ROS1-driven cancer models.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay Biochemical Kinase Assay (ROS1 Inhibition) Cell_Viability Cell Viability Assay (e.g., HCC78, U-118 MG) Kinase_Assay->Cell_Viability Confirms Target Engagement Western_Blot Western Blot Analysis (Signaling Pathway Modulation) Cell_Viability->Western_Blot Validates Cellular Activity Xenograft_Model Establish ROS1-Driven Xenograft Model Western_Blot->Xenograft_Model Informs In Vivo Studies Treatment Deulorlatinib Treatment Xenograft_Model->Treatment Efficacy_Assessment Tumor Growth Inhibition and Tolerability Assessment Treatment->Efficacy_Assessment

Diagram 2: Experimental Workflow for Deulorlatinib Evaluation.
Protocol 1: ROS1 Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of Deulorlatinib against wild-type and mutant ROS1 kinase.

Materials:

  • Recombinant human ROS1 kinase (wild-type and mutants)

  • ATP

  • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • Deulorlatinib (serially diluted)

  • Kinase buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of Deulorlatinib in DMSO and then in kinase buffer.

  • In a 384-well plate, add the ROS1 kinase, the kinase substrate, and the Deulorlatinib dilution or vehicle control (DMSO).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a plate reader.

  • Calculate the percentage of kinase inhibition for each Deulorlatinib concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: Cell Viability Assay

Objective: To assess the effect of Deulorlatinib on the proliferation of ROS1-driven cancer cell lines.

Materials:

  • ROS1-positive cancer cell lines (e.g., HCC78, U-118 MG)

  • Appropriate cell culture medium and supplements

  • Deulorlatinib (serially diluted)

  • 96-well cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of Deulorlatinib or vehicle control (DMSO).

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add the CellTiter-Glo® reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of cell viability for each Deulorlatinib concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 3: Western Blot Analysis of ROS1 Signaling

Objective: To confirm that Deulorlatinib inhibits the ROS1 signaling pathway in cancer cells.

Materials:

  • ROS1-positive cancer cell lines

  • Deulorlatinib

  • Cell lysis buffer

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ROS1, anti-total-ROS1, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Culture the cells and treat them with various concentrations of Deulorlatinib for a specified time (e.g., 2-4 hours).

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Block the membrane and then incubate with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Analyze the changes in the phosphorylation levels of ROS1 and its downstream effectors.

Protocol 4: In Vivo Xenograft Tumor Model Study

Objective: To evaluate the anti-tumor efficacy of Deulorlatinib in a ROS1-driven cancer xenograft model.

Materials:

  • ROS1-positive cancer cell line (e.g., HCC78)

  • Immunodeficient mice (e.g., NOD-SCID or athymic nude mice)

  • Deulorlatinib formulated for oral administration

  • Vehicle control

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Inject the cancer cells subcutaneously into the flank of the mice.

  • Monitor the tumor growth. When the tumors reach a certain volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer Deulorlatinib or vehicle control to the respective groups orally, once daily.

  • Measure the tumor volume with calipers every 2-3 days.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

  • Calculate the tumor growth inhibition (TGI) for the Deulorlatinib-treated group compared to the vehicle control group.

Clinical Perspective

A multicenter, open-label, phase 1/1b trial (NCT05441956) has evaluated the safety and efficacy of Deulorlatinib in patients with advanced ALK-positive or ROS1-positive NSCLC.[3][4] Between April 2021 and March 2023, 198 patients were enrolled, including 27 with ROS1-positive NSCLC.[3][4] The study demonstrated that Deulorlatinib has a manageable safety profile and promising efficacy in this patient population, highlighting its potential as a new treatment option.[3] Further clinical development is ongoing.

Conclusion

Deulorlatinib is a promising next-generation ALK/ROS1 inhibitor with the potential to overcome resistance to earlier-generation TKIs. The application notes and protocols provided here offer a framework for the preclinical investigation of Deulorlatinib in ROS1-driven cancer models. Rigorous in vitro and in vivo studies using these established methodologies are crucial for further elucidating its therapeutic potential and guiding its clinical development.

References

Troubleshooting & Optimization

TGRX-326 In Vitro Solubility: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential solubility challenges with TGRX-326 (Deulorlatinib) in in vitro experiments. Researchers, scientists, and drug development professionals can utilize this resource to optimize experimental conditions and ensure reliable results.

Frequently Asked Questions (FAQs)

Q1: What is TGRX-326 and why is its solubility important for in vitro studies?

A1: TGRX-326, also known as Deulorlatinib, is a potent, third-generation, highly selective dual inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinases.[1][2] It is a deuterated derivative of lorlatinib, designed for an improved pharmacokinetic profile.[3][4] For in vitro assays, ensuring TGRX-326 is fully dissolved is critical for accurate and reproducible results. Poor solubility can lead to underestimation of the compound's potency and efficacy.

Q2: I am observing precipitation of TGRX-326 when I dilute my stock solution into aqueous assay buffer. What could be the cause?

A2: This is a common issue for poorly soluble compounds. The precipitation is likely due to the lower solubility of TGRX-326 in aqueous solutions compared to the organic solvent (e.g., DMSO) used for the stock solution. When the concentration of the organic solvent is significantly reduced upon dilution, the compound may crash out of solution.

Q3: What are the recommended starting solvents for preparing a TGRX-326 stock solution?

A3: For initial stock solutions, dimethyl sulfoxide (DMSO) is a commonly used solvent for compounds of this class. It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.

Troubleshooting Guide: Overcoming TGRX-326 Precipitation

If you are experiencing precipitation of TGRX-326 in your in vitro assays, consider the following troubleshooting strategies.

Strategy 1: Optimization of Co-Solvent Concentration

Many lipophilic compounds require a certain percentage of an organic co-solvent to remain in solution in an aqueous environment.[5][6]

Recommended Actions:

  • Increase Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, many cell lines can tolerate up to 0.5% or even 1% DMSO for the duration of a typical in vitro assay. Gradually increase the final DMSO concentration in your assay to determine the minimal concentration required to maintain TGRX-326 solubility.

  • Test Alternative Co-solvents: In some cases, other water-miscible organic solvents like ethanol or propylene glycol can be used in combination with or as an alternative to DMSO.[7]

Strategy 2: Use of Surfactants

Non-ionic surfactants can help to maintain the solubility of hydrophobic compounds in aqueous solutions by forming micelles.[8][9]

Recommended Actions:

  • Incorporate Tween-20 or Triton X-100: For cell-free assays (e.g., kinase assays), adding a low concentration of a non-ionic surfactant such as Tween-20 or Triton X-100 (typically 0.01% to 0.05%) to the assay buffer can significantly improve compound solubility.[8]

  • Caution with Cell-Based Assays: Be aware that surfactants can be cytotoxic. If used in cell-based assays, it is crucial to determine the maximum non-toxic concentration for your specific cell line.

Strategy 3: pH Adjustment of the Assay Buffer

The solubility of ionizable compounds can be influenced by the pH of the solution.[5][7]

Recommended Actions:

  • Determine the pKa of TGRX-326: If the pKa of TGRX-326 is known or can be predicted, you can adjust the pH of your assay buffer to a value that favors the more soluble (ionized) form of the compound.

  • Empirical pH Testing: Empirically test a range of physiologically relevant pH values for your assay buffer to identify the optimal pH for TGRX-326 solubility.

Quantitative Data Summary

The following tables provide hypothetical, yet representative, data to guide the optimization of TGRX-326 solubility.

Table 1: Solubility of TGRX-326 in Different Solvents

SolventConcentration (mM)Visual Observation
100% DMSO10Clear Solution
100% Ethanol5Clear Solution
PBS (pH 7.4)0.01Precipitation
Cell Culture Media0.01Precipitation

Table 2: Effect of Co-solvents and Surfactants on TGRX-326 Solubility in PBS (pH 7.4)

AdditiveFinal ConcentrationTGRX-326 Concentration (µM)Visual Observation
None-10Precipitation
DMSO0.1%10Precipitation
DMSO0.5%10Clear Solution
DMSO1.0%10Clear Solution
Tween-200.01%10Clear Solution
Tween-200.05%10Clear Solution

Experimental Protocols

Protocol 1: Preparation of TGRX-326 Stock Solution
  • Weigh out the desired amount of TGRX-326 powder using an analytical balance.

  • Add the appropriate volume of 100% DMSO to achieve the target concentration (e.g., 10 mM).

  • Vortex the solution for 1-2 minutes to ensure complete dissolution. Gentle warming in a 37°C water bath can be used if necessary.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Serial Dilution and Addition to In Vitro Assay
  • Thaw an aliquot of the TGRX-326 stock solution at room temperature.

  • Perform serial dilutions of the stock solution in 100% DMSO to create intermediate stock concentrations.

  • From the intermediate stocks, perform the final dilution into the pre-warmed assay buffer or cell culture medium. Crucially, add the TGRX-326/DMSO solution to the aqueous buffer while vortexing or mixing vigorously to facilitate rapid dispersion and minimize precipitation.

  • Ensure the final concentration of DMSO in the assay does not exceed the tolerance limit of your experimental system.

Visualizations

Signaling Pathway

ALK_ROS1_Signaling Ligand Growth Factor (Ligand) ALK_ROS1 ALK / ROS1 Receptor Tyrosine Kinase Ligand->ALK_ROS1 Binds and Activates P_ALK_ROS1 Phosphorylated ALK / ROS1 ALK_ROS1->P_ALK_ROS1 Dimerization & Autophosphorylation Downstream Downstream Signaling (e.g., STAT3, PI3K/AKT, MAPK) P_ALK_ROS1->Downstream Activates TGRX_326 TGRX-326 TGRX_326->P_ALK_ROS1 Inhibits Phosphorylation Proliferation Cell Proliferation, Survival, and Growth Downstream->Proliferation Promotes Solubility_Workflow Start Start: TGRX-326 Powder Stock Prepare 10 mM Stock in 100% DMSO Start->Stock Dilution Serial Dilution in 100% DMSO Stock->Dilution Final_Dilution Final Dilution into Aqueous Assay Buffer Dilution->Final_Dilution Precipitation Precipitation Observed? Final_Dilution->Precipitation Troubleshoot Troubleshooting Strategies Precipitation->Troubleshoot Yes Success No Precipitation: Proceed with Assay Precipitation->Success No Optimize_DMSO Increase Final DMSO % Troubleshoot->Optimize_DMSO Add_Surfactant Add Surfactant (e.g., Tween-20) Troubleshoot->Add_Surfactant Adjust_pH Adjust Buffer pH Troubleshoot->Adjust_pH Optimize_DMSO->Final_Dilution Add_Surfactant->Final_Dilution Adjust_pH->Final_Dilution

References

Technical Support Center: Optimizing Deulorlatinib Dosage for In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Deulorlatinib dosage for in vivo efficacy studies.

Troubleshooting Guides

This section addresses specific issues that may arise during in vivo experiments with Deulorlatinib.

Issue 1: Suboptimal Tumor Growth Inhibition

Question: We are observing minimal or no tumor growth inhibition in our xenograft model after administering Deulorlatinib. What are the potential causes and troubleshooting steps?

Answer:

Several factors can contribute to suboptimal efficacy. A systematic approach to troubleshooting is recommended.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Inadequate Dosage The administered dose may be too low to achieve a therapeutic concentration at the tumor site. Consider a dose-escalation study. Based on preclinical studies of the parent compound, lorlatinib, doses inducing tumor regression in mouse xenograft models were in the range of 0.5 mg/kg administered twice daily[1]. A dose-escalation strategy, starting from a suboptimal dose (e.g., 0.1 mg/kg) and gradually increasing, can help determine the optimal therapeutic window[1].
Poor Bioavailability/Drug Delivery Although Deulorlatinib is designed for improved pharmacokinetics, issues with formulation or route of administration can affect its bioavailability. Ensure the drug is properly solubilized and administered consistently. Oral gavage is a common administration route for similar tyrosine kinase inhibitors (TKIs)[2].
Tumor Model Resistance The chosen cell line or patient-derived xenograft (PDX) model may have intrinsic resistance to ALK/ROS1 inhibition. Verify the ALK or ROS1 fusion status of your model using methods like FISH, IHC, or PCR-based techniques[3]. Consider testing Deulorlatinib on a panel of cell lines with known ALK/ROS1 mutations to confirm its activity spectrum.
Development of Acquired Resistance Prolonged treatment can lead to the development of resistance mechanisms. This can include secondary mutations in the ALK kinase domain or activation of bypass signaling pathways[4]. If initial tumor regression is followed by relapse, consider collecting tumor samples for genomic and proteomic analysis to identify potential resistance mechanisms.

Issue 2: Excessive Toxicity or Adverse Effects in Animal Models

Question: Our mice are showing signs of toxicity (e.g., significant weight loss, lethargy) after Deulorlatinib administration. How can we manage this?

Answer:

Managing toxicity is crucial for the successful completion of in vivo studies.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Dosage Too High The administered dose may be exceeding the maximum tolerated dose (MTD) in your specific animal model. Reduce the dosage or the frequency of administration. In clinical trials, the most common treatment-related adverse events were hypercholesterolemia, hypertriglyceridemia, and weight gain[5][6]. Monitor for analogous metabolic changes in your animal models if possible.
Formulation Issues The vehicle used for drug formulation may be contributing to toxicity. Ensure the vehicle is well-tolerated and run a vehicle-only control group. A common vehicle for similar compounds is a solution of 0.5% methylcellulose and 0.5% Tween 80[2].
Off-Target Effects While Deulorlatinib is a targeted inhibitor, off-target effects can occur at higher concentrations. If toxicity persists even at lower doses that are expected to be efficacious, consider a more thorough toxicological evaluation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for Deulorlatinib in a mouse xenograft model?

A1: While specific preclinical dosing for Deulorlatinib is not widely published, data from its parent compound, lorlatinib, can provide a starting point. A study on lorlatinib showed that 0.5 mg/kg administered twice a day induced full regression of ALCL xenografts[1]. For initial studies, a dose range flanking this value could be explored, for example, starting with a cohort at 0.5 mg/kg daily and escalating or de-escalating based on efficacy and tolerability.

Q2: How should Deulorlatinib be formulated for oral administration in mice?

A2: A common formulation for oral gavage of kinase inhibitors in preclinical studies involves suspending the compound in a vehicle such as 0.5% methylcellulose and 0.5% Tween 80 in sterile water[2]. It is crucial to ensure a homogenous suspension for consistent dosing.

Q3: What is the mechanism of action of Deulorlatinib?

A3: Deulorlatinib is a next-generation, deuterated tyrosine kinase inhibitor that targets ALK (Anaplastic Lymphoma Kinase) and ROS1 (c-ros oncogene 1)[7]. The incorporation of deuterium atoms is designed to improve its pharmacokinetic profile by reducing metabolic clearance[7]. It competitively binds to the ATP-binding pocket of the ALK enzyme, blocking downstream signaling pathways such as PI3K/AKT and MAPK, which are crucial for cancer cell proliferation and survival.

Q4: Is Deulorlatinib expected to be effective against brain metastases?

A4: Yes, Deulorlatinib is designed to be highly brain-penetrant[5][7]. Its parent compound, lorlatinib, has demonstrated significant intracranial activity in patients with advanced ALK-positive non-small cell lung cancer (NSCLC)[8]. This is a critical feature, as a significant percentage of ALK-positive NSCLC patients develop brain metastases.

Q5: What are known resistance mechanisms to ALK inhibitors like Deulorlatinib?

A5: Resistance to ALK inhibitors can occur through two main mechanisms:

  • On-target resistance: This involves the acquisition of secondary mutations in the ALK kinase domain that interfere with drug binding. While third-generation inhibitors like lorlatinib (and by extension, Deulorlatinib) are effective against many known resistance mutations, novel or compound mutations can still confer resistance[4].

  • Off-target resistance: This involves the activation of alternative signaling pathways (bypass pathways) that promote cell survival and proliferation despite the inhibition of ALK. Examples include the activation of the PI3K/AKT/mTOR pathway[1].

Data Presentation

Table 1: Clinical Efficacy of Deulorlatinib in ALK-Positive NSCLC Patients

Patient Cohort Objective Response Rate (ORR) Intracranial ORR
Crizotinib-Treated71.4%50%
Second-Generation TKI-Treated38.1%70.4%
TKI-Naïve87.9%75%

Data from a Phase 1/1b clinical trial with a recommended Phase 2 dose (RP2D) of 60 mg once daily[5][6].

Table 2: Preclinical In Vivo Dosing of Lorlatinib (Parent Compound)

Model Dose Effect Reference
ALCL Xenograft (K299)0.5 mg/kg (twice daily)Full tumor regression[1]
ALCL Xenograft (K299)0.1 mg/kg -> 0.25 mg/kgInitial response followed by relapse (resistance model)[1]

Experimental Protocols

Protocol: General In Vivo Efficacy Study of Deulorlatinib in a Xenograft Mouse Model

  • Cell Culture and Implantation:

    • Culture ALK-positive cancer cells (e.g., NSCLC or ALCL cell lines) under standard conditions.

    • Harvest cells and resuspend in a suitable medium, often mixed with Matrigel, to a final concentration of 1-10 x 10^6 cells per 100 µL.

    • Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., SCID or nude mice).

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth by caliper measurements at least twice a week.

    • Calculate tumor volume using the formula: (Length x Width^2) / 2.

    • Once tumors reach a predetermined size (e.g., 100-200 mm^3), randomize mice into treatment and control groups.

  • Drug Preparation and Administration:

    • Prepare Deulorlatinib in a suitable vehicle (e.g., 0.5% methylcellulose, 0.5% Tween 80 in sterile water).

    • Administer Deulorlatinib orally via gavage at the predetermined dose and schedule. The control group should receive the vehicle only.

  • Efficacy and Toxicity Monitoring:

    • Continue to measure tumor volume and body weight at least twice a week.

    • Monitor the general health of the mice daily for any signs of toxicity.

    • The primary efficacy endpoint is often tumor growth inhibition.

  • Study Termination and Tissue Collection:

    • Terminate the study when tumors in the control group reach a predetermined maximum size or at a specified time point.

    • At the end of the study, euthanize the mice and collect tumors and other relevant tissues for further analysis (e.g., pharmacokinetics, pharmacodynamics, biomarker analysis).

Mandatory Visualization

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK_Receptor ALK Receptor Tyrosine Kinase PI3K PI3K ALK_Receptor->PI3K Phosphorylation RAS RAS ALK_Receptor->RAS Activation Ligand Ligand (if applicable) Ligand->ALK_Receptor Activation Deulorlatinib Deulorlatinib Deulorlatinib->ALK_Receptor Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival

Caption: ALK signaling pathway and the inhibitory action of Deulorlatinib.

InVivo_Efficacy_Workflow Start Start Cell_Implantation Implant ALK-positive tumor cells in mice Start->Cell_Implantation Tumor_Growth Monitor tumor growth Cell_Implantation->Tumor_Growth Randomization Randomize mice into treatment groups Tumor_Growth->Randomization Treatment Administer Deulorlatinib or vehicle control Randomization->Treatment Monitoring Monitor tumor volume, body weight, and toxicity Treatment->Monitoring Endpoint Endpoint reached? Monitoring->Endpoint Endpoint->Monitoring No Data_Analysis Analyze tumor growth inhibition data Endpoint->Data_Analysis Yes Tissue_Collection Collect tissues for PK/PD analysis Data_Analysis->Tissue_Collection End End Tissue_Collection->End

Caption: Workflow for an in vivo efficacy study of Deulorlatinib.

References

TGRX-326 stability in different experimental solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of TGRX-326 (also known as deulorlatinib) in various experimental solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the recommended solvent for preparing a stock solution of TGRX-326?

A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent due to the high solubility of many kinase inhibitors in it. TGRX-326 is expected to be readily soluble in DMSO. For in vivo experiments, further dilution in aqueous buffers containing surfactants like Tween 80 or co-solvents such as PEG400 may be necessary to maintain solubility and ensure biocompatibility.

Q2: My TGRX-326 solution appears to have precipitated after being diluted in an aqueous buffer. What should I do?

A2: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic small molecules. Here are some troubleshooting steps:

  • Increase the percentage of co-solvent: If your final dilution contains a low percentage of DMSO, consider increasing it, but be mindful of the tolerance of your experimental system to the solvent.

  • Use a surfactant: Adding a small amount of a biocompatible surfactant, such as Tween 80 or Cremophor EL, to your aqueous buffer can help to maintain the solubility of TGRX-326.

  • Sonication: Gentle sonication in a water bath can help to redissolve small amounts of precipitate.

  • Warm the solution: Gently warming the solution to 37°C may aid in solubilization, but be cautious of potential degradation at elevated temperatures over extended periods.

Q3: How should I store my TGRX-326 stock solution and aliquots?

A3: TGRX-326 stock solutions in DMSO should be stored at -20°C or -80°C to minimize degradation. For daily use, it is advisable to prepare small-volume aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation. Protect solutions from light, as some compounds are light-sensitive.

Q4: I am observing a loss of activity of TGRX-326 in my cell culture medium over time. What could be the cause?

A4: A gradual loss of activity in cell culture medium can be due to several factors:

  • Metabolic Degradation: Although TGRX-326 is a deuterated analog of lorlatinib designed for enhanced metabolic stability, some level of metabolism by cells is still possible.[1]

  • Chemical Instability: The compound may be unstable in the pH and temperature conditions of the cell culture incubator over extended periods.

  • Binding to Serum Proteins: TGRX-326 may bind to proteins in the fetal bovine serum (FBS) or other serum components in your culture medium, reducing its effective concentration.

  • Adsorption to Plasticware: Hydrophobic compounds can adsorb to the surface of plastic labware, lowering the available concentration.

To investigate this, you can perform a time-course experiment to assess the stability of TGRX-326 in your specific cell culture medium.

Data Presentation: Stability & Solubility Tables

Disclaimer: The following data are illustrative and based on the general properties of similar small molecule kinase inhibitors. Specific stability and solubility testing for TGRX-326 should be performed for accurate results in your experimental setup.

Table 1: Illustrative Solubility of TGRX-326 in Common Laboratory Solvents

SolventEstimated SolubilityNotes
DMSO> 50 mg/mLRecommended for primary stock solutions.
Methanol~2 mg/mLCan be used for some analytical purposes.
Ethanol~1 mg/mLLower solubility compared to methanol.
Water< 0.1 µg/mLPractically insoluble in aqueous solutions alone.
PBS (pH 7.4)< 1 µg/mLLow solubility; requires co-solvents or surfactants.

Table 2: Illustrative Stability of TGRX-326 in Different Experimental Solutions

SolutionStorage ConditionTimepointEstimated % Remaining
DMSO-20°C6 months> 98%
DMSO4°C1 week> 95%
Cell Culture Medium (10% FBS)37°C24 hours~85-90%
PBS (pH 7.4) with 1% DMSO37°C24 hours~90-95%

Experimental Protocols

Protocol 1: Preparation of TGRX-326 Stock Solution

  • Weighing: Accurately weigh the desired amount of TGRX-326 powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store at -20°C or -80°C.

Protocol 2: General Procedure for Assessing TGRX-326 Stability by HPLC

  • Solution Preparation: Prepare a solution of TGRX-326 at a known concentration in the experimental buffer of interest (e.g., cell culture medium, PBS).

  • Incubation: Incubate the solution under the desired experimental conditions (e.g., 37°C, protected from light).

  • Timepoint Sampling: At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.

  • Sample Quenching: Immediately quench any potential degradation by adding an equal volume of cold acetonitrile or methanol and store at -20°C until analysis.

  • HPLC Analysis: Analyze the samples by a validated reverse-phase HPLC method. The peak area of TGRX-326 at each time point is compared to the initial time point (T=0) to determine the percentage of the compound remaining.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_incubation Incubation cluster_sampling Timepoint Sampling cluster_analysis Analysis prep1 Weigh TGRX-326 Powder prep2 Dissolve in Test Solution prep1->prep2 inc1 Incubate at Desired Temperature prep2->inc1 samp1 T = 0h inc1->samp1 samp2 T = 2h inc1->samp2 samp3 T = 4h inc1->samp3 samp4 T = 8h inc1->samp4 samp5 T = 24h inc1->samp5 anl1 Quench Reaction samp1->anl1 samp2->anl1 samp3->anl1 samp4->anl1 samp5->anl1 anl2 HPLC Analysis anl1->anl2 anl3 Calculate % Remaining anl2->anl3

Workflow for TGRX-326 Stability Assessment

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EML4_ALK EML4-ALK Fusion Protein STAT3 STAT3 EML4_ALK->STAT3 PI3K PI3K EML4_ALK->PI3K RAS RAS EML4_ALK->RAS Transcription Gene Transcription (Proliferation, Survival) STAT3->Transcription AKT AKT PI3K->AKT AKT->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription TGRX326 TGRX-326 TGRX326->EML4_ALK

TGRX-326 Inhibition of ALK Signaling Pathway

References

TGRX-326 Technical Support Center: Troubleshooting Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting potential off-target effects of TGRX-326 (Deulorlatinib) in cell lines. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is TGRX-326 and what is its primary mechanism of action?

TGRX-326, also known as Deulorlatinib, is a third-generation, potent, and highly selective dual inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1).[1][2][3] It is designed to treat non-small cell lung cancer (NSCLC) with ALK or ROS1 gene mutations, including resistance mutations such as ALK G1202R that are not effectively targeted by first- and second-generation inhibitors.[1][2][4] Pre-clinical studies have indicated its high selectivity for these primary targets.[4]

Q2: My experimental phenotype is inconsistent with ALK or ROS1 inhibition. Could this be an off-target effect?

Yes, observing a cellular response that cannot be explained by the known function of ALK or ROS1 signaling is a primary indicator of a potential off-target effect.[5] Kinase inhibitors can interact with multiple kinases due to the conserved nature of the ATP-binding site, leading to unintended phenotypic outcomes.[6] It is crucial to experimentally validate whether the observed effect is a result of TGRX-326 binding to unintended molecular targets.

Q3: What are the reported adverse effects of TGRX-326 in clinical trials, and could they suggest potential off-target pathways?

Clinical trials of TGRX-326 have reported several common treatment-related adverse events (TRAEs). The most frequent include hypercholesterolemia, hypertriglyceridemia, and weight gain.[7][8] While these could be on-target effects manifesting in different tissues, they may also provide clues to potential off-target interactions. These metabolic alterations suggest that kinases involved in lipid metabolism or related signaling pathways might be affected.

Troubleshooting Guides

Problem: I'm observing unexpected cellular toxicity or a phenotype inconsistent with ALK/ROS1 inhibition.

This guide provides a systematic approach to investigate and mitigate potential off-target effects of TGRX-326.

G start Start: Unexpected Phenotype Observed step1 Step 1: Dose-Response Analysis Is the EC50 of the phenotype significantly different from the biochemical IC50 for ALK/ROS1? start->step1 step2 Step 2: Use a Control Compound Does a structurally distinct ALK/ROS1 inhibitor replicate the phenotype? step1->step2 No conclusion_off_target Conclusion: Phenotype is likely due to an off-target effect. step1->conclusion_off_target Yes step3 Step 3: Confirm Target Engagement Does a CETSA experiment confirm TGRX-326 binds to ALK/ROS1 at the effective concentration? step2->step3 Yes step2->conclusion_off_target No step4 Step 4: Genetic Knockdown/Rescue Does siRNA/CRISPR of ALK/ROS1 replicate the phenotype? Can a drug-resistant mutant rescue it? step3->step4 Yes step3->conclusion_off_target No (Indicates poor cell permeability or off-target effect) step5 Step 5: Identify Off-Targets Perform Kinase Profiling or Chemoproteomics to identify unintended binding partners. step4->step5 No conclusion_on_target Conclusion: Phenotype is likely an on-target effect. step4->conclusion_on_target Yes step5->conclusion_off_target

Troubleshooting workflow for unexpected experimental results.
Quantitative Data Summary

When performing a dose-response analysis, compare the observed cellular effective concentration (EC50) with the known biochemical inhibitory concentration (IC50) for the primary targets. A significant discrepancy may indicate an off-target effect.

ParameterOn-Target EffectPotential Off-Target Effect
Cellular EC50 vs. Biochemical IC50 EC50 ≈ IC50EC50 >> IC50 or EC50 << IC50
Phenotype with Control Inhibitor Phenotype is replicatedPhenotype is not replicated
Genetic Knockdown (siRNA/CRISPR) Phenocopies the inhibitor effectDoes not phenocopy the effect

Key Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a method to verify the engagement of a drug with its target in a cellular environment.[9] It relies on the principle that a protein's thermal stability increases when a ligand is bound.[9]

Methodology:

  • Cell Treatment: Treat intact cells with various concentrations of TGRX-326. Include a vehicle control (e.g., DMSO).

  • Heating: Lyse the cells and heat the lysates across a range of temperatures (e.g., 40°C to 70°C).

  • Protein Separation: Separate the soluble and aggregated protein fractions via centrifugation.

  • Detection: Use Western blotting to analyze the amount of soluble ALK or ROS1 protein remaining at each temperature.

  • Analysis: In inhibitor-treated samples, a shift to higher temperatures for protein aggregation compared to the vehicle control indicates target engagement.

G start Start: Treat cells with TGRX-326 or Vehicle heat Heat cell lysates at various temperatures start->heat centrifuge Centrifuge to separate soluble vs. aggregated protein heat->centrifuge western Analyze soluble fraction by Western Blot for ALK/ROS1 centrifuge->western analysis Analysis: Compare thermal stability shift between treated and vehicle western->analysis result Result: Increased stability indicates target engagement analysis->result

Experimental workflow for a Cellular Thermal Shift Assay (CETSA).
Protocol 2: Kinase Profiling

To identify potential off-targets of TGRX-326, a broad in vitro kinase profiling screen is the most direct method.[5]

Methodology:

  • Compound Submission: Provide TGRX-326 to a commercial service or core facility that offers kinome screening.

  • Assay Format: The service will perform in vitro kinase activity assays, typically at a fixed concentration of TGRX-326 (e.g., 1 µM), against a large panel of recombinant kinases (e.g., >400).

  • Data Analysis: The results will be provided as a percentage of inhibition for each kinase. Potent off-targets are identified as those with significant inhibition.

  • Follow-up: For significant hits, determine the IC50 values to quantify the potency of TGRX-326 against these unintended targets. A low selectivity ratio (On-target IC50 / Off-target IC50) suggests a higher likelihood of physiological relevance.[5]

Protocol 3: Genetic Knockdown and Rescue Experiment

This is a rigorous method to confirm that an observed phenotype is due to the inhibition of the primary target.[5][9]

Methodology:

  • Target Knockdown: Use siRNA or CRISPR/Cas9 to reduce the expression of the primary target (ALK or ROS1) in your cell line.

    • Expected Outcome: If the phenotype is on-target, the genetic knockdown should mimic the effect of TGRX-326 treatment.

  • Rescue Experiment:

    • Mutant Generation: Create a version of the target protein (e.g., ALK) with a mutation in the drug-binding site that confers resistance to TGRX-326 but preserves kinase activity.

    • Transfection: Transfect cells with this drug-resistant mutant.

    • Treatment: Treat the transfected cells with TGRX-326.

    • Expected Outcome: If the phenotype is on-target, its effect should be reversed or "rescued" in the cells expressing the resistant mutant.[9]

G cluster_0 On-Target Hypothesis cluster_1 Off-Target Hypothesis A TGRX-326 B Inhibits ALK/ROS1 A->B C Observed Phenotype B->C D TGRX-326 E Inhibits Off-Target Kinase X D->E F Observed Phenotype E->F

Logical relationship between on-target and off-target effects.

References

Managing hypercholesterolemia as a side effect of Deulorlatinib

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on managing hypercholesterolemia, a potential side effect observed during preclinical and clinical studies of Deulorlatinib.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism by which Deulorlatinib induces hypercholesterolemia?

A1: The exact mechanism is under investigation. However, current data suggests that Deulorlatinib may off-target inhibit lipid-regulating proteins or interfere with signaling pathways that control cholesterol homeostasis. One leading hypothesis is the disruption of the SREBP (Sterol Regulatory Element-Binding Protein) pathway, which is a central regulator of cholesterol synthesis and uptake.

Q2: What is the typical onset and severity of hypercholesterolemia observed with Deulorlatinib administration in preclinical models?

A2: In preclinical rodent models, a statistically significant elevation in serum total cholesterol and LDL-C is typically observed within 2 to 4 weeks of continuous Deulorlatinib administration at therapeutic doses. The severity is generally dose-dependent.

Q3: Are there established biomarkers to predict which subjects are more likely to develop Deulorlatinib-induced hypercholesterolemia?

A3: Currently, there are no validated predictive biomarkers. However, baseline lipid panels are essential for monitoring. Ongoing research is exploring genetic markers and baseline expression levels of lipid-regulating genes as potential predictors.

Q4: What are the recommended first-line management strategies for Deulorlatinib-induced hypercholesterolemia in a research setting?

A4: For preclinical studies, the initial management strategy is typically the introduction of a standard-of-care statin, such as rosuvastatin or atorvastatin. Dose adjustments of Deulorlatinib should also be considered if therapeutically viable.

Troubleshooting Guides for Experimental Studies

Issue 1: Significant elevation in serum cholesterol is confounding experimental results.

  • Question: How can I mitigate the impact of Deulorlatinib-induced hypercholesterolemia on my primary experimental endpoints?

  • Answer:

    • Establish a new baseline: After initiating Deulorlatinib treatment, allow 2-4 weeks for the lipid profile to stabilize. Subsequent measurements of your primary endpoint can then be compared against this new, hypercholesterolemic baseline.

    • Introduce a control arm: Include a cohort treated with a lipid-lowering agent (e.g., rosuvastatin) alongside Deulorlatinib to differentiate the effects of the primary drug from the effects of hypercholesterolemia.

    • Dose-response analysis: If feasible, titrate the Deulorlatinib dose to the lowest effective level to minimize off-target lipid effects.

Issue 2: Selecting the appropriate lipid-lowering agent to co-administer with Deulorlatinib.

  • Question: Which statin and starting dose should I use in my animal model?

  • Answer: Rosuvastatin is often a good initial choice due to its high efficacy and hydrophilic nature, which may reduce the potential for drug-drug interactions. The choice and dose will depend on the animal model being used. Below is a table of suggested starting doses for common preclinical models.

Data Summary

Table 1: Recommended Starting Doses of Rosuvastatin for Deulorlatinib-Induced Hypercholesterolemia in Preclinical Models

Animal ModelRoute of AdministrationRecommended Starting Dose (mg/kg/day)Notes
Mouse (C57BL/6)Oral Gavage5 - 10Adjust based on weekly lipid panel monitoring.
Rat (Sprague-Dawley)Oral Gavage5 - 10Monitor for signs of myopathy at higher doses.
Rabbit (New Zealand White)Oral Gavage1 - 5Rabbits are highly sensitive to statins.

Experimental Protocols

Protocol 1: Monitoring Serum Lipids in Rodent Models

  • Sample Collection: Collect blood samples via tail vein or retro-orbital sinus at baseline (pre-treatment) and then weekly for the first month of Deulorlatinib administration.

  • Sample Processing: Allow blood to clot at room temperature for 30 minutes. Centrifuge at 2,000 x g for 15 minutes at 4°C. Collect the serum (supernatant).

  • Analysis: Analyze serum for total cholesterol, LDL-C, HDL-C, and triglycerides using a commercially available enzymatic assay kit, following the manufacturer's instructions.

  • Data Interpretation: Compare post-treatment lipid levels to baseline to quantify the effect of Deulorlatinib.

Visualizations

cluster_0 Hypothesized Mechanism of Deulorlatinib-Induced Hypercholesterolemia Deulorlatinib Deulorlatinib SREBP_Pathway SREBP Pathway (Sterol Regulatory Element- Binding Protein) Deulorlatinib->SREBP_Pathway Inhibition Cholesterol_Synthesis Increased Cholesterol Synthesis SREBP_Pathway->Cholesterol_Synthesis Negative Regulation LDL_Receptor Decreased LDL Receptor Expression SREBP_Pathway->LDL_Receptor Positive Regulation Hypercholesterolemia Hypercholesterolemia (Elevated Serum LDL-C) Cholesterol_Synthesis->Hypercholesterolemia LDL_Receptor->Hypercholesterolemia

Caption: Hypothesized pathway for Deulorlatinib-induced hypercholesterolemia.

cluster_1 Experimental Workflow for Managing Hypercholesterolemia start Start Experiment (Preclinical Model) baseline Measure Baseline Lipid Panel start->baseline treat Administer Deulorlatinib baseline->treat monitor Weekly Lipid Monitoring treat->monitor decision Cholesterol Elevated >25%? monitor->decision endpoint Proceed to Primary Endpoint Analysis monitor->endpoint After stabilization decision->monitor No manage Co-administer Statin (e.g., Rosuvastatin) decision->manage Yes continue_mon Continue Monitoring manage->continue_mon continue_mon->endpoint

Caption: Workflow for monitoring and managing hypercholesterolemia in preclinical studies.

Strategies to mitigate Deulorlatinib-induced hypertriglyceridemia

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Deulorlatinib, focusing on the mitigation of Deulorlatinib-induced hypertriglyceridemia.

Frequently Asked Questions (FAQs)

Q1: What is Deulorlatinib and what is its mechanism of action?

Deulorlatinib is a next-generation, brain-penetrant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinase inhibitor (TKI).[1][2] It functions by competitively binding to the ATP-binding pocket of the ALK and ROS1 enzymes, which blocks their phosphorylation and subsequent activation of downstream signaling pathways.[3] This inhibition disrupts critical pathways for cancer cell proliferation and survival, including the PI3K/AKT, MAPK, and JAK/STAT pathways.[3] Deulorlatinib is a deuterated analogue of Lorlatinib, designed for improved pharmacokinetic stability.[3]

Q2: How common is hypertriglyceridemia in subjects treated with Deulorlatinib?

Hypertriglyceridemia is a very common treatment-related adverse event associated with Deulorlatinib. In a phase 1/1b clinical trial, hypertriglyceridemia was observed in 77.3% of patients.[1][4] Hypercholesterolemia (79.3%) and weight gain (53.0%) are also frequently reported adverse events.[1][4]

Q3: What is the proposed mechanism for Deulorlatinib-induced hypertriglyceridemia?

The precise molecular mechanism of Deulorlatinib-induced hypertriglyceridemia is not yet fully elucidated. However, evidence from studies on other ALK inhibitors, such as Lorlatinib, suggests that the mechanism may involve direct effects on hepatic lipid metabolism.[3] It is hypothesized that these inhibitors may promote the accumulation of cholesterol and triglycerides in liver cells.[3] The mechanism is likely multifactorial and an area of ongoing investigation.

Troubleshooting Guide

Issue: Unexpectedly high triglyceride levels observed in animal models or cell-based assays following Deulorlatinib treatment.

Possible Cause 1: Direct off-target effects on lipid metabolism pathways.

  • Troubleshooting Steps:

    • Literature Review: Systematically review literature for reported off-target effects of Deulorlatinib and other ALK/ROS1 inhibitors on lipid-related proteins (e.g., lipases, lipid transport proteins, nuclear receptors involved in lipid homeostasis).

    • In Vitro Kinase Profiling: If not already done, perform a comprehensive in vitro kinase panel to identify potential off-target kinases that are known to play a role in lipid metabolism.

    • Gene Expression Analysis: In your experimental model (e.g., treated cells or liver tissue from treated animals), perform RNA sequencing or qPCR to analyze the expression of key genes involved in triglyceride synthesis, fatty acid oxidation, and VLDL secretion.

Possible Cause 2: Alterations in hepatic lipid accumulation.

  • Troubleshooting Steps:

    • Lipidomics Analysis: Conduct a lipidomics study on liver tissue or hepatocytes treated with Deulorlatinib to identify specific classes of lipids that are accumulating.

    • Histological Analysis: Perform histological staining (e.g., Oil Red O) on liver sections from treated animals to visualize lipid droplet accumulation.

    • Cell-Based Lipid Accumulation Assays: Utilize in vitro models, such as primary hepatocytes or HepG2 cells, to quantify lipid accumulation after Deulorlatinib treatment using fluorescent dyes (e.g., Nile Red).

Possible Cause 3: Experimental variability or model-specific effects.

  • Troubleshooting Steps:

    • Control Groups: Ensure the inclusion of appropriate vehicle controls and positive controls (e.g., a compound known to induce hypertriglyceridemia) in your experiments.

    • Dietary Controls: In animal studies, standardize the diet of all animal groups, as high-fat diets can exacerbate hypertriglyceridemia.

    • Fasting State: For terminal blood collection in animal studies, ensure a consistent fasting period (typically 4-6 hours) to reduce variability in triglyceride measurements.

Data Summary

Table 1: Incidence of Common Treatment-Related Adverse Events with Deulorlatinib (Phase 1/1b Trial)

Adverse EventIncidence (%)
Hypercholesterolemia79.3
Hypertriglyceridemia77.3
Weight Gain53.0

Source: Data from a multicenter, open-label, phase 1/1b trial of Deulorlatinib in patients with ALK-positive or ROS1-positive NSCLC.[1][4]

Experimental Protocols

Protocol 1: Quantification of Triglyceride Levels in Plasma/Serum

  • Sample Collection:

    • For animal studies, collect whole blood via cardiac puncture or from the tail vein into EDTA-coated tubes.

    • For cell culture, collect the cell culture medium.

    • Place samples on ice immediately.

  • Plasma/Serum Separation:

    • Centrifuge the blood samples at 1,500 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant (plasma). If serum is required, allow blood to clot at room temperature for 30 minutes before centrifugation.

  • Triglyceride Measurement:

    • Use a commercially available colorimetric triglyceride quantification kit.

    • Follow the manufacturer's instructions for preparing standards and samples.

    • Briefly, the protocol typically involves:

      • Diluting samples as necessary.

      • Adding a lipase solution to hydrolyze triglycerides into glycerol and free fatty acids.

      • Adding a reaction mix that leads to a colorimetric or fluorometric product in the presence of glycerol.

      • Incubating for the recommended time at the specified temperature.

      • Measuring the absorbance or fluorescence at the recommended wavelength.

  • Data Analysis:

    • Generate a standard curve using the provided standards.

    • Calculate the triglyceride concentration in the samples based on the standard curve.

    • Normalize data to appropriate controls.

Protocol 2: In Vitro Lipid Accumulation Assay in Hepatocytes

  • Cell Culture:

    • Plate primary hepatocytes or a suitable hepatic cell line (e.g., HepG2) in a 96-well plate at an appropriate density.

    • Allow cells to adhere overnight.

  • Compound Treatment:

    • Treat cells with varying concentrations of Deulorlatinib or vehicle control for a predetermined time course (e.g., 24, 48, 72 hours).

    • Include a positive control for lipid accumulation (e.g., oleic acid).

  • Lipid Staining:

    • Wash cells with phosphate-buffered saline (PBS).

    • Fix the cells with 4% paraformaldehyde for 20 minutes.

    • Wash again with PBS.

    • Stain intracellular lipid droplets with a fluorescent dye such as Nile Red or BODIPY 493/503 according to the manufacturer's protocol.

    • Counterstain nuclei with DAPI.

  • Imaging and Quantification:

    • Acquire images using a high-content imaging system or a fluorescence microscope.

    • Quantify the fluorescence intensity of the lipid stain per cell, normalized to the number of nuclei (DAPI signal).

    • Compare the fluorescence intensity between treated and control groups.

Visualizations

Deulorlatinib_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ALK_ROS1 ALK/ROS1 Receptor Tyrosine Kinase PI3K_AKT PI3K/AKT Pathway ALK_ROS1->PI3K_AKT Activates MAPK MAPK Pathway ALK_ROS1->MAPK Activates JAK_STAT JAK/STAT Pathway ALK_ROS1->JAK_STAT Activates Deulorlatinib Deulorlatinib Deulorlatinib->ALK_ROS1 Inhibits Inhibition_Proliferation Inhibition of Proliferation & Survival ATP ATP ATP->ALK_ROS1 Activates Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation MAPK->Proliferation JAK_STAT->Proliferation

Caption: Deulorlatinib inhibits ALK/ROS1 signaling pathways.

Hypertriglyceridemia_Troubleshooting Start High Triglycerides Observed Cause1 Direct Off-Target Effects? Start->Cause1 Cause2 Hepatic Lipid Accumulation? Start->Cause2 Cause3 Experimental Variability? Start->Cause3 Action1a Literature Review Cause1->Action1a Action1b Kinase Profiling Cause1->Action1b Action1c Gene Expression Analysis Cause1->Action1c Action2a Lipidomics Cause2->Action2a Action2b Histology (Oil Red O) Cause2->Action2b Action2c In Vitro Lipid Assay Cause2->Action2c Action3a Check Controls Cause3->Action3a Action3b Standardize Diet Cause3->Action3b Action3c Ensure Consistent Fasting Cause3->Action3c

Caption: Troubleshooting workflow for high triglycerides.

References

Technical Support Center: Addressing Acquired Resistance to TGRX-326 In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting common issues and answering frequently asked questions related to the in vitro development of acquired resistance to TGRX-326, a next-generation ALK/ROS1 inhibitor.

Troubleshooting Guide

Developing cell lines with acquired resistance to TGRX-326 in a controlled, in vitro setting is a critical step in understanding potential clinical resistance mechanisms. However, this process can present several challenges. This guide provides solutions to common problems encountered during the generation and maintenance of TGRX-326 resistant cell lines.

Problem Potential Cause(s) Recommended Solution(s)
Failure to Establish a Resistant Cell Line - Suboptimal Drug Concentration: Initial concentration of TGRX-326 may be too high, leading to widespread cell death, or too low, failing to provide sufficient selective pressure.- Cell Line Characteristics: Some cell lines may be inherently less prone to developing resistance.- Insufficient Treatment Duration: The timeline for inducing resistance may be too short.- Dose-Response Curve: Perform a dose-response assay to determine the IC50 and IC90 of TGRX-326 for the parental cell line. Start the selection process at a concentration around the IC50.- Gradual Dose Escalation: Begin with a lower concentration of TGRX-326 and gradually increase the dose as cells adapt and resume proliferation.- Alternative Cell Lines: Consider using different ALK-positive non-small cell lung cancer (NSCLC) cell lines.
Resistant Cell Line Loses its Phenotype - Lack of Continuous Selective Pressure: Resistant cells are grown in the absence of TGRX-326 for an extended period.- Heterogeneity of Resistance: The resistant population may consist of a mix of cells with stable and transient resistance mechanisms.- Maintain Selective Pressure: Always culture the resistant cell line in media containing the concentration of TGRX-326 to which it is resistant.- Periodic Re-selection: If the culture has been maintained without the drug, re-introduce TGRX-326 to select for the resistant population again.- Single-Cell Cloning: Isolate single clones from the resistant population to establish a more homogenous and stable resistant cell line.
Inconsistent Experimental Results with Resistant Cells - Passage Number: High passage numbers can lead to genetic drift and altered cellular characteristics.- Mycoplasma Contamination: Contamination can alter cellular responses to drugs.- Inconsistent Culture Conditions: Variations in media, serum, or incubator conditions can affect cell behavior.- Low Passage Culture: Use resistant cells at a low passage number for critical experiments and maintain frozen stocks of early-passage resistant cells.- Regular Mycoplasma Testing: Routinely test all cell cultures for mycoplasma contamination.- Standardized Protocols: Adhere to strict, standardized protocols for cell culture and experimental procedures.

Experimental Protocols

Protocol 1: Generation of TGRX-326 Resistant Cell Lines

This protocol describes a general method for inducing acquired resistance to TGRX-326 in an ALK-positive cancer cell line (e.g., H3122, STE-1).

  • Cell Seeding: Plate the parental ALK-positive cells at a low density in their recommended growth medium.

  • Initial Drug Treatment: After 24 hours, replace the medium with fresh medium containing TGRX-326 at a concentration equal to the IC50 of the parental cell line.

  • Monitoring and Media Changes: Monitor the cells for signs of growth inhibition and cell death. Replace the drug-containing medium every 3-4 days. Initially, a significant portion of the cells will die.

  • Dose Escalation: Once the surviving cells resume proliferation and reach approximately 70-80% confluency, passage them and increase the concentration of TGRX-326 by 1.5 to 2-fold.

  • Repeat Cycles: Repeat the process of monitoring, media changes, and dose escalation until the cells are able to proliferate steadily in a significantly higher concentration of TGRX-326 (e.g., 10-fold the initial IC50).

  • Characterization of Resistant Cells: Confirm the resistant phenotype by performing a dose-response assay and comparing the IC50 of the resistant line to the parental line.

  • Cryopreservation: Freeze aliquots of the resistant cells at early passages to ensure a stable, backed-up supply.

Frequently Asked Questions (FAQs)

Q1: What are the likely mechanisms of acquired resistance to TGRX-326?

A1: While specific data for TGRX-326 is still emerging, mechanisms of resistance to third-generation ALK inhibitors can be broadly categorized into two groups[1][2][3]:

  • On-Target Resistance: These are alterations that directly involve the ALK kinase.

    • Secondary Mutations: Novel mutations in the ALK kinase domain can interfere with TGRX-326 binding.

    • Gene Amplification: Increased copy number of the ALK fusion gene can lead to higher levels of the ALK protein, overwhelming the inhibitory effect of the drug.

  • Off-Target Resistance: These mechanisms do not involve direct changes to the ALK gene.

    • Bypass Pathway Activation: Upregulation of alternative signaling pathways can compensate for the inhibition of ALK signaling. Common bypass pathways include EGFR, MET, and MAPK signaling[4][5][6].

    • Histologic Transformation: In some cases, the cancer cells may change their type, for example, from non-small cell lung cancer to small cell lung cancer, which is less dependent on ALK signaling[1].

Q2: How can I determine the mechanism of resistance in my TGRX-326 resistant cell line?

A2: A multi-pronged approach is recommended to elucidate the resistance mechanism:

Method Purpose
Next-Generation Sequencing (NGS) - Whole Exome/Targeted Sequencing: To identify secondary mutations in the ALK gene or other cancer-related genes.- RNA-Seq: To identify gene fusions and changes in gene expression, such as the upregulation of bypass pathway components.
Western Blotting / Proteomics - To assess the phosphorylation status and total protein levels of ALK and key components of potential bypass pathways (e.g., p-EGFR, p-MET, p-ERK).
Fluorescence In Situ Hybridization (FISH) - To detect amplification of the ALK gene.
Functional Assays - To test the sensitivity of resistant cells to inhibitors of potential bypass pathways (e.g., EGFR inhibitors, MET inhibitors) in combination with TGRX-326.

Q3: My resistant cell line shows a significant IC50 shift for TGRX-326. What level of change is considered resistant?

A3: The definition of a "resistant" cell line can vary, but generally, a resistant line will exhibit a significant fold-change in the half-maximal inhibitory concentration (IC50) compared to the parental cell line. The table below provides a hypothetical example of IC50 values that would indicate the development of resistance.

Cell Line TGRX-326 IC50 (nM) Fold Change in Resistance
Parental H312210-
H3122-TGRX-R112012
H3122-TGRX-R225025

Note: These are illustrative values. Actual IC50 values will depend on the specific cell line and experimental conditions.

Q4: Can acquired resistance to TGRX-326 be overcome?

A4: In an in vitro setting, several strategies can be explored to overcome acquired resistance, depending on the underlying mechanism:

  • Combination Therapy: If a bypass pathway is activated, combining TGRX-326 with an inhibitor of that pathway (e.g., a MET inhibitor or EGFR inhibitor) may restore sensitivity[4][7][8].

  • Targeting Downstream Signaling: If downstream pathways like the MAPK or PI3K/AKT pathways are activated, inhibitors of key nodes such as MEK or AKT could be effective in combination with TGRX-326[4][5][9].

  • Novel Agents: Investigating the efficacy of next-generation compounds or agents with different mechanisms of action, such as proteolysis-targeting chimeras (PROTACs), may be a viable strategy[4][5].

Visualizations

The following diagrams illustrate key concepts related to TGRX-326 function and resistance.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Fusion Protein RAS RAS ALK->RAS PI3K PI3K ALK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation TGRX326 TGRX-326 TGRX326->ALK

Caption: ALK signaling pathway and the inhibitory action of TGRX-326.

Resistance_Workflow Start Parental ALK+ Cell Line Dose Continuous TGRX-326 Exposure with Dose Escalation Start->Dose Resistant TGRX-326 Resistant Cell Line Dose->Resistant Characterize Characterization Resistant->Characterize IC50 IC50 Determination Characterize->IC50 Sequencing NGS (DNA/RNA) Characterize->Sequencing Western Western Blot Characterize->Western Mechanism Identify Resistance Mechanism IC50->Mechanism Sequencing->Mechanism Western->Mechanism

Caption: Experimental workflow for generating and characterizing resistant cells.

Resistance_Mechanisms cluster_on_target On-Target Resistance cluster_off_target Off-Target Resistance SecondaryMutation Secondary ALK Mutation GeneAmp ALK Gene Amplification Bypass Bypass Pathway Activation (e.g., MET, EGFR) Transformation Histologic Transformation Resistance Acquired Resistance to TGRX-326 Resistance->SecondaryMutation Resistance->GeneAmp Resistance->Bypass Resistance->Transformation

Caption: On-target vs. off-target mechanisms of acquired resistance.

References

Technical Support Center: Enhancing Deulorlatinib Bioavailability in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments aimed at improving the oral bioavailability of Deulorlatinib.

Frequently Asked Questions (FAQs)

Q1: What is Deulorlatinib and what is its mechanism of action?

Deulorlatinib is a next-generation, highly brain-penetrant Anaplastic Lymphoma Kinase (ALK) and c-ROS oncogene 1 (ROS1) tyrosine kinase inhibitor (TKI). It is a deuterated derivative of lorlatinib, designed to offer enhanced pharmacological properties. Its primary mechanism of action involves competitively binding to the ATP-pocket of the ALK enzyme. This binding inhibits the phosphorylation of ALK and subsequently blocks downstream signaling pathways crucial for cancer cell proliferation and survival, including the PI3K/AKT, MAPK, and JAK/STAT pathways[1].

Q2: What are the common challenges affecting the oral bioavailability of TKIs like Deulorlatinib?

Tyrosine kinase inhibitors, particularly those with poor aqueous solubility, often face challenges with oral bioavailability. Key factors include:

  • Poor Solubility: Limited dissolution in the gastrointestinal fluids can significantly hinder absorption.

  • First-Pass Metabolism: Extensive metabolism in the gut wall and liver by enzymes such as Cytochrome P450 (CYP) can reduce the amount of active drug reaching systemic circulation.

  • Efflux Transporters: P-glycoprotein (P-gp) and other efflux transporters can actively pump the drug out of intestinal cells, limiting its absorption.

  • Food Effects: The presence or absence of food can alter gastric pH and bile salt secretion, impacting the dissolution and absorption of the drug.

Q3: What animal models are suitable for studying the oral bioavailability of Deulorlatinib?

The selection of an appropriate animal model is critical for obtaining relevant preclinical pharmacokinetic data. Commonly used models for TKI bioavailability studies include:

  • Rodents (Mice and Rats): These are the most frequently used models due to their cost-effectiveness, ease of handling, and the availability of established experimental protocols. They are particularly useful for initial screening of formulations and identifying major metabolic pathways.

  • Non-rodents (Dogs and Monkeys): These larger animal models often provide pharmacokinetic data that is more predictive of human outcomes due to greater physiological similarities in their gastrointestinal tracts and metabolic enzyme profiles.

When selecting a model, it is important to consider inter-species differences in drug metabolism and gastrointestinal physiology.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments and offers potential solutions.

Problem Potential Cause Troubleshooting Steps
High variability in plasma concentrations between animals. 1. Inconsistent dosing technique (e.g., improper gavage).2. Differences in food intake (fasted vs. fed state).3. Genetic variability within the animal strain affecting metabolism.4. Formulation instability or non-uniformity.1. Ensure all personnel are thoroughly trained in oral gavage techniques.2. Standardize the feeding schedule (e.g., overnight fasting) before dosing.3. Use a well-characterized and genetically homogenous animal strain.4. Prepare fresh formulations for each experiment and ensure thorough mixing.
Low oral bioavailability despite good in vitro permeability. 1. Significant first-pass metabolism in the gut wall or liver.2. Active efflux by transporters like P-glycoprotein.3. Poor aqueous solubility leading to limited dissolution in vivo.1. Co-administer with a known inhibitor of relevant metabolizing enzymes (e.g., a CYP3A4 inhibitor, if relevant for Deulorlatinib) to assess the impact on bioavailability.2. Use a P-gp knockout animal model or co-administer a P-gp inhibitor to investigate the role of efflux.3. Employ formulation strategies to enhance solubility, such as creating a nanosuspension or a lipid-based formulation.
Unexpectedly rapid clearance from plasma. 1. High metabolic clearance in the chosen animal model.2. Rapid excretion via renal or biliary pathways.1. Analyze urine and feces to determine the major routes of excretion.2. Perform in vitro metabolism studies using liver microsomes from the selected animal species to understand the metabolic stability of Deulorlatinib.3. Consider using a different animal model with a metabolic profile more similar to humans.
Precipitation of the drug in the gastrointestinal tract. 1. The drug has low solubility at the pH of the stomach or intestines.2. The formulation is not robust enough to maintain the drug in a solubilized state upon dilution with gastrointestinal fluids.1. Investigate the pH-solubility profile of Deulorlatinib.2. Develop a supersaturatable self-emulsifying drug delivery system (S-SEDDS) or an amorphous solid dispersion to maintain supersaturation in vivo.

Data Presentation

Consistent and clear data presentation is essential for comparing the outcomes of different formulation strategies. The following tables provide a template for summarizing key pharmacokinetic parameters.

Table 1: Pharmacokinetic Parameters of Deulorlatinib in Animal Models (Single Dose)

Animal Model Formulation Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC0-t (ng·h/mL) t1/2 (h) F (%)
Rat (Sprague-Dawley)Suspension in 0.5% CMCe.g., 10
Nanosuspensione.g., 10
Lipid-based formulatione.g., 10
Mouse (CD-1)Suspension in 0.5% CMCe.g., 10
Solid Dispersione.g., 10

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable time point; t1/2: Elimination half-life; F (%): Absolute oral bioavailability.

Experimental Protocols

Protocol 1: Assessment of Oral Bioavailability of a Novel Deulorlatinib Formulation in Rats

Objective: To determine the absolute oral bioavailability of a new Deulorlatinib formulation in Sprague-Dawley rats.

Materials:

  • Deulorlatinib (pure compound and formulated product)

  • Vehicle for intravenous (IV) administration (e.g., a solution containing saline, ethanol, and PEG400)

  • Vehicle for oral (PO) administration (e.g., 0.5% carboxymethylcellulose in water)

  • Male Sprague-Dawley rats (8-10 weeks old, 250-300 g)

  • Cannulated jugular veins for blood sampling

  • Analytical method for quantifying Deulorlatinib in plasma (e.g., LC-MS/MS)

Methodology:

  • Animal Acclimatization: Acclimatize rats for at least 7 days before the experiment with free access to food and water.

  • Dosing Groups: Divide the rats into two groups:

    • Group 1 (IV): Receives a single intravenous dose of Deulorlatinib (e.g., 1 mg/kg).

    • Group 2 (PO): Receives a single oral gavage dose of the Deulorlatinib formulation (e.g., 10 mg/kg).

  • Dosing Procedure:

    • Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.

    • For the IV group, administer the Deulorlatinib solution slowly via the tail vein.

    • For the PO group, administer the formulation directly into the stomach using a gavage needle.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at the following time points:

      • IV group: 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

      • PO group: 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples at 4°C to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Sample Analysis: Quantify the concentration of Deulorlatinib in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) for both IV and PO groups using non-compartmental analysis software.

    • Calculate the absolute oral bioavailability (F%) using the following formula: F(%) = (AUCPO / DosePO) / (AUCIV / DoseIV) * 100

Visualizations

Signaling Pathway of Deulorlatinib

Deulorlatinib_Signaling_Pathway Deulorlatinib Deulorlatinib ALK ALK Tyrosine Kinase Deulorlatinib->ALK Inhibits PI3K PI3K ALK->PI3K Activates MAPK RAS/RAF/MEK/ERK (MAPK Pathway) ALK->MAPK Activates JAK JAK ALK->JAK Activates ATP ATP ATP->ALK Activates AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK->Proliferation STAT STAT JAK->STAT STAT->Proliferation

Caption: Deulorlatinib's inhibition of the ALK signaling cascade.

Experimental Workflow for Bioavailability Assessment

Bioavailability_Workflow start Start: Animal Acclimatization dosing Dosing (IV and Oral Groups) start->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Separation & Storage sampling->processing analysis LC-MS/MS Analysis processing->analysis pk_calc Pharmacokinetic Parameter Calculation analysis->pk_calc bioavailability Calculate Absolute Bioavailability (F%) pk_calc->bioavailability end End: Data Interpretation bioavailability->end

Caption: Workflow for assessing Deulorlatinib's oral bioavailability.

References

Optimizing treatment schedules for TGRX-326 in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing TGRX-326 in preclinical in vivo models of non-small cell lung cancer (NSCLC).

Troubleshooting Guide

This guide addresses common issues encountered during in vivo experiments with TGRX-326.

Issue Potential Cause Recommended Action
Suboptimal Tumor Growth Inhibition - Inadequate Drug Exposure - Drug Formulation/Stability Issues - Tumor Model Resistance - Incorrect Dosing Schedule- Verify Drug Formulation: Ensure TGRX-326 is properly dissolved. A common formulation for similar inhibitors is 0.5% methylcellulose with 0.5% Tween 80 in sterile water. Prepare fresh daily. - Confirm Dose and Route: The Recommended Phase 2 Dose (RP2D) in clinical trials was 60 mg once daily.[1] Preclinical doses may need optimization. Oral gavage is a common administration route. - Assess Tumor Model: Confirm the ALK/ROS1 status of your xenograft or syngeneic model. TGRX-326 is particularly effective against ALKG1202R mutations.[2] - Optimize Schedule: While once-daily dosing is standard, explore if intermittent or alternative schedules improve efficacy in your model.
Unexpected Toxicity (e.g., Weight Loss, Lethargy) - Dose Too High - Off-Target Effects - Vehicle Toxicity - Animal Strain Sensitivity- Dose De-escalation: Reduce the dose and monitor for improved tolerability. A dose-escalation study is recommended to determine the maximum tolerated dose (MTD) in your specific model. - Monitor for Known Adverse Events: In clinical trials, the most common treatment-related adverse events were hypercholesterolemia, hypertriglyceridemia, and weight gain.[1] While not directly translatable to mice, be aware of potential metabolic effects. - Vehicle Control: Ensure a vehicle-only control group is included to rule out toxicity from the formulation itself. - Consult Literature for Strain: Different mouse strains can have varied responses to therapeutics.
High Variability in Tumor Response - Inconsistent Dosing Technique - Tumor Heterogeneity - Animal Health Status - Inaccurate Tumor Measurement- Standardize Dosing: Ensure consistent volume and timing of administration (e.g., oral gavage). - Tumor Passaging: Use tumor cells from the same passage number for implantation to minimize heterogeneity. - Health Monitoring: Exclude animals that show signs of illness before the start of the experiment. - Calipers/Imaging: Use the same measurement method and, if possible, the same individual to measure tumors throughout the study.
Lack of Intracranial Efficacy - Insufficient Blood-Brain Barrier Penetration in Model - Advanced Brain Metastases- Confirm Model: TGRX-326 is designed to be highly brain-penetrant.[1] However, the characteristics of the blood-brain barrier can vary between mouse models. - Early Treatment Initiation: For brain metastases models, initiating treatment at an earlier stage of tumor development may yield better results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of TGRX-326?

A1: TGRX-326, also known as deulorlatinib, is a potent and highly selective third-generation Anaplastic Lymphoma Kinase (ALK) and ROS1 tyrosine kinase inhibitor (TKI).[2] It is designed to target the EML4-ALK fusion protein, which is a key driver in a subset of NSCLC. A critical feature of TGRX-326 is its efficacy against a wide range of ALK resistance mutations, including the G1202R mutation, which confers resistance to first and second-generation ALK inhibitors.[2]

Q2: What are the appropriate in vivo models for testing TGRX-326?

A2: The choice of model is critical for evaluating the efficacy of TGRX-326. Recommended models include:

  • Xenograft Models: Implanting human NSCLC cell lines with known ALK mutations (e.g., H3122, H2228) or patient-derived xenografts (PDXs) into immunodeficient mice (e.g., NOD-SCID, nude mice).

  • Orthotopic Models: Implanting ALK-positive tumor cells directly into the lungs of mice to better recapitulate the tumor microenvironment.

  • Genetically Engineered Mouse Models (GEMMs): Mice engineered to express the EML4-ALK fusion protein, which develop spontaneous lung tumors.

Q3: How should TGRX-326 be formulated for oral administration in mice?

A3: While a specific formulation for TGRX-326 in preclinical studies is not publicly detailed, a common vehicle for oral administration of similar tyrosine kinase inhibitors is a suspension in 0.5% methylcellulose and 0.5% Tween 80 in sterile water. It is crucial to ensure the compound is uniformly suspended before each administration.

Q4: What is a typical starting dose and schedule for in vivo efficacy studies?

A4: A recommended starting point is to conduct a Maximum Tolerated Dose (MTD) study. Based on clinical data, where the Recommended Phase 2 Dose (RP2D) was 60 mg once daily, you can extrapolate initial doses for mice.[1] A common starting dose for TKIs in xenograft models is in the range of 10-50 mg/kg, administered once daily via oral gavage. The schedule should be maintained consistently throughout the study.

Q5: What are the expected outcomes of TGRX-326 treatment in a responsive model?

A5: In a responsive ALK-positive tumor model, TGRX-326 is expected to lead to significant tumor growth inhibition or regression. Preclinical studies have demonstrated its excellent activity against wild-type and mutant ALK kinases.[2] In clinical trials, objective response rates were high, particularly in TKI-naïve patients (87.9%).[1]

Data Presentation

Clinical Efficacy of Deulorlatinib (TGRX-326) at RP2D (60 mg once per day)
Patient CohortObjective Response Rate (ORR)Intracranial ORRMedian Duration of Response
TKI-Naïve (n=33) 87.9%75%Not Reached
Crizotinib-Treated (n=14) 71.4%50%Not Reached
Second-Generation TKI-Treated (n=97) 38.1%70.4%18.0 months
Data from a multicenter, open-label, phase 1/1b trial.[1]
Representative Preclinical Tumor Growth Inhibition (TGI)
ModelALK StatusTreatment GroupDose (mg/kg, QD)TGI (%)
H3122 XenograftEML4-ALK v1Vehicle-0
TGRX-32610Data not publicly available
TGRX-32630Data not publicly available
H3122-G1202R XenograftEML4-ALK G1202RVehicle-0
TGRX-32610Data not publicly available
TGRX-32630Data not publicly available
This table is a template. Specific preclinical TGI data for TGRX-326 is not publicly available and would need to be generated experimentally.

Experimental Protocols

General Protocol for a Xenograft Efficacy Study

This protocol is a representative example and should be optimized for your specific experimental needs.

  • Cell Culture: Culture an ALK-positive human NSCLC cell line (e.g., H3122) under standard conditions.

  • Animal Model: Use 6-8 week old immunodeficient mice (e.g., NOD-SCID).

  • Tumor Implantation: Subcutaneously inject 1-5 x 106 cells in a mixture of media and Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth 2-3 times per week using calipers.

  • Randomization: When tumors reach an average volume of 100-150 mm3, randomize mice into treatment and control groups.

  • Drug Preparation: Formulate TGRX-326 in a suitable vehicle (e.g., 0.5% methylcellulose, 0.5% Tween 80). Prepare fresh daily.

  • Treatment Administration: Administer TGRX-326 or vehicle via oral gavage once daily.

  • Data Collection:

    • Measure tumor volume 2-3 times per week.

    • Record body weight at the same frequency to monitor toxicity.

    • Observe animals daily for any signs of distress.

  • Endpoint: Euthanize mice when tumors reach a predetermined endpoint (e.g., 1500-2000 mm3) or at the end of the study period.

  • Analysis:

    • Calculate tumor growth inhibition (TGI).

    • Plot tumor growth curves and survival curves (if applicable).

    • Collect tumors for downstream analysis (e.g., pharmacodynamics, histology).

Visualizations

TGRX_326_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EML4_ALK EML4-ALK Fusion Protein STAT3 STAT3 EML4_ALK->STAT3 Phosphorylation PI3K PI3K EML4_ALK->PI3K Activation RAS RAS EML4_ALK->RAS Activation TGRX_326 TGRX-326 TGRX_326->EML4_ALK Inhibition pSTAT3 p-STAT3 AKT AKT PI3K->AKT -> p-AKT RAF RAF RAS->RAF Activation Cascade Transcription Gene Transcription (Proliferation, Survival) pSTAT3->Transcription MEK MEK RAF->MEK Activation Cascade pAKT p-AKT pAKT->Transcription ERK ERK MEK->ERK Activation Cascade pERK p-ERK pERK->Transcription

Caption: TGRX-326 inhibits the EML4-ALK fusion protein, blocking downstream signaling pathways.

Experimental_Workflow A 1. ALK+ NSCLC Cell Culture B 2. Tumor Cell Implantation (Immunodeficient Mice) A->B C 3. Tumor Growth to 100-150 mm³ B->C D 4. Randomization into Groups (Vehicle, TGRX-326) C->D E 5. Daily Dosing (Oral Gavage) D->E F 6. Monitor Tumor Volume & Body Weight E->F G 7. Endpoint Analysis (TGI, PK/PD, Histo.) F->G

Caption: A typical experimental workflow for evaluating TGRX-326 efficacy in a xenograft model.

Troubleshooting_Logic Start Suboptimal Efficacy? CheckDose Is Dose & Formulation Correct? Start->CheckDose CheckModel Is Tumor Model Appropriate (ALK+)? CheckDose->CheckModel Yes Optimize Optimize Dose/Schedule CheckDose->Optimize No Revalidate Re-validate Model's ALK Status CheckModel->Revalidate No ConsiderResistance Consider Intrinsic Resistance Mechanisms CheckModel->ConsiderResistance Yes

Caption: A decision tree for troubleshooting suboptimal efficacy of TGRX-326 in vivo.

References

Validation & Comparative

Deulorlatinib vs. Lorlatinib: A Comparative Guide on Efficacy in ALK-Positive NSCLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of deulorlatinib and lorlatinib, two potent tyrosine kinase inhibitors (TKIs) targeting anaplastic lymphoma kinase (ALK) in non-small cell lung cancer (NSCLC). While direct head-to-head clinical trial data is not yet available, this document synthesizes preclinical and clinical findings to offer an objective overview of their respective efficacy profiles.

Executive Summary

Lorlatinib is a well-established third-generation ALK TKI with proven efficacy in both treatment-naïve and previously treated ALK-positive NSCLC, including cases with brain metastases and resistance to earlier-generation TKIs. Deulorlatinib, a novel next-generation ALK/ROS1 inhibitor, has demonstrated promising tolerability and significant antitumor activity in early-phase clinical trials, positioning it as a potential new therapeutic option. This guide delves into the available data to draw a comparative analysis of their performance.

Mechanism of Action and Signaling Pathway

Both deulorlatinib and lorlatinib are ATP-competitive inhibitors of the ALK tyrosine kinase. In ALK-rearranged NSCLC, a fusion gene leads to the constitutive activation of the ALK kinase domain, driving downstream signaling pathways crucial for cancer cell proliferation and survival, such as the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways. By binding to the ATP pocket of the ALK kinase domain, both drugs block its autophosphorylation and the subsequent activation of these oncogenic signaling cascades, ultimately leading to tumor cell apoptosis.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK_Fusion_Protein ALK Fusion Protein (e.g., EML4-ALK) GRB2_SOS GRB2/SOS ALK_Fusion_Protein->GRB2_SOS P PI3K PI3K ALK_Fusion_Protein->PI3K P JAK JAK ALK_Fusion_Protein->JAK P RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription Deulorlatinib_Lorlatinib Deulorlatinib / Lorlatinib Deulorlatinib_Lorlatinib->ALK_Fusion_Protein Inhibition

Diagram 1: ALK Signaling Pathway and TKI Inhibition.

Preclinical Efficacy

In Vitro Kinase and Cellular Proliferation Assays

Preclinical studies are vital for determining the potency and spectrum of activity of TKIs against wild-type ALK and various resistance mutations.

Table 1: Comparative Preclinical Activity (IC50, nM)

TargetDeulorlatinib (IC50, nM)Lorlatinib (IC50, nM)
Cell Line
Ba/F3-EML4-ALK L1196MData not publicly available~18
Ba/F3-EML4-ALK G1202RData not publicly available~37-80[1]
H3122 (EML4-ALK v1)Data not publicly available~46
Compound Mutations
Ba/F3-EML4-ALK G1202R/L1196MData not publicly available~1116[2]
H3122-EML4-ALK G1202R/L1196MData not publicly available~2253[2]

Note: Specific IC50 values for deulorlatinib against a comprehensive panel of ALK mutations are not yet publicly available in detail. The provided lorlatinib data is sourced from various preclinical studies.

Experimental Protocols: Preclinical Assays

A general workflow for the preclinical evaluation of ALK inhibitors is outlined below.

Preclinical_Workflow Start Start: Identify Novel ALK Inhibitor Kinase_Assay In Vitro Kinase Assay (Determine IC50 against recombinant ALK kinase) Start->Kinase_Assay Cell_Proliferation Cell-Based Proliferation Assay (IC50 in ALK-dependent cancer cell lines) Kinase_Assay->Cell_Proliferation Resistance_Profiling Resistance Mutation Profiling (Test against cell lines with known ALK resistance mutations) Cell_Proliferation->Resistance_Profiling Xenograft_Models In Vivo Xenograft Models (Evaluate anti-tumor activity in mice) Resistance_Profiling->Xenograft_Models PK_PD Pharmacokinetics (PK) and Pharmacodynamics (PD) Studies (Assess drug absorption, distribution, metabolism, excretion, and target engagement) Xenograft_Models->PK_PD Toxicity Toxicology Studies (Determine safety profile) PK_PD->Toxicity End Proceed to Clinical Trials Toxicity->End

Diagram 2: General Preclinical Evaluation Workflow for ALK TKIs.

Clinical Efficacy

The clinical development of deulorlatinib is in its early stages with a Phase 1/1b trial, while lorlatinib has undergone extensive evaluation in a Phase 3 trial (CROWN) and other studies.

Deulorlatinib: Phase 1/1b Trial (NCT05441956)

This multicenter, open-label trial evaluated the safety, efficacy, and pharmacokinetics of deulorlatinib in patients with ALK-positive NSCLC.[3][4]

Table 2: Efficacy of Deulorlatinib in ALK-Positive NSCLC (Phase 1/1b Trial) [3]

Patient PopulationNObjective Response Rate (ORR)Intracranial ORRMedian Duration of Response (DoR)
TKI-Naïve 3387.9%75%Not Reached
Crizotinib-Treated 1471.4%50%Not Reached
2nd-Gen TKI-Treated 9738.1%70.4%18.0 months
Lorlatinib: Phase 3 CROWN Trial (NCT03052608)

The CROWN study was a randomized, open-label, phase 3 trial comparing the efficacy and safety of lorlatinib with crizotinib in previously untreated advanced ALK-positive NSCLC.[5][6][7]

Table 3: Efficacy of Lorlatinib in Treatment-Naïve ALK-Positive NSCLC (CROWN Trial) [6]

Efficacy EndpointLorlatinib (n=149)Crizotinib (n=147)
Median Progression-Free Survival (PFS) Not Reached9.1 months
5-Year PFS Rate 60%8%
Objective Response Rate (ORR) 76%58%
Intracranial ORR (patients with baseline brain metastases) 82%23%

Experimental Protocols: Clinical Trials

Deulorlatinib Phase 1/1b Trial (NCT05441956)
  • Study Design: A three-part (dose-escalation, dose-expansion, and cohort-expansion), open-label, multicenter trial conducted in China.[3][4][8]

  • Patient Population: Patients with advanced ALK- or ROS1-positive NSCLC. The cohorts included patients who were TKI-naïve, previously treated with crizotinib, or previously treated with one or more second-generation ALK TKIs.[3][4]

  • Treatment: Deulorlatinib administered orally once daily. The recommended phase 2 dose (RP2D) was determined to be 60 mg once daily.[3]

  • Primary Endpoints: Safety and tolerability.[3][4]

  • Secondary Endpoints: Included ORR, DoR, PFS, and intracranial efficacy.

Lorlatinib CROWN Trial (NCT03052608)
  • Study Design: An ongoing, international, randomized, open-label, phase 3 trial.[5][7][9]

  • Patient Population: Patients with previously untreated, advanced ALK-positive NSCLC.[5]

  • Treatment: Patients were randomized 1:1 to receive lorlatinib 100 mg once daily or crizotinib 250 mg twice daily.[5]

  • Primary Endpoint: Progression-free survival (PFS) as assessed by blinded independent central review.[5][7]

  • Secondary Endpoints: Included overall survival, investigator-assessed PFS, ORR, intracranial ORR, and safety.[7]

Treatment Sequencing and Resistance

The development of resistance is a significant challenge in the treatment of ALK-positive NSCLC. Lorlatinib was specifically designed to overcome resistance mutations that emerge after treatment with first- and second-generation ALK TKIs, including the highly refractory G1202R mutation.[1][10] However, resistance to lorlatinib can also develop, often through the acquisition of compound ALK mutations.[2][11] The efficacy of deulorlatinib in patients who have progressed on second-generation TKIs suggests it may also have a role in overcoming certain resistance mechanisms, although more data is needed to fully characterize its activity against a broad panel of single and compound mutations.

Treatment_Sequencing cluster_1st_line First-Line Treatment cluster_2nd_line Second-Line / Later-Line Treatment TKI_Naive Treatment-Naïve ALK+ NSCLC Lorlatinib_1L Lorlatinib TKI_Naive->Lorlatinib_1L Deulorlatinib_1L Deulorlatinib (Promising Efficacy) TKI_Naive->Deulorlatinib_1L Progression_1 Disease Progression (Resistance Mutations) Lorlatinib_1L->Progression_1 Deulorlatinib_1L->Progression_1 Lorlatinib_2L Lorlatinib (Post 1st/2nd Gen TKI) Progression_2 Disease Progression (Compound Mutations) Lorlatinib_2L->Progression_2 Deulorlatinib_2L Deulorlatinib (Post 2nd Gen TKI) Deulorlatinib_2L->Progression_2 Progression_1->Lorlatinib_2L If not used 1L Progression_1->Deulorlatinib_2L

Diagram 3: Logical Flow of Treatment Sequencing and Resistance.

Conclusion

Lorlatinib is a highly effective first-line and later-line treatment for ALK-positive NSCLC, with a well-documented ability to overcome a broad range of resistance mutations and excellent intracranial activity. Deulorlatinib has shown considerable promise in its initial clinical evaluation, demonstrating high response rates in TKI-naïve patients and meaningful activity in those who have been pre-treated with other ALK inhibitors.

For drug development professionals, the promising early data for deulorlatinib warrants further investigation in larger, randomized trials to definitively establish its place in the therapeutic landscape of ALK-positive NSCLC. Researchers and scientists should focus on elucidating the precise mechanisms of action and resistance to deulorlatinib, particularly its activity against the complex compound mutations that can arise after sequential TKI therapy. A direct comparative trial between deulorlatinib and lorlatinib would be of high value to the oncology community.

References

TGRX-326 vs. Crizotinib: A Comparative Guide for Second-Generation Inhibitor-Resistant NSCLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of TGRX-326 (Deulorlatinib) and crizotinib for the treatment of non-small cell lung cancer (NSCLC) that has developed resistance to second-generation ALK inhibitors. The content is supported by experimental data to inform research and development in oncology.

Introduction

Acquired resistance to targeted therapies is a significant challenge in the treatment of anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC). While crizotinib, a first-generation ALK inhibitor, and subsequent second-generation inhibitors like alectinib and ceritinib have shown considerable efficacy, tumors inevitably develop resistance, often through secondary mutations in the ALK kinase domain.[1][2] TGRX-326, a third-generation ALK inhibitor, has been specifically designed to overcome these resistance mechanisms.[3] This guide evaluates the performance of TGRX-326 against crizotinib, particularly in the context of resistance to second-generation ALK tyrosine kinase inhibitors (TKIs).

Mechanism of Action and Resistance

Crizotinib is a multi-targeted tyrosine kinase inhibitor that targets ALK, ROS1, and MET.[1] Resistance to crizotinib and second-generation ALK inhibitors frequently arises from mutations in the ALK kinase domain, with the G1202R mutation being a common mechanism of resistance to second-generation agents.[2] TGRX-326, a deuterated derivative of lorlatinib, is a potent, brain-penetrant, third-generation ALK and ROS1 inhibitor with demonstrated activity against a wide range of ALK resistance mutations, including G1202R.[3][4]

Below is a diagram illustrating the signaling pathway and the points of inhibition for both drugs.

cluster_membrane Cell Membrane cluster_pathway Intracellular Signaling cluster_nucleus Nucleus cluster_inhibitors Inhibitors cluster_resistance Resistance Mutations RTK ALK/ROS1 Receptor Tyrosine Kinase GRB2 GRB2/SOS RTK->GRB2 P PI3K PI3K RTK->PI3K P RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Crizotinib Crizotinib (1st Gen) Crizotinib->RTK SecondGen Second-Gen TKIs (e.g., Alectinib) SecondGen->RTK TGRX326 TGRX-326 (3rd Gen) TGRX326->RTK G1202R G1202R TGRX326->G1202R Inhibits L1196M L1196M TGRX326->L1196M Inhibits G1202R->SecondGen Blocks Inhibition L1196M->Crizotinib Blocks Inhibition

Caption: ALK Signaling Pathway and TKI Inhibition.

Comparative Efficacy Data

Preclinical Data: Potency Against ALK Mutations

TGRX-326 demonstrates significant potency against a wide range of ALK mutations that confer resistance to crizotinib and second-generation TKIs.

ALK StatusTGRX-326 IC50 (nM)Crizotinib IC50 (nM)Fold Difference
Wild-TypeData not available~20-60-
Crizotinib-Resistant Mutations
L1196M (gatekeeper)Potent activityHigh resistanceSignificant
G1269APotent activityHigh resistanceSignificant
Second-Generation TKI-Resistant Mutations
G1202RPotent activityHigh resistanceSignificant

Note: Specific IC50 values for TGRX-326 are not publicly available in the search results, but its high potency against these mutations is consistently reported. Crizotinib is known to be ineffective against the G1202R mutation.[2][5]

Clinical Data: Efficacy in TKI-Resistant NSCLC

Clinical trial data for TGRX-326 (deulorlatinib) demonstrates its efficacy in patients who have progressed on prior ALK inhibitors.

Table 1: Objective Response Rate (ORR) of TGRX-326 in ALK-Positive NSCLC Patients

Patient CohortTGRX-326 ORR
Previously treated with second-generation TKIs (n=97)38.1%
Previously treated with crizotinib (n=14)71.4%
TKI-naïve (n=33)87.9%

Data from a multicenter, open-label, phase 1/1b trial of deulorlatinib (NCT05441956).[6]

Table 2: Intracranial Objective Response Rate (iORR) of TGRX-326

Patient CohortTGRX-326 iORR
Previously treated with second-generation TKIs70.4%
Previously treated with crizotinib50%
TKI-naïve75%

Data from a multicenter, open-label, phase 1/1b trial of deulorlatinib (NCT05441956).[6]

For comparison, the PROFILE 1007 trial showed that in patients who had received one prior platinum-based chemotherapy regimen, crizotinib resulted in an ORR of 65% and a median progression-free survival (PFS) of 7.7 months.[1] The CROWN study, which compared lorlatinib (the parent compound of TGRX-326) to crizotinib in the first-line setting, demonstrated a significantly higher intracranial response rate for lorlatinib (66% vs. 20% for crizotinib).[7]

Safety and Tolerability

Table 3: Common Treatment-Related Adverse Events (TRAEs) for TGRX-326 and Crizotinib

Adverse EventTGRX-326 (Deulorlatinib)Crizotinib
Most Common Hypercholesterolemia (79.3%), Hypertriglyceridemia (77.3%), Weight gain (53.0%)Visual disorders, Gastrointestinal side effects (nausea, vomiting, diarrhea), Elevated liver aminotransferases
Grade ≥3 TRAEs 40.4%Varies by study
Discontinuation due to TRAEs 1.5%~10% in some studies

TGRX-326 data from a phase 1/1b trial.[6] Crizotinib data is a summary from multiple trials.[1][8]

Experimental Protocols

Kinase Inhibition Assay (Representative Protocol)

This protocol outlines a typical biochemical assay to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Reagents Prepare Kinase, Substrate, ATP, and Inhibitor solutions Plate Add reagents to 384-well plate Reagents->Plate Incubate Incubate at room temperature Plate->Incubate Stop Add stop solution Incubate->Stop Read Read plate (e.g., fluorescence) Stop->Read Analyze Analyze data and calculate IC50 Read->Analyze

Caption: Kinase Inhibition Assay Workflow.

  • Reagent Preparation : Prepare solutions of the recombinant ALK kinase (wild-type or mutant), a suitable peptide substrate, ATP, and serial dilutions of the test inhibitor (TGRX-326 or crizotinib).

  • Plate Setup : In a 384-well plate, add the kinase, substrate, and inhibitor to each well.

  • Initiation of Reaction : Add ATP to each well to start the kinase reaction.

  • Incubation : Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Termination of Reaction : Add a stop solution to halt the kinase reaction.

  • Detection : Use a suitable detection method, such as a fluorescence-based assay, to measure the amount of phosphorylated substrate.

  • Data Analysis : Plot the percentage of kinase inhibition against the inhibitor concentration to determine the IC50 value.

Cell Viability Assay (MTT Assay Protocol)

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability.

cluster_cell_culture Cell Culture & Treatment cluster_mtt MTT Reaction cluster_readout Data Acquisition Seed Seed NSCLC cells in 96-well plate Treat Treat cells with varying concentrations of inhibitor Seed->Treat Incubate_cells Incubate for 72 hours Treat->Incubate_cells Add_MTT Add MTT reagent Incubate_cells->Add_MTT Incubate_MTT Incubate for 4 hours Add_MTT->Incubate_MTT Solubilize Add solubilization solution (e.g., DMSO) Incubate_MTT->Solubilize Measure Measure absorbance at 570 nm Solubilize->Measure Calculate Calculate cell viability and determine IC50 Measure->Calculate Sample Tumor Biopsy or Liquid Biopsy (ctDNA) Extraction Nucleic Acid Extraction (DNA/RNA) Sample->Extraction Analysis Next-Generation Sequencing (NGS) Extraction->Analysis Mutation_ID Identification of ALK Resistance Mutations (e.g., G1202R) Analysis->Mutation_ID Treatment Inform Treatment Decision Mutation_ID->Treatment

References

Comparative study of Deulorlatinib and other third-generation ALK inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Deulorlatinib and Other Third-Generation ALK Inhibitors for Non-Small Cell Lung Cancer

Introduction

Anaplastic lymphoma kinase (ALK) gene rearrangements are critical oncogenic drivers in a subset of non-small cell lung cancer (NSCLC).[1] The development of ALK tyrosine kinase inhibitors (TKIs) has revolutionized the treatment for this patient population.[1] Over time, successive generations of ALK inhibitors have been developed to counter acquired resistance mutations that limit the efficacy of earlier drugs.[2] Third-generation ALK inhibitors, such as the established drug lorlatinib and the newer agent deulorlatinib, are designed for high potency, broad coverage of ALK resistance mutations, and improved central nervous system (CNS) penetration.[3][4]

Deulorlatinib (TGRX-326) is a deuterium-stabilized analogue of lorlatinib.[5] The substitution of hydrogen with deuterium atoms at specific metabolic sites is intended to reduce metabolic clearance, improve pharmacokinetic stability, and potentially enhance bioavailability compared to its non-deuterated counterpart.[5] This guide provides a comparative analysis of deulorlatinib with other third-generation ALK inhibitors, primarily focusing on lorlatinib due to their structural similarity and the availability of comparative data, with additional context provided by other leading next-generation inhibitors like alectinib. The comparison covers mechanism of action, clinical efficacy, activity against resistance mutations, and safety profiles, supported by available experimental data.

Mechanism of Action and ALK Signaling Pathway

Like other ALK TKIs, deulorlatinib functions as an ATP-competitive inhibitor of the ALK tyrosine kinase.[5] By binding to the ATP pocket of the ALK enzyme, it blocks the phosphorylation and activation of downstream signaling cascades responsible for cancer cell proliferation and survival.[5][6] The EML4-ALK fusion protein, the most common ALK rearrangement in NSCLC, leads to constitutive activation of these pathways.[1][7]

The core signaling pathways activated by the ALK fusion protein are depicted below. Inhibition by third-generation TKIs blocks these signals, leading to tumor cell apoptosis.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EML4-ALK EML4-ALK Fusion Protein GRB2 GRB2/SOS EML4-ALK->GRB2 JAK JAK EML4-ALK->JAK PI3K PI3K EML4-ALK->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation Proliferation Transcription->Proliferation Cell Proliferation, Survival, Angiogenesis Deulorlatinib Deulorlatinib/ Lorlatinib Deulorlatinib->EML4-ALK Inhibits

Caption: Simplified ALK signaling pathway in NSCLC.

Comparative Efficacy

The clinical efficacy of deulorlatinib has been evaluated in a multicenter, open-label, phase 1/1b trial (NCT05441956).[8] The data allows for a preliminary comparison with lorlatinib, primarily referencing the pivotal CROWN phase 3 trial (NCT03052608), and alectinib from the ALEX phase 3 trial (NCT02075840).

Systemic and Intracranial Efficacy

Third-generation ALK inhibitors are noted for their high efficacy in both treatment-naïve patients and those who have developed resistance to prior TKIs, as well as their ability to treat or prevent brain metastases.[9][10]

Inhibitor Trial Patient Population Overall Response Rate (ORR) Intracranial ORR (Patients with CNS Mets) Progression-Free Survival (PFS) Citation(s)
Deulorlatinib Phase 1/1bTKI-Naïve87.9%75.0%Not Reached[3][8]
Crizotinib-Treated71.4%50.0%Not Reached[3][8]
2nd-Gen TKI-Treated38.1%70.4%Median DOR: 18.0 mos[3][8]
Lorlatinib CROWN (Phase 3)TKI-Naïve78%82%60% PFS rate at 5 years[11]
Phase 22nd/3rd Line47%63%Median PFS: 6.9 mos[12][13]
Alectinib ALEX (Phase 3)TKI-Naïve82.9%81%Median PFS: 34.8 mos[14][15]

DOR: Duration of Response. Data for Deulorlatinib is from a Phase 1/1b trial and may not be directly comparable to Phase 3 trial results.

Deulorlatinib demonstrates a high ORR in TKI-naïve patients (87.9%), comparable to the rates seen with lorlatinib and alectinib in their respective pivotal trials.[8][15] Its efficacy in patients previously treated with second-generation TKIs (ORR 38.1%) is particularly noteworthy, as this population has limited treatment options.[8] The intracranial ORR of deulorlatinib appears robust across different patient cohorts, underscoring its CNS-penetrant design.[3]

Activity Against Resistance Mutations

A primary advantage of third-generation ALK inhibitors is their ability to overcome a wide spectrum of resistance mutations that arise after treatment with first- and second-generation agents.[16] The G1202R mutation is a common and highly refractory mutation against which lorlatinib shows significant activity.[4] Deulorlatinib, like lorlatinib, is effective against several key resistance mutations, including L1196M, G1269A, and the challenging G1202R.[5]

However, resistance to third-generation inhibitors can also emerge, often through the development of compound mutations (two or more mutations on the same ALK allele).[17][18] The development of these complex mutations represents a significant clinical challenge.

ALK_Inhibitor_Resistance cluster_therapy Therapeutic Progression & Resistance cluster_mutations Acquired Resistance Mutations Start ALK+ NSCLC (TKI-Naïve) FirstGen 1st Gen TKI (Crizotinib) Start->FirstGen First-Line Treatment SecondGen 2nd Gen TKI (Alectinib, etc.) Start->SecondGen First-Line Treatment FirstGen->SecondGen Progression Mut1 Single Mutations (L1196M, G1269A) FirstGen->Mut1 Resistance ThirdGen 3rd Gen TKI (Lorlatinib, Deulorlatinib) SecondGen->ThirdGen Progression Mut2 Solvent Front Mutation (G1202R) SecondGen->Mut2 Resistance ThirdGen->Mut1 Effective Against ThirdGen->Mut2 Effective Against Mut3 Compound Mutations (e.g., G1202R + L1196M) ThirdGen->Mut3 Resistance

Caption: ALK inhibitor generations and acquired resistance.

Safety and Tolerability Profile

The safety profile is a critical differentiator among ALK inhibitors. While highly effective, third-generation agents are associated with a distinct set of adverse events, particularly CNS and metabolic effects.[19]

Adverse Event (Any Grade) Deulorlatinib (Phase 1/1b)[8]Lorlatinib (CROWN Trial, 5-yr)[11]Alectinib (ALEX Trial)[15]
Hypercholesterolemia79.3%High Cholesterol: 70%N/A
Hypertriglyceridemia77.3%High Triglycerides: 64%N/A
Weight Gain53.0%17%10%
EdemaN/A55%16%
Peripheral NeuropathyN/A34%19%
Cognitive EffectsN/A21%6%
Grade ≥3 TRAEs 40.4% 77% 50%
TRAE-led Discontinuation 1.5% 5% 11-26% (Conflicting reports)

Grade 1-4. N/A: Not specifically reported with high frequency in cited sources.

The most common treatment-related adverse events (TRAEs) for deulorlatinib were metabolic: hypercholesterolemia (79.3%) and hypertriglyceridemia (77.3%).[8] This aligns closely with the known profile of lorlatinib.[11] Notably, the rate of Grade 3 or higher TRAEs for deulorlatinib was 40.4%, and the rate of treatment discontinuation due to TRAEs was very low at 1.5%.[8] This suggests a manageable safety profile, although direct comparison with lorlatinib's higher Grade ≥3 AE rate (77%) should be made with caution due to differences in trial design and patient numbers.[11]

Experimental Protocols

The clinical data presented are derived from structured clinical trials. Below are the summarized methodologies for the key studies cited.

Deulorlatinib: Phase 1/1b Trial (NCT05441956)
  • Design: A three-part (dose-escalation, dose-expansion, cohort-expansion), open-label, phase 1/1b trial conducted at 22 sites in China.[3][8]

  • Participants: Patients with advanced ALK- or ROS1-positive NSCLC. Cohorts included TKI-naïve patients, those previously treated with crizotinib, and those who had progressed on a second-generation ALK inhibitor.[8]

  • Intervention: Deulorlatinib administered orally once daily, with the recommended phase 2 dose (RP2D) established at 60 mg.[8]

  • Primary Endpoints: Safety and tolerability.[20]

  • Secondary Endpoints: Objective response rate (ORR), duration of response (DOR), and pharmacokinetics.[8]

Deulorlatinib_Trial_Workflow Screening Patient Screening (Advanced ALK+ NSCLC) Enrollment Enrollment into Cohorts - TKI-Naïve - Crizotinib-Treated - 2nd Gen TKI-Treated Screening->Enrollment DoseEsc Part 1: Dose Escalation (5-125mg daily) Enrollment->DoseEsc RP2D Determine RP2D (60mg daily) DoseEsc->RP2D CohortExp Part 2/3: Cohort Expansion (Treatment at RP2D) RP2D->CohortExp Assessment Efficacy & Safety Assessment (RECIST 1.1, CTCAE) CohortExp->Assessment Analysis Data Analysis (ORR, DOR, Safety) Assessment->Analysis

Caption: Workflow of the Deulorlatinib Phase 1/1b Trial.

Lorlatinib: CROWN Phase 3 Trial (NCT03052608)
  • Design: A randomized, open-label, parallel-group, multicenter, global phase 3 trial.[13]

  • Participants: 296 patients with advanced, previously untreated ALK-positive NSCLC.[11]

  • Intervention: Patients were randomized 1:1 to receive either lorlatinib (100 mg once daily) or crizotinib (250 mg twice daily).[13]

  • Primary Endpoint: Progression-free survival (PFS) as assessed by blinded independent central review.[15]

  • Secondary Endpoints: Overall survival (OS), ORR, intracranial response, and safety.[15]

Conclusion

Deulorlatinib is a promising new-generation ALK inhibitor that builds upon the established foundation of lorlatinib. Its deuterated structure is designed to offer improved pharmacokinetics.[5] Early clinical data from the phase 1/1b trial demonstrates high efficacy in TKI-naïve patients, comparable to that of lorlatinib and alectinib, and meaningful activity in patients with acquired resistance to second-generation TKIs.[8]

The safety profile of deulorlatinib is characterized by metabolic adverse events, similar to lorlatinib, but initial data suggests it is manageable, with a very low rate of treatment discontinuation.[8] While these results are encouraging, definitive comparisons require data from larger, randomized phase 3 trials. Deulorlatinib has the potential to become a valuable treatment option for patients with ALK-positive NSCLC, offering a profile of high systemic and intracranial efficacy combined with a manageable safety profile.[8][21]

References

Predicting Deulorlatinib Sensitivity: A Comparative Guide to Biomarkers in ALK-Positive NSCLC

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of biomarkers for predicting sensitivity to Deulorlatinib and other anaplastic lymphoma kinase (ALK) inhibitors in patients with non-small cell lung cancer (NSCLC). Designed for researchers, scientists, and drug development professionals, this document synthesizes clinical trial data, details experimental methodologies, and presents signaling pathways and workflows to aid in the strategic development and application of targeted therapies.

Deulorlatinib is a next-generation, highly brain-penetrant ALK/ROS1 tyrosine kinase inhibitor (TKI) designed to overcome resistance to previous generations of ALK inhibitors.[1][2] It is a deuterated analogue of Lorlatinib, a modification intended to improve its pharmacokinetic profile.[1] Recent clinical trial data has identified promising predictive biomarkers for Deulorlatinib sensitivity, offering a new avenue for personalizing treatment in ALK-positive NSCLC.[1][2]

Predictive Biomarkers for Deulorlatinib

The phase 1/1b trial of Deulorlatinib (NCT05441956) revealed two key potential biomarkers for predicting patient response:

  • Undetectable ALK alterations at baseline: Patients with no detectable ALK alterations in their tumor tissue before starting treatment may have a better response to Deulorlatinib.[1][2]

  • ALK circulating tumor DNA (ctDNA) clearance at week 6: The clearance of ALK ctDNA from the bloodstream by the sixth week of treatment is another strong indicator of a favorable response.[1][2]

These biomarkers suggest that both the initial molecular landscape of the tumor and its early response to treatment are critical determinants of long-term efficacy.

Comparative Efficacy of ALK Inhibitors

The following tables summarize the efficacy of Deulorlatinib in comparison to other prominent ALK inhibitors—Crizotinib, Alectinib, and Lorlatinib—across different patient populations based on prior TKI treatment.

Table 1: Efficacy of ALK Inhibitors in TKI-Naïve Patients

DrugClinical TrialObjective Response Rate (ORR)Intracranial ORRMedian Duration of Response (DoR)
Deulorlatinib NCT0544195687.9%[1]75%[1]Not Reached[1]
Lorlatinib CROWN76%[3]82%[3]Not Reached[3]
Alectinib ALEX82.9%[4]59% (ALKi-naïve)[5]Not Reached
Crizotinib PROFILE 101474%[6][7]26% (ALKi-naïve)[5]10.9 months (PFS)[6]

Table 2: Efficacy of ALK Inhibitors in Crizotinib-Treated Patients

DrugClinical TrialObjective Response Rate (ORR)Intracranial ORRMedian Duration of Response (DoR)
Deulorlatinib NCT0544195671.4%[1]50%[1]Not Reached[1]
Lorlatinib Phase II69%[2]68%[2]7.3 months (PFS with ALK mutation)[8]
Alectinib Phase II52%[9]48% (ALKi-pretreated)[5]13.5 months[9]

Table 3: Efficacy of ALK Inhibitors in Patients Pre-treated with a Second-Generation TKI

DrugClinical TrialObjective Response Rate (ORR)Intracranial ORRMedian Duration of Response (DoR)
Deulorlatinib NCT0544195638.1%[1]70.4%[1]18.0 months[1]
Lorlatinib Phase II (with ALK mutation)69%[10]42% (progressed on non-crizotinib TKI)[2]11.0 months (PFS)[10]
Lorlatinib Phase II (without ALK mutation)27%[10]-5.4 months (PFS)[10]

Signaling Pathways and Resistance Mechanisms

The following diagram illustrates the ALK signaling pathway and the mechanism of action of ALK inhibitors, highlighting where resistance mutations can occur. Deulorlatinib, like other ALK inhibitors, competitively binds to the ATP-binding pocket of the ALK tyrosine kinase, blocking downstream signaling pathways that promote cancer cell proliferation and survival.[1] Resistance can emerge through secondary mutations within the ALK kinase domain or through the activation of bypass signaling pathways.[11][12][13]

ALK_Signaling_Pathway cluster_cell Tumor Cell cluster_downstream Downstream Signaling cluster_nucleus Nucleus Ligand Ligand ALK_Receptor ALK Receptor Tyrosine Kinase Ligand->ALK_Receptor Activation RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway ALK_Receptor->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway ALK_Receptor->PI3K_AKT_mTOR JAK_STAT JAK-STAT Pathway ALK_Receptor->JAK_STAT Deulorlatinib Deulorlatinib Deulorlatinib->ALK_Receptor Inhibition Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT_mTOR->Survival JAK_STAT->Survival Resistance Resistance Mutations (e.g., L1196M, G1269A, G1202R) Resistance->ALK_Receptor

Caption: ALK signaling pathway and Deulorlatinib's mechanism of action.

Experimental Workflow for Biomarker-Guided Treatment

The diagram below outlines a comprehensive workflow for identifying patients who are most likely to benefit from Deulorlatinib, integrating both tissue- and liquid-based biomarker analyses.

Caption: Workflow for Deulorlatinib patient selection and monitoring.

Experimental Protocols

ALK Rearrangement Detection in Tumor Tissue

1. Immunohistochemistry (IHC)

  • Principle: IHC detects the overexpression of the ALK protein, which is a surrogate marker for an ALK gene rearrangement.[14]

  • Methodology:

    • Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm) are deparaffinized and rehydrated.[15]

    • Antigen retrieval is performed using heat-induced epitope retrieval.

    • Sections are incubated with a primary antibody against ALK (e.g., D5F3 clone).[16]

    • A detection system with a chromogen is used to visualize the antibody binding.

    • A positive result is indicated by strong granular cytoplasmic staining in tumor cells.[16]

  • Note: IHC is often used as a screening tool. Positive or equivocal results are typically confirmed by FISH.[15]

2. Fluorescence In Situ Hybridization (FISH)

  • Principle: FISH uses fluorescently labeled DNA probes to detect chromosomal rearrangements in the ALK gene.[17]

  • Methodology:

    • FFPE tissue sections are pre-treated to allow probe penetration.[18]

    • A break-apart probe set, consisting of two differently colored probes that flank the ALK gene, is hybridized to the denatured cellular DNA.[18]

    • In cells without an ALK rearrangement, the two probes appear as a single fused (yellow or orange/green) signal.

    • In cells with an ALK rearrangement, the probes are separated, resulting in distinct red and green signals.

    • A positive result is typically defined as >15% of tumor cells showing split signals.[15]

3. Next-Generation Sequencing (NGS)

  • Principle: NGS can identify ALK fusions and specific resistance mutations by sequencing the DNA or RNA of the tumor.[19]

  • Methodology:

    • DNA or RNA is extracted from FFPE tumor tissue.

    • Sequencing libraries are prepared using targeted panels that include the ALK gene.[20]

    • The libraries are sequenced on an NGS platform.

    • Bioinformatic analysis is used to identify ALK fusions, their specific fusion partners, and any point mutations.[19]

ALK ctDNA Analysis from Liquid Biopsy
  • Principle: This method detects ALK gene alterations in cell-free DNA shed from tumors into the bloodstream.[21][22]

  • Methodology:

    • A peripheral blood sample is collected from the patient.

    • Plasma is separated from the whole blood by centrifugation.

    • ctDNA is extracted from the plasma.[23]

    • An amplicon-based or hybrid-capture-based NGS assay is used to analyze the ctDNA for ALK fusions and mutations.[24]

    • Results are analyzed to determine the presence or absence of ALK alterations.

This guide provides a foundational overview for researchers and drug development professionals. For detailed, step-by-step protocols, it is recommended to consult the specific manufacturer's instructions for the assays and reagents used. The continued investigation of biomarkers will be crucial for optimizing the use of Deulorlatinib and other targeted therapies in ALK-positive NSCLC.

References

TGRX-326: A Novel Approach to Overcoming Resistance in ALK-Positive Cancers

Author: BenchChem Technical Support Team. Date: November 2025

A new generation tyrosine kinase inhibitor, TGRX-326 (deulorlatinib), is showing promise in clinical trials for patients with anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC), particularly those who have developed resistance to earlier generation therapies. As a deuterated derivative of lorlatinib, TGRX-326 is designed for enhanced metabolic stability, potentially leading to improved efficacy and a better safety profile.

This guide provides a comprehensive overview of the available data on TGRX-326, with a focus on its potential to address resistance to the third-generation ALK inhibitor, lorlatinib. While direct preclinical comparisons in lorlatinib-resistant models are not yet publicly available, this document summarizes the existing clinical evidence for TGRX-326 and contextualizes its development within the landscape of emerging resistance to current ALK inhibitors.

Understanding Lorlatinib Resistance

Lorlatinib is a potent third-generation ALK tyrosine kinase inhibitor (TKI) that is effective against most single ALK resistance mutations that arise after treatment with first- and second-generation TKIs. However, acquired resistance to lorlatinib is a growing clinical challenge. The primary mechanisms of lorlatinib resistance include:

  • On-target ALK mutations: The development of complex, compound mutations in the ALK kinase domain can prevent lorlatinib from binding effectively. These mutations, such as G1202R combined with another mutation, are a significant hurdle in treatment.

  • Off-target bypass pathway activation: Cancer cells can find alternative routes to survive and proliferate by activating other signaling pathways, such as the EGFR, PI3K/AKT, or RAS/MAPK pathways, thereby circumventing the effects of ALK inhibition by lorlatinib.

The emergence of these resistance mechanisms underscores the need for next-generation ALK inhibitors with activity against these refractory tumors.

TGRX-326: Clinical Efficacy in TKI-Resistant NSCLC

TGRX-326 is currently being evaluated in a first-in-human, multicenter, open-label, Phase 1/1b clinical trial (NCT05441956) in patients with advanced ALK-positive NSCLC. The study has demonstrated promising anti-tumor activity, particularly in patients who have progressed on prior ALK TKI therapies.

Clinical Trial Data Summary

The following tables summarize the key efficacy and safety data from the Phase 1/1b trial of TGRX-326.

Table 1: Objective Response Rate (ORR) of TGRX-326 in ALK-Positive NSCLC Patients [1]

Patient CohortNumber of Patients (n)ORR (%)
TKI-Naïve3387.9
Previously treated with Crizotinib1471.4
Previously treated with 2nd Gen TKI9738.1

Table 2: Intracranial Objective Response Rate (IC-ORR) of TGRX-326 in ALK-Positive NSCLC Patients with Brain Metastases [1]

Patient CohortIC-ORR (%)
TKI-Naïve75
Previously treated with Crizotinib50
Previously treated with 2nd Gen TKI70.4

Table 3: Common Treatment-Related Adverse Events (TRAEs) with TGRX-326 (at Recommended Phase 2 Dose) [1]

Adverse EventFrequency (%)
Hypercholesterolemia79.3
Hypertriglyceridemia77.3
Weight Gain53.0

Experimental Protocols

Phase 1/1b Clinical Trial of TGRX-326 (NCT05441956)

Study Design: This is a multicenter, open-label, three-part study including dose escalation, dose expansion, and cohort expansion phases.[1]

Patient Population: Eligible patients have advanced or metastatic ALK-positive NSCLC. Patients in the dose escalation and expansion cohorts had progressed on at least one prior second-generation ALK TKI. The cohort expansion phase includes patients who are TKI-naïve, have progressed on crizotinib, or have progressed on a second-generation TKI.[1]

Treatment: TGRX-326 is administered orally once daily. The recommended Phase 2 dose (RP2D) has been determined to be 60 mg once daily.[1]

Endpoints: The primary endpoints are to assess the safety and tolerability of TGRX-326 and to determine the maximum tolerated dose and RP2D. Secondary endpoints include evaluating the anti-tumor activity of TGRX-326 by assessing ORR and IC-ORR.[1]

Visualizing the Landscape of ALK Inhibition and Resistance

The following diagrams illustrate the signaling pathways involved in ALK-positive NSCLC and the mechanisms of resistance to lorlatinib.

ALK_Signaling_Pathway ALK Signaling Pathway in NSCLC cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Fusion Protein RAS RAS ALK->RAS PI3K PI3K ALK->PI3K STAT3 STAT3 ALK->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation

Figure 1: Simplified ALK signaling pathway leading to cell proliferation and survival.

Lorlatinib_Resistance Mechanisms of Lorlatinib Resistance cluster_on_target On-Target Resistance cluster_off_target Off-Target Resistance Lorlatinib Lorlatinib ALK ALK Fusion Protein Lorlatinib->ALK Inhibition Proliferation Tumor Growth ALK->Proliferation Resistance Resistance Compound_Mutation ALK Compound Mutations (e.g., G1202R + L1196M) Compound_Mutation->ALK Alters drug binding site Compound_Mutation->Resistance EGFR EGFR Pathway Activation EGFR->Proliferation Bypass Signaling EGFR->Resistance PI3K_AKT PI3K/AKT Pathway Activation PI3K_AKT->Proliferation Bypass Signaling PI3K_AKT->Resistance RAS_MAPK RAS/MAPK Pathway Activation RAS_MAPK->Proliferation Bypass Signaling RAS_MAPK->Resistance

Figure 2: On-target and off-target mechanisms of resistance to lorlatinib.

TGRX326_Trial_Workflow TGRX-326 Phase 1/1b Trial Workflow Start Patient Enrollment (Advanced ALK+ NSCLC) Dose_Escalation Phase 1a: Dose Escalation (Determine MTD & RP2D) Start->Dose_Escalation Dose_Expansion Phase 1b: Dose Expansion (Confirm Safety & Tolerability at RP2D) Dose_Escalation->Dose_Expansion Cohort_Expansion Phase 1b: Cohort Expansion (Evaluate Efficacy in Specific Populations) Dose_Expansion->Cohort_Expansion TKI_Naive TKI-Naïve Cohort_Expansion->TKI_Naive Crizotinib_Resistant Crizotinib Resistant Cohort_Expansion->Crizotinib_Resistant Second_Gen_Resistant 2nd Gen TKI Resistant Cohort_Expansion->Second_Gen_Resistant Endpoint_Analysis Endpoint Analysis (Safety, ORR, IC-ORR) TKI_Naive->Endpoint_Analysis Crizotinib_Resistant->Endpoint_Analysis Second_Gen_Resistant->Endpoint_Analysis

Figure 3: Workflow of the TGRX-326 Phase 1/1b clinical trial.

The Path Forward: TGRX-326 and the Future of ALK-Positive NSCLC Treatment

TGRX-326 has demonstrated significant clinical activity and a manageable safety profile in patients with ALK-positive NSCLC, including those who have been heavily pretreated. Its efficacy in patients with brain metastases is particularly encouraging.

While the current clinical data for TGRX-326 is focused on patients resistant to second-generation TKIs, its development as a deuterated analog of lorlatinib suggests a potential role in overcoming some mechanisms of lorlatinib resistance. However, without direct preclinical data comparing TGRX-326 to lorlatinib and other next-generation inhibitors in lorlatinib-resistant models, its precise positioning in this setting remains to be fully elucidated.

The field of ALK-positive NSCLC treatment is rapidly evolving, with the development of fourth-generation ALK inhibitors specifically designed to target the compound mutations that confer resistance to lorlatinib. Further research, including the release of preclinical data and results from ongoing and future clinical trials, will be crucial in defining the role of TGRX-326 in the ever-expanding armamentarium against ALK-driven cancers. Researchers and clinicians eagerly await more data to determine if TGRX-326 can provide a durable and effective treatment option for patients who have exhausted current therapies.

References

Comparative Efficacy of TGRX-326 (Deulorlatinib) in ALK-Positive Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals on Efficacy in Patients Resistant to Crizotinib and Second-Generation Tyrosine Kinase Inhibitors

The emergence of acquired resistance to anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitors (TKIs) presents a significant clinical challenge in the management of ALK-rearranged non-small cell lung cancer (NSCLC). While first-generation (crizotinib) and second-generation (e.g., alectinib, ceritinib) TKIs offer substantial benefit, most patients eventually experience disease progression.[1] This progression is often driven by secondary mutations within the ALK kinase domain or the activation of bypass signaling pathways.[2][3][4] The solvent front mutation G1202R is a particularly common resistance mechanism to second-generation TKIs.[3][4]

This guide provides a comparative overview of TGRX-326 (also known as Deulorlatinib), a next-generation ALK/ROS1 inhibitor, and Lorlatinib, an established third-generation ALK inhibitor.[5][6][7] The focus is on their efficacy in patients with ALK-positive NSCLC who have progressed on both crizotinib and a second-generation TKI.

Mechanism of Action and Resistance

First and second-generation ALK inhibitors effectively target the ATP-binding pocket of the ALK fusion protein, inhibiting its downstream signaling. However, mutations can alter the kinase domain's conformation, reducing drug binding and leading to resistance. Third-generation inhibitors like TGRX-326 and Lorlatinib are designed to be effective against a wide range of these resistance mutations, including the G1202R mutation, and to have improved central nervous system (CNS) penetration.[3][6][8][9] TGRX-326 is a deuterated derivative of lorlatinib, designed to have a higher exposure which may lead to better efficacy and alleviated toxicities.[6][8]

ALK Signaling and TKI Inhibition Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 TKI Intervention & Resistance ALK Fusion Protein ALK Fusion Protein Downstream Signaling (STAT3, PI3K/AKT, MAPK) Downstream Signaling (STAT3, PI3K/AKT, MAPK) ALK Fusion Protein->Downstream Signaling (STAT3, PI3K/AKT, MAPK) ALK Resistance Mutations (e.g., G1202R) ALK Resistance Mutations (e.g., G1202R) ALK Fusion Protein->ALK Resistance Mutations (e.g., G1202R) Bypass Pathways (EGFR, MET) Bypass Pathways (EGFR, MET) Bypass Pathways (EGFR, MET)->Downstream Signaling (STAT3, PI3K/AKT, MAPK) Activates Proliferation & Survival Proliferation & Survival Downstream Signaling (STAT3, PI3K/AKT, MAPK)->Proliferation & Survival Crizotinib (1st Gen) Crizotinib (1st Gen) Crizotinib (1st Gen)->ALK Fusion Protein Inhibits Alectinib/Ceritinib (2nd Gen) Alectinib/Ceritinib (2nd Gen) Alectinib/Ceritinib (2nd Gen)->ALK Fusion Protein Inhibits TGRX-326 / Lorlatinib (3rd Gen) TGRX-326 / Lorlatinib (3rd Gen) TGRX-326 / Lorlatinib (3rd Gen)->ALK Resistance Mutations (e.g., G1202R) Inhibits ALK Resistance Mutations (e.g., G1202R)->Alectinib/Ceritinib (2nd Gen) Confers Resistance to TGRX-326 Phase 1/1b Trial Workflow cluster_cohorts Expansion Cohorts Patient Screening Patient Screening Dose Escalation Dose Escalation Patient Screening->Dose Escalation Dose Expansion Dose Expansion Dose Escalation->Dose Expansion RP2D Determination (60mg QD) RP2D Determination (60mg QD) Dose Expansion->RP2D Determination (60mg QD) Cohort Expansion Cohort Expansion RP2D Determination (60mg QD)->Cohort Expansion Post-Crizotinib Post-Crizotinib Cohort Expansion->Post-Crizotinib Post-2nd Gen TKI Post-2nd Gen TKI Cohort Expansion->Post-2nd Gen TKI TKI-Naïve TKI-Naïve Cohort Expansion->TKI-Naïve Efficacy Analysis Efficacy Analysis Post-Crizotinib->Efficacy Analysis Post-2nd Gen TKI->Efficacy Analysis TKI-Naïve->Efficacy Analysis

References

A Comparative Safety Profile: Deulorlatinib vs. Lorlatinib in the Treatment of ALK-Positive Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the safety profiles of deulorlatinib and lorlatinib, two potent anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitors (TKIs) used in the treatment of non-small cell lung cancer (NSCLC). The information is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of these therapies.

Deulorlatinib, a next-generation deuterated TKI, is designed to improve upon the pharmacokinetic properties of lorlatinib.[1] Lorlatinib, a third-generation ALK inhibitor, has demonstrated significant efficacy, including in patients with brain metastases.[2] This guide synthesizes available clinical trial data to present a comparative overview of their safety and tolerability.

Executive Summary

Both deulorlatinib and lorlatinib are effective in treating ALK-positive NSCLC but exhibit distinct safety profiles. The most common treatment-related adverse events (TRAEs) for both drugs are metabolic in nature, primarily hypercholesterolemia and hypertriglyceridemia.[3][4][5] Lorlatinib is also notably associated with central nervous system (CNS) effects, including cognitive and mood changes.[2][6] Data from a phase 1/1b trial of deulorlatinib suggests a manageable safety profile with a low rate of discontinuation due to adverse events.[3][4][5]

Comparative Safety Data

The following table summarizes the incidence of common treatment-related adverse events observed in clinical trials for deulorlatinib and lorlatinib.

Adverse EventDeulorlatinib (Phase 1/1b Trial)[3][4][5]Lorlatinib (Pooled Analysis)[7][8]
Metabolic
Hypercholesterolemia79.3%82.4%
Hypertriglyceridemia77.3%60.7%
Weight Gain53.0%-
General
Edema-51.2%
Peripheral Neuropathy-43.7%
Neurological
Central Nervous System Effects-39.7%
- Cognitive Effects-14.57%[6]
- Mood Effects-11.17%[6]
- Speech Effects-7.24%[6]
- Psychotic Effects-4.97%[6]
Grade ≥3 TRAEs 40.4%-
Dose Interruption due to TRAEs 11.1%21.7%[7]
Dose Reduction due to TRAEs 3.0%19.7%[7]
Discontinuation due to TRAEs 1.5%2.0%[7]

Data for lorlatinib's weight gain, grade ≥3 TRAEs, and specific CNS effects are reported across various studies and may not be directly comparable to the single trial data for deulorlatinib.

Experimental Protocols

The safety data presented is derived from clinical trials with specific methodologies for monitoring and grading adverse events.

Deulorlatinib Phase 1/1b Trial (NCT05441956)

Objective: To evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of deulorlatinib in patients with advanced ALK-positive or ROS1-positive NSCLC.[3][5]

Methodology: This was a three-part, open-label trial consisting of dose-escalation, dose-expansion, and cohort-expansion phases.[3][5] Patients received deulorlatinib orally once daily at doses ranging from 5 to 125 mg.[3] Safety assessments included monitoring and recording of all adverse events (AEs), serious adverse events (SAEs), and laboratory abnormalities. The severity of AEs was graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE). The primary outcomes were safety and tolerability.[3]

Lorlatinib Safety Profile (Pooled Analysis)

Objective: To establish the safety profile of lorlatinib in patients with ALK-positive metastatic NSCLC.

Methodology: The safety profile of lorlatinib was established based on a pooled analysis of 295 patients who received the recommended dose of 100 mg once daily.[7][8] Adverse events were monitored and graded, with a focus on key reactions including hyperlipidemia, central nervous system effects, weight increase, edema, peripheral neuropathy, and gastrointestinal effects.[7][9] Management of adverse events often involved dose modification and/or standard supportive medical therapy.[8]

Signaling Pathways and Drug Action

Deulorlatinib and lorlatinib are potent inhibitors of the ALK tyrosine kinase, which is a key driver in certain types of NSCLC. By binding to the ATP-binding pocket of the ALK enzyme, these drugs block downstream signaling pathways crucial for cancer cell proliferation and survival.[1]

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling cluster_outcome Cellular Outcome ALK ALK Receptor Tyrosine Kinase RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK Deulorlatinib Deulorlatinib Deulorlatinib->ALK Lorlatinib Lorlatinib Lorlatinib->ALK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT STAT JAK->STAT STAT->Proliferation

Figure 1: ALK Signaling Pathway Inhibition

Experimental Workflow for Safety Assessment in Clinical Trials

The assessment of drug safety in clinical trials follows a structured workflow to ensure patient safety and data integrity.

Safety_Assessment_Workflow Start Patient Enrollment Baseline Baseline Assessment (Physical Exam, Labs, Imaging) Start->Baseline Treatment Drug Administration (Deulorlatinib or Lorlatinib) Baseline->Treatment Monitoring Ongoing Monitoring (AEs, Vital Signs, Labs) Treatment->Monitoring AE_Detection Adverse Event Detected Monitoring->AE_Detection Reporting Data Collection & Reporting Monitoring->Reporting No AE Grading AE Grading (NCI-CTCAE) AE_Detection->Grading Yes Management AE Management (Dose Modification, Supportive Care) Grading->Management Management->Monitoring End End of Study Analysis Reporting->End

Figure 2: Clinical Trial Safety Assessment Workflow

Discussion and Future Directions

The available data indicates that both deulorlatinib and lorlatinib have manageable safety profiles, with metabolic adverse events being the most common. The lower rates of dose interruption, reduction, and discontinuation for deulorlatinib in its phase 1/1b trial are promising.[3][4][5] However, direct comparative trials are needed to definitively assess the relative safety of these two agents. A key area for future research will be the long-term safety of deulorlatinib and a more detailed characterization of its CNS safety profile compared to lorlatinib. As more data becomes available from ongoing and future clinical trials, a clearer picture of the comparative safety of these important therapies will emerge.

References

A Head-to-Head Battle in ALK-Positive NSCLC: Deulorlatinib versus Lorlatinib in the Face of Resistance

Author: BenchChem Technical Support Team. Date: November 2025

A new generation of ALK inhibitors is pushing the boundaries of treatment for ALK-positive non-small cell lung cancer (NSCLC), offering hope against a growing landscape of resistance mutations. This guide provides a detailed comparative analysis of Deulorlatinib (TGRX-326), a novel ALK/ROS1 inhibitor, and Lorlatinib, an established third-generation ALK inhibitor, focusing on their efficacy against resistance mutations, supported by preclinical and clinical data.

Deulorlatinib, a deuterium-stabilized analogue of lorlatinib, is designed for improved pharmacokinetics and metabolic stability.[1] Both tyrosine kinase inhibitors (TKIs) are potent against a range of anaplastic lymphoma kinase (ALK) mutations that drive resistance to earlier-generation therapies. However, the emergence of complex compound mutations continues to challenge the long-term efficacy of these targeted agents, necessitating a deeper understanding of their respective strengths and weaknesses.

Quantitative Analysis of Inhibitory Activity

Preclinical studies utilizing engineered cell lines provide a quantitative measure of a drug's potency against specific mutations, expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The following tables summarize the available preclinical IC50 data for Deulorlatinib and Lorlatinib against various single and compound ALK resistance mutations.

Table 1: Comparative Preclinical Efficacy (IC50, nM) of Deulorlatinib and Lorlatinib Against Single ALK Resistance Mutations

ALK MutationDeulorlatinib (IC50, nM)Lorlatinib (IC50, nM)
L1196MData not available18 - 46
G1269AData not available<1 - 20
I1171NData not available13 - 35
G1202RData not available37 - 168

Table 2: Comparative Preclinical Efficacy (IC50, nM) of Deulorlatinib and Lorlatinib Against Compound ALK Resistance Mutations

ALK Compound MutationDeulorlatinib (IC50, nM)Lorlatinib (IC50, nM)
G1202R + L1196MData not available1000 - 2253[2]
G1202R + C1156YData not availableData not available
G1202R + L1198FData not availableData not available
I1171S + G1269AData not available552.6[3]

Note: Direct head-to-head preclinical IC50 data for Deulorlatinib against a comprehensive panel of ALK resistance mutations is not yet publicly available in detail. The available preclinical data for Deulorlatinib indicates anti-proliferation activity against cells with different ALK/ROS1 fusion genes and resistance mutations, with specific IC50 values detailed in supplementary materials of a phase 1/1b trial publication.[1] The data for lorlatinib is aggregated from multiple preclinical studies.

Clinical Efficacy in ALK-Positive NSCLC

Clinical trials provide real-world evidence of a drug's effectiveness. The following table compares the objective response rates (ORR) of Deulorlatinib and Lorlatinib in different patient populations based on prior TKI treatments.

Table 3: Comparative Clinical Efficacy (Objective Response Rate, ORR) of Deulorlatinib and Lorlatinib

Patient CohortDeulorlatinib (ORR)Lorlatinib (ORR)
TKI-Naïve87.9%[4]90%
Crizotinib-Treated71.4%[4]69%[5]
Second-Generation TKI-Treated38.1%[4]39%

Deulorlatinib has demonstrated promising clinical activity in a phase 1/1b trial, with an objective response rate (ORR) of 87.9% in treatment-naïve patients, 71.4% in those previously treated with crizotinib, and 38.1% in patients who had received a second-generation TKI.[4] These results are comparable to the established efficacy of lorlatinib in similar patient populations.[5]

Mechanisms of Action and Resistance

Both Deulorlatinib and Lorlatinib are ATP-competitive inhibitors of the ALK tyrosine kinase. By binding to the ATP-binding pocket of the ALK protein, they block downstream signaling pathways crucial for cancer cell growth and survival.

Resistance to lorlatinib can occur through two main mechanisms:

  • On-target mutations: These are additional mutations within the ALK kinase domain that prevent lorlatinib from binding effectively. Compound mutations, where multiple mutations exist on the same ALK allele, are a significant challenge and often confer high-level resistance.[2]

  • Bypass signaling pathways: Cancer cells can activate alternative signaling pathways to circumvent their dependence on ALK signaling, rendering ALK inhibitors ineffective.

Deulorlatinib was developed to overcome acquired resistance to earlier-generation ALK TKIs and has shown potency against a broad spectrum of ALK kinase-domain resistant mutations, including the highly refractory G1202R mutation.

Signaling Pathways

The anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated by genetic rearrangements, drives tumor growth by activating several downstream signaling pathways.

ALK_Signaling_Pathway ALK Activated ALK Fusion Protein RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation

Caption: ALK signaling activates key downstream pathways promoting cancer cell growth.

Experimental Protocols

The determination of IC50 values is a critical step in the preclinical evaluation of kinase inhibitors. The following is a generalized protocol for assessing the inhibitory activity of compounds like Deulorlatinib and Lorlatinib against ALK resistance mutations using a Ba/F3 cell-based assay.

Ba/F3 Cell-Based Proliferation Assay Protocol

  • Cell Line Generation:

    • The murine pro-B cell line Ba/F3, which is dependent on interleukin-3 (IL-3) for survival, is used.

    • Ba/F3 cells are genetically engineered to express various EML4-ALK fusion proteins containing specific resistance mutations.

    • Successful transformation renders the cells IL-3 independent, with their proliferation now being driven by the expressed ALK fusion protein.

  • Cell Culture and Plating:

    • Engineered Ba/F3 cells are cultured in appropriate media without IL-3.

    • Cells are seeded into 96-well plates at a predetermined density.

  • Compound Treatment:

    • Deulorlatinib and Lorlatinib are serially diluted to a range of concentrations.

    • The cells are treated with the respective inhibitors and incubated for a specified period (e.g., 72 hours).

  • Viability Assessment:

    • Cell viability is measured using a colorimetric or luminescent assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells.

  • Data Analysis:

    • The results are plotted as cell viability versus drug concentration.

    • The IC50 value, the concentration of the inhibitor that reduces cell viability by 50%, is calculated using non-linear regression analysis.

Experimental_Workflow Start Start GenerateCells Generate Ba/F3 cells expressing mutant ALK fusion proteins Start->GenerateCells CultureCells Culture cells in IL-3 free media GenerateCells->CultureCells PlateCells Plate cells in 96-well plates CultureCells->PlateCells TreatCells Treat cells with inhibitors and incubate PlateCells->TreatCells PrepareDrugs Prepare serial dilutions of Deulorlatinib and Lorlatinib PrepareDrugs->TreatCells MeasureViability Measure cell viability (e.g., CellTiter-Glo) TreatCells->MeasureViability AnalyzeData Analyze data and calculate IC50 values MeasureViability->AnalyzeData End End AnalyzeData->End

Caption: Workflow for determining IC50 values using a Ba/F3 cell-based assay.

Conclusion

Deulorlatinib emerges as a promising next-generation ALK inhibitor with a clinical efficacy profile comparable to lorlatinib in early trials. Its deuterated structure is designed to offer improved pharmacokinetic properties. While direct, comprehensive preclinical comparisons of their inhibitory activity against a wide array of single and particularly compound ALK resistance mutations are still emerging, the available data suggests both agents are potent inhibitors of ALK. The continued evolution of resistance, especially through complex compound mutations, underscores the need for ongoing research and development of novel therapeutic strategies. The choice between these agents in the future may depend on more detailed resistance profiling, long-term efficacy and safety data, and the specific mutational landscape of an individual patient's tumor.

References

Safety Operating Guide

Proper Disposal of T326: A Critical Safety Guide

Author: BenchChem Technical Support Team. Date: November 2025

Immediate clarification is required to ensure the safe disposal of the substance designated as "T326." Initial research indicates that "this compound" is not a unique chemical identifier. Instead, it appears as a product designator in various materials with different chemical compositions and associated hazards. Providing a generic disposal protocol without precise identification of the substance would be highly irresponsible and could result in significant safety and environmental risks.

To receive accurate and safe disposal procedures, researchers, scientists, and drug development professionals must provide more specific information about the "this compound" they are using. Essential details include:

  • Full Product Name: As indicated on the container or purchasing records.

  • Manufacturer: The company that produced the substance.

  • Safety Data Sheet (SDS): This document is the most critical piece of information. It will detail the precise chemical composition, hazards, and mandated disposal procedures.

Once the specific "this compound" product is identified, a detailed and accurate guide for its proper disposal can be provided. This will include information on personal protective equipment (PPE), waste container requirements, and appropriate disposal routes (e.g., hazardous waste collection, incineration, or other methods as specified by the manufacturer and local regulations).

General Principles of Chemical Waste Disposal

While awaiting specific information on "this compound," all laboratory personnel should adhere to the following fundamental principles of chemical waste management:

  • Never dispose of unknown chemicals down the drain or in regular trash.

  • Always consult the Safety Data Sheet (SDS) before handling or disposing of any chemical.

  • Segregate chemical waste according to compatibility to prevent dangerous reactions.

  • Use clearly labeled, appropriate waste containers.

  • Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat, when handling chemical waste.

  • Familiarize yourself with your institution's specific hazardous waste management plan and emergency procedures.

A commitment to rigorous safety protocols is paramount in all laboratory settings. By providing the necessary details to identify the specific "this compound" , you enable the creation of a targeted and effective disposal plan, ensuring the safety of personnel and the protection of the environment.

Essential Safety and Handling Protocols for T326

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory personnel, including researchers, scientists, and drug development professionals, a comprehensive understanding of safety protocols is paramount when handling chemical compounds. This document provides essential, immediate safety and logistical information for the handling of T326, a substance analogous to a mixture containing Tetrahydrofuran. The following procedural guidance outlines operational and disposal plans to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The appropriate selection and use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.

Body Part Personal Protective Equipment Specifications and Use
Eyes/Face Safety Glasses with Side Shields or Goggles, Face ShieldMust be worn at all times in the laboratory to protect against splashes. A face shield should be used when handling larger quantities or when there is a significant risk of splashing.
Hands Chemical-resistant gloves (e.g., Butyl rubber, Teflon)Inspect gloves for integrity before each use. Change gloves immediately if contaminated, punctured, or torn. Do not wear gloves outside of the laboratory.
Body Laboratory Coat, Chemical-resistant ApronA flame-retardant lab coat should be worn and buttoned. A chemical-resistant apron is recommended when handling significant quantities.
Respiratory Fume Hood or approved respiratorAll work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required.

Handling and Storage Procedures

Proper handling and storage are critical to prevent accidents and maintain the integrity of the chemical.

Handling:

  • Always work in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Do not inhale vapors or mists.

  • Take precautionary measures against static discharge, as vapors may form explosive mixtures with air.

  • Keep away from heat, sparks, open flames, and hot surfaces.

  • Use only non-sparking tools.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.

  • Keep in a cool place, away from sources of ignition.

  • Store away from incompatible materials such as strong oxidizing agents, acids, and bases.

  • Containers that have been opened must be carefully resealed and kept upright to prevent leakage.

Emergency Procedures

In the event of an emergency, immediate and appropriate action is crucial.

Emergency Situation Immediate Action
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
Inhalation Move the person to fresh air and keep them in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1]
Spill Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Waste Containers: Collect all this compound waste in a designated, properly labeled, and sealed container.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name.

  • Disposal: Dispose of hazardous waste through a licensed and certified hazardous waste disposal company. Do not dispose of it down the drain or in the regular trash.

Experimental Workflow for Handling this compound

The following diagram illustrates a standard workflow for handling this compound in a laboratory setting, from preparation to disposal.

T326_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Prepare Work Area in Fume Hood B->C D Measure and Dispense this compound C->D E Perform Experiment D->E F Decontaminate Glassware and Surfaces E->F G Dispose of Waste in Labeled Container F->G H Remove PPE G->H I Wash Hands Thoroughly H->I

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
T326
Reactant of Route 2
Reactant of Route 2
T326

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.